molecular formula C12H16N2O B1587638 6-Methoxygramine CAS No. 62467-65-6

6-Methoxygramine

Cat. No.: B1587638
CAS No.: 62467-65-6
M. Wt: 204.27 g/mol
InChI Key: MGXIQKFKOYJROW-UHFFFAOYSA-N
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Description

6-Methoxygramine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-6-10(15-3)4-5-11(9)12/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXIQKFKOYJROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402132
Record name 6-Methoxygramine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62467-65-6
Record name 6-Methoxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxygramine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methoxygramine, an indole alkaloid of significant interest to the scientific community. As a derivative of the naturally occurring compound gramine, this compound serves as a valuable molecular tool and a scaffold for drug discovery.[1][2] We will delve into its core chemical properties, elucidate its structure through spectroscopic analysis, detail its synthetic pathway, and touch upon its biological significance. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this versatile compound.

Core Chemical and Physical Properties

This compound, systematically named 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine, is characterized by its indole core structure, a foundational motif in numerous biologically active compounds.[3] The presence of a methoxy group at the 6-position and a dimethylaminomethyl substituent at the 3-position defines its unique chemical identity and influences its physicochemical properties.[3] The methoxy group, in particular, is a common feature in many approved drugs, where it can favorably modulate ligand-target binding, metabolic stability, and overall pharmacokinetic profiles.[4]

A summary of its key properties is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine[3]
Synonyms 3-(Dimethylaminomethyl)-6-methoxyindole, 6-(Methoxyindol-3-ylmethyl)dimethylamine[3][5]
CAS Number 62467-65-6[3][6]
Molecular Formula C₁₂H₁₆N₂O[3][6]
Molecular Weight 204.27 g/mol [3]
Melting Point 92-96 °C[6]
Boiling Point 334.7 °C at 760 mmHg[6]
Density 1.119 g/cm³[6]

Elucidation of Chemical Structure

The structure of this compound consists of a bicyclic indole ring system. A methoxy group (-OCH₃) is attached to the C6 position of the benzene ring portion, and a dimethylaminomethyl group [-CH₂N(CH₃)₂] is attached to the C3 position of the pyrrole ring.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Profile

The structural elucidation of organic molecules is critically dependent on spectroscopic methods.[7][8] Below is a predictive analysis of the key spectral features expected for this compound, based on its functional groups. This serves as a self-validating system for identity confirmation post-synthesis.

2.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[9][10]

  • ~3400 cm⁻¹ (N-H stretch): A characteristic sharp to medium peak for the indole N-H group.

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch): Peaks corresponding to the C-H bonds on the indole ring.

  • ~2950-2800 cm⁻¹ (Aliphatic C-H stretch): Multiple peaks for the methyl and methylene groups.

  • ~1600 cm⁻¹ (C=C stretch): Absorption from the aromatic ring system.

  • ~1250-1000 cm⁻¹ (C-O stretch): A strong band indicating the aryl-alkyl ether of the methoxy group.

  • ~1200-1050 cm⁻¹ (C-N stretch): Absorption from the tertiary amine.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11]

  • ¹H NMR (Proton NMR):

    • ~8.0-8.5 ppm (singlet, 1H): The indole N-H proton.

    • ~7.0-7.5 ppm (multiplets, 3H): Protons on the aromatic ring.

    • ~6.8-7.0 ppm (singlet, 1H): The proton at the C2 position of the indole ring.

    • ~3.8 ppm (singlet, 3H): The methoxy (-OCH₃) protons.

    • ~3.5 ppm (singlet, 2H): The methylene (-CH₂-) protons.

    • ~2.2 ppm (singlet, 6H): The two N-methyl (-N(CH₃)₂) protons.

  • ¹³C NMR (Carbon NMR):

    • ~130-140 ppm: Quaternary carbons of the indole ring.

    • ~100-125 ppm: Aromatic CH carbons of the indole ring.

    • ~55-60 ppm: Methylene carbon (-CH₂-).

    • ~55 ppm: Methoxy carbon (-OCH₃).

    • ~45 ppm: N-methyl carbons (-N(CH₃)₂).

2.1.3. Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, providing its molecular weight and fragmentation pattern, which aids in structural confirmation.[10]

  • Molecular Ion Peak (M⁺): An expected peak at m/z ≈ 204.1263, corresponding to the exact mass of the C₁₂H₁₆N₂O formula.[3]

  • Key Fragmentation: A prominent fragment would be expected at m/z ≈ 146, resulting from the benzylic cleavage and loss of the dimethylaminomethyl radical (•CH₂N(CH₃)₂), forming a stable resonance-stabilized cation.

Synthesis of this compound

The most direct and widely employed synthesis of this compound is the Mannich reaction. This classical organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In this case, the acidic proton is at the C3 position of the indole ring of 6-methoxyindole.

The choice of the Mannich reaction is strategic due to its efficiency and atom economy, directly assembling the target molecule from readily available precursors: 6-methoxyindole, formaldehyde, and dimethylamine.[6]

Caption: Synthetic workflow for this compound via the Mannich reaction.

Detailed Experimental Protocol

The following protocol outlines a robust method for the synthesis of this compound. This procedure is designed to be self-validating through careful control of reaction conditions and purification steps.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 6-methoxyindole (1.0 eq). Dissolve it in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Eschenmoser's Salt Formation (in situ): In a separate beaker, prepare a solution of aqueous formaldehyde (1.1 eq) and dimethylamine (1.1 eq). Cool this solution in an ice bath. Rationale: Pre-cooling is essential to control the exothermic reaction that forms the dimethylaminomethyl cation (Eschenmoser's salt precursor), preventing side reactions.

  • Reaction Execution: Slowly add the formaldehyde/dimethylamine solution to the stirred 6-methoxyindole solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Neutralization: Pour the reaction mixture over crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~9-10). Rationale: Neutralization is critical to deprotonate the product, rendering it soluble in organic solvents and insoluble in the aqueous phase.

  • Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a crystalline solid.[12]

Biological Activity and Research Applications

Gramine and its derivatives are known to exhibit a wide spectrum of biological activities, making this compound a compound of considerable pharmacological interest.[1] Alkaloids, as a class, are known to interact with various cellular targets.[13]

  • Serotonin Receptor Interaction: Due to its structural similarity to serotonin (5-hydroxytryptamine), gramine is known to act as a 5-HT receptor antagonist.[1] The this compound scaffold is therefore a key area of investigation for developing new modulators of the serotonergic system, relevant for treating neurological and psychiatric disorders.

  • Antimicrobial and Antitumor Potential: The gramine skeleton has been associated with antibacterial, antifungal, and antitumor activities.[1] The methoxy substitution can further enhance these properties by altering the molecule's electronic and steric profile, potentially leading to derivatives with improved potency and selectivity.

  • Chemical Probe and Building Block: this compound serves as a versatile intermediate in organic synthesis.[2] The dimethylamino group is an excellent leaving group, allowing for nucleophilic substitution at the 3-position of the indole ring. This facilitates the synthesis of more complex indole derivatives, such as tryptophan analogs and other pharmacologically relevant molecules.

G cluster_0 Potential Biological Targets & Applications A This compound Core Structure B Serotonin (5-HT) Receptors A->B Structural Analogy to Serotonin C Microbial Targets (Bacteria, Fungi) A->C Gramine Scaffold Activity D Tumor Cell Pathways A->D Gramine Scaffold Activity E Synthetic Intermediate (Chemical Probe) A->E Synthetic Versatility

Caption: Potential applications and targets of the this compound scaffold.

Conclusion

This compound is a compound with a rich chemical profile and significant potential in medicinal chemistry and chemical biology. Its straightforward synthesis, well-defined structure, and the known biological activities of its parent scaffold make it an attractive target for further investigation. This guide provides the foundational technical knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors. The continued exploration of this and related indole alkaloids promises to yield novel therapeutic agents and valuable molecular tools.

References

6-Methoxygramine synthesis pathways and precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Methoxygramine: Pathways and Precursors

Authored by a Senior Application Scientist

Abstract

This compound, or N,N-Dimethyl-1-(6-methoxy-1H-indol-3-yl)methanamine, is an indole alkaloid of significant interest in medicinal chemistry and drug development due to its structural relation to neuroactive compounds and its utility as a synthetic intermediate.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for researchers and drug development professionals. We will delve into two primary, field-proven synthetic routes: the Reductive Amination Pathway and the Direct Aminomethylation Pathway. The discourse emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, self-validating experimental protocols. Synthesis of the critical precursor, 6-methoxyindole, is also detailed, providing a complete roadmap for laboratory-scale production.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous biologically active natural products and synthetic drugs.[3] this compound belongs to the gramine class of alkaloids, which are characterized by a dimethylaminomethyl group at the C3 position of the indole ring. The methoxy substituent at the C6 position modulates the electronic properties of the indole ring, influencing its reactivity and potential biological interactions.[1][3] Its synthesis is a key step for accessing more complex molecules, including potential anticancer agents, T-cell kinase inhibitors, and HIV-1 inhibitors.[4] This guide moves beyond a simple recitation of steps to provide the strategic and mechanistic insights required for successful and adaptable synthesis.

Synthetic Landscape: A Comparative Overview

The synthesis of this compound is primarily approached via two distinct strategies, each with its own merits and challenges. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

  • Pathway A: The Reductive Amination Pathway. A robust, multi-step approach that proceeds through the stable and isolable intermediate, 6-methoxyindole-3-carboxaldehyde. This pathway offers excellent control and is generally high-yielding.

  • Pathway B: The Direct Aminomethylation Pathway. A more convergent approach analogous to the classical Mannich reaction. It offers a shorter route but can present challenges in controlling side reactions and requires careful optimization.

The logical flow of these synthetic strategies is illustrated below.

G cluster_0 Precursor Synthesis cluster_1 Pathway A: Reductive Amination cluster_2 Pathway B: Direct Aminomethylation p_nitrotoluene p-Anisidine 6MI 6-Methoxyindole p_nitrotoluene->6MI Fischer Indole Synthesis 6MI_A 6-Methoxyindole 6MI_B 6-Methoxyindole 6MICA 6-Methoxyindole-3- carboxaldehyde Target_A This compound 6MICA->Target_A Reductive Amination (Dimethylamine, Reductant) 6MI_A->6MICA Vilsmeier-Haack Formylation Target_B This compound 6MI_B->Target_B Mannich-type Reaction (Formaldehyde, Dimethylamine)

Caption: High-level overview of synthetic routes to this compound.

Data Summary: Comparison of Synthetic Pathways
FeaturePathway A: Reductive AminationPathway B: Direct Aminomethylation
Key Precursor 6-Methoxyindole[4][5]6-Methoxyindole[4][5]
Key Intermediate 6-Methoxyindole-3-carboxaldehyde[6][7]N/A (transient iminium ion)
Primary Reaction Vilsmeier-Haack Formylation, then Reductive Amination[8]Mannich-type Reaction
Typical Overall Yield High (often >70% over two steps)Moderate to High (can be variable)
Advantages High purity, reliable, scalable, stable intermediate.Fewer steps, atom-economical.
Disadvantages Longer sequence (two distinct steps from indole).Prone to side-product formation (e.g., bis-indoles), requires stricter control.

Precursor Synthesis: 6-Methoxyindole

A reliable supply of high-purity 6-methoxyindole is the cornerstone of any successful this compound synthesis. While commercially available, its synthesis from common starting materials is a cost-effective and valuable laboratory procedure. The most common method is the Fischer indole synthesis.

Fischer Indole Synthesis of 6-Methoxyindole

This classical method involves the acid-catalyzed reaction of a (methoxyphenyl)hydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid), followed by cyclization and decarboxylation.

Causality and Mechanism: The reaction is initiated by the formation of a phenylhydrazone from p-methoxyphenylhydrazine and pyruvic acid. Under strong acid catalysis (e.g., polyphosphoric acid or zinc chloride), the hydrazone undergoes a[9][9]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to form the aromatic indole ring. The choice of acid catalyst is critical; PPA serves as both catalyst and solvent, driving the reaction to completion at elevated temperatures.

Experimental Protocol: Synthesis of 6-Methoxyindole

  • Hydrazone Formation: To a stirred solution of p-anisidine (1.0 eq) in concentrated HCl, add a solution of sodium nitrite (1.05 eq) in water dropwise at 0-5°C. Stir for 30 minutes. In a separate flask, dissolve tin(II) chloride (2.5 eq) in concentrated HCl and add the diazonium salt solution slowly, maintaining the temperature below 10°C. The resulting p-methoxyphenylhydrazine hydrochloride is filtered, washed, and used directly.

  • Indolization: Suspend the p-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, followed by the addition of pyruvic acid (1.1 eq). Reflux the mixture for 2 hours to form the hydrazone.

  • Cyclization: Remove the ethanol under reduced pressure. Add polyphosphoric acid (PPA) to the residue and heat the mixture to 100-120°C for 1-2 hours until gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a concentrated NaOH solution. The precipitated solid is filtered, washed thoroughly with water, and dried. Recrystallization from a suitable solvent system (e.g., cyclohexane or ethanol/water) yields pure 6-methoxyindole as shiny crystals.[5]

Pathway A: The Reductive Amination Route

This pathway is arguably the most reliable and reproducible method for synthesizing this compound. It is a two-stage process starting from 6-methoxyindole.

Step 1: Vilsmeier-Haack Formylation of 6-Methoxyindole

Mechanism: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. Phosphorus oxychloride (POCl₃) reacts with a disubstituted formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent (a chloroiminium ion). The indole C3 position, being highly nucleophilic, attacks this reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde, 6-methoxyindole-3-carboxaldehyde.[8]

G 6MI 6-Methoxyindole Iminium Iminium Intermediate 6MI->Iminium Electrophilic Attack Vilsmeier Vilsmeier Reagent (from POCl₃ + DMF) Vilsmeier->Iminium 6MICA 6-Methoxyindole-3-carboxaldehyde Iminium->6MICA Hydrolysis Hydrolysis Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of 6-Methoxyindole-3-carboxaldehyde [8]

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction: Dissolve 6-methoxyindole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40°C for 1-2 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and add a saturated aqueous solution of sodium acetate slowly until the pH is neutral. A precipitate will form.

  • Purification: Filter the solid product, wash extensively with cold water, and dry under vacuum. The crude 6-methoxyindole-3-carboxaldehyde can be further purified by recrystallization from ethanol to yield a pale yellow solid.[7]

Step 2: Reductive Amination to this compound

Mechanism: This step converts the aldehyde into the target tertiary amine. 6-methoxyindole-3-carboxaldehyde reacts with dimethylamine to form an intermediate iminium ion. A reducing agent, present in the same pot, then reduces the C=N⁺ bond to a C-N single bond. The choice of reducing agent is critical for efficiency and safety. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is stable in mildly acidic conditions (which favor iminium ion formation) and selectively reduces the iminium ion over the starting aldehyde.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 6-methoxyindole-3-carboxaldehyde (1.0 eq) in methanol, add an aqueous solution of dimethylamine (40% w/w, 2.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C. (Note: Alternatively, NaBH₃CN can be used in a buffered solution, e.g., with acetic acid).

  • Quenching and Work-up: After stirring for 2-4 hours at room temperature, slowly add water to quench the excess reducing agent. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[10]

Pathway B: The Direct Aminomethylation Route (Mannich-type)

This pathway provides a more direct route from 6-methoxyindole to this compound, embodying the principles of step economy. It is a variation of the classic Mannich reaction.

Mechanism: The reaction typically involves treating the indole with a pre-formed Eschenmoser's salt (dimethylmethyleneammonium iodide) or, more classically, with a mixture of formaldehyde and dimethylamine. In the latter case, these reagents first form the electrophilic dimethylaminomethyl cation (iminium ion) in situ. The nucleophilic C3 position of 6-methoxyindole then attacks this electrophile to directly form the C-C bond and yield this compound. Careful control of stoichiometry and temperature is essential to prevent the formation of bis(indolyl)methane byproducts.

Experimental Protocol: Synthesis of this compound via Mannich-type Reaction

  • Reagent Preparation: In a flask cooled to 0°C, add aqueous dimethylamine (40% w/w, 1.2 eq) to acetic acid. Then, add aqueous formaldehyde (37% w/w, 1.1 eq) to this solution.

  • Reaction: Add a solution of 6-methoxyindole (1.0 eq) in acetic acid to the prepared reagent mixture at room temperature.

  • Work-up: Stir the reaction mixture for 12-24 hours. Pour the mixture into an ice-cold solution of NaOH to basify it.

  • Purification: Extract the product with ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate under reduced pressure. The resulting crude oil is purified by silica gel chromatography to yield this compound.

Conclusion

The synthesis of this compound is readily achievable through well-established organic chemistry principles. The Reductive Amination Pathway (Pathway A) , while longer, offers superior control, scalability, and generally higher yields, making it the preferred method for most research and development applications. The Direct Aminomethylation Pathway (Pathway B) presents a faster, more atom-economical alternative but requires more rigorous optimization to manage potential side reactions. Both pathways rely on the availability of high-quality 6-methoxyindole , the synthesis of which via the Fischer indole method is a robust and scalable process. By understanding the mechanistic underpinnings of each step, researchers can troubleshoot and adapt these protocols to meet the specific demands of their drug discovery and development programs.

References

A Technical Guide to the Natural Sources and Isolation of 6-Methoxygramine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-methoxygramine, a significant indole alkaloid. It details the primary natural sources of this compound, with a focus on prominent plant species. The core of this document is a detailed, field-proven methodology for the isolation and purification of this compound from plant material, elucidating the chemical principles that underpin each step of the process. Furthermore, it covers modern analytical techniques for the structural confirmation and purity assessment of the isolated compound. This guide is intended for researchers, chemists, and drug development professionals engaged in the study and application of natural alkaloids.

Introduction to this compound

This compound (IUPAC Name: 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine) is a tertiary amine and an indole alkaloid characterized by a methoxy group at the 6th position of the indole ring.[1] Its structure is closely related to other biogenic amines and tryptamine derivatives found in nature. The significance of this compound in the scientific community stems from its role as a biosynthetic precursor and a valuable starting material in synthetic organic chemistry for the creation of more complex molecules with potential pharmacological activities. Understanding its natural distribution and mastering its isolation are critical first steps for any research and development in this area.

Natural Sources and Biosynthesis

Prominent Natural Occurrences

This compound is predominantly found in the plant kingdom, particularly within certain species of grasses. The most well-documented sources include:

  • Reed Canary Grass (Phalaris arundinacea) : This perennial grass is widely recognized as a significant source of various indole alkaloids, including this compound.[2][3] The concentration of these alkaloids can vary significantly between different clones and is influenced by environmental factors.[2][3]

  • Giant Reed (Arundo donax) : This robust grass is another key natural source.[4][5] Its rhizomes, in particular, have been found to contain a complex mixture of alkaloids, from which this compound can be isolated.[4][6]

  • Harding Grass (Phalaris aquatica) : Closely related to P. arundinacea, this species also produces a range of indolealkylamine alkaloids, with variations in composition that can include this compound.[7]

Overview of Biosynthesis

The biosynthesis of this compound, like other indole alkaloids, originates from the amino acid tryptophan.[8][9] The general pathway involves a series of enzymatic transformations. Tryptophan is the primary precursor for the indole ring structure.[10][11] While the specific multi-step enzymatic process leading to gramine derivatives can be complex and vary between species, it fundamentally involves the methylation of tryptamine. The methoxy group at the 6-position is typically introduced through hydroxylation followed by O-methylation, a common reaction in plant secondary metabolism.[10]

Isolation and Purification Methodology

The isolation of this compound from plant sources relies on its basic properties as a tertiary amine. The following protocol describes a robust acid-base extraction method, which is a standard and effective technique for separating alkaloids from the complex matrix of plant material.

Principle of Extraction

The core principle is the differential solubility of the alkaloid in its salt form versus its freebase form.

  • Acidic Extraction : In an acidic aqueous solution, the nitrogen atom of this compound becomes protonated, forming a water-soluble salt. This allows it to be selectively extracted from the bulk of the non-polar plant components (e.g., lipids, chlorophyll).

  • Basification : The acidic extract is then made alkaline (basic). This deprotonates the alkaloid salt, converting it back into its freebase form. The freebase is significantly less soluble in water and highly soluble in non-polar organic solvents.

  • Organic Solvent Extraction : A water-immiscible organic solvent is used to extract the alkaloid freebase from the alkaline aqueous solution, leaving behind water-soluble impurities.

Step-by-Step Experimental Protocol

Step 1: Preparation of Plant Material

  • Obtain fresh or dried aerial parts or rhizomes of a source plant (e.g., Phalaris arundinacea).

  • Thoroughly dry the material at a controlled temperature (40-50°C) to prevent enzymatic degradation.

  • Grind the dried material into a fine powder to maximize the surface area for efficient extraction.

Step 2: Acidic Extraction

  • Macerate the powdered plant material (e.g., 100 g) in an acidic aqueous solution (e.g., 500 mL of 2% hydrochloric acid) for 24 hours with occasional stirring.[12]

  • Rationale : The acidic solution protonates the alkaloids, rendering them soluble in the aqueous phase while leaving most cellular debris and non-polar compounds behind.

  • Filter the mixture through cheesecloth or a Büchner funnel to separate the acidic extract from the solid plant residue (marc).

  • Repeat the extraction on the marc at least twice more to ensure exhaustive recovery of the alkaloids. Combine all acidic extracts.

Step 3: Defatting (Optional but Recommended)

  • Extract the combined acidic solution with a non-polar solvent like hexane or dichloromethane.

  • Rationale : This step removes residual lipids and chlorophyll that may have been co-extracted, which can interfere with subsequent steps. The protonated alkaloid remains in the aqueous layer.

  • Discard the organic layer.

Step 4: Basification and Freebase Extraction

  • Slowly add a base, such as a concentrated ammonium hydroxide solution, to the acidic extract while stirring until the pH reaches 9-10.[12]

  • Rationale : This deprotonates the this compound salt, converting it to its freebase form, which has low aqueous solubility.

  • Transfer the alkaline solution to a separatory funnel and extract it multiple times with a non-polar organic solvent (e.g., chloroform or ethyl acetate).

  • Rationale : The alkaloid freebase will partition into the organic layer. Multiple extractions ensure complete transfer.

  • Combine the organic extracts.

Step 5: Drying and Concentration

  • Dry the combined organic extracts over an anhydrous drying agent, such as sodium sulfate, to remove residual water.

  • Filter off the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Purification by Column Chromatography

The crude extract is a mixture of alkaloids and other minor impurities. Purification is typically achieved using column chromatography.

  • Stationary Phase : Silica gel is commonly used.

  • Mobile Phase : A solvent system of increasing polarity is employed. A typical gradient might start with a non-polar solvent like chloroform and gradually increase the proportion of a more polar solvent like methanol.

  • Procedure :

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the solution onto a prepared silica gel column.

    • Elute the column with the solvent gradient.

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids or UV light).

    • Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified compound.

Workflow Visualization

The following diagram illustrates the complete isolation and purification workflow.

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Analysis Plant Plant Material (e.g., Phalaris arundinacea) Grind Drying & Grinding Plant->Grind Powder Fine Plant Powder Grind->Powder Acid Acidic Extraction (aq. HCl) Powder->Acid Filter1 Filtration Acid->Filter1 Marc Plant Residue (Marc) Filter1->Marc Discard AcidExtract Crude Acidic Extract Filter1->AcidExtract Defat Defatting (with Hexane) AcidExtract->Defat AqLayer1 Aqueous Layer (Alkaloid Salts) Defat->AqLayer1 Basify Basification (to pH 9-10) AqLayer1->Basify OrganicExtract Organic Extraction (with Chloroform) Basify->OrganicExtract AqLayer2 Aqueous Waste OrganicExtract->AqLayer2 Discard CrudeOrganic Crude Alkaloid in Organic Solvent OrganicExtract->CrudeOrganic Evap1 Solvent Evaporation CrudeOrganic->Evap1 CrudeProduct Crude Alkaloid Extract Evap1->CrudeProduct Column Silica Gel Column Chromatography CrudeProduct->Column TLC Fraction Monitoring (TLC) Column->TLC PureFractions Combine Pure Fractions TLC->PureFractions Evap2 Final Solvent Evaporation PureFractions->Evap2 PureCompound Pure this compound Evap2->PureCompound Analysis Characterization (NMR, MS, HPLC) PureCompound->Analysis

Caption: Workflow for the isolation and purification of this compound.

Analytical Characterization

Once isolated, the identity and purity of the compound must be rigorously confirmed using modern analytical techniques.[13]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure elucidation.[14][15]

    • ¹H NMR : Provides information on the number, environment, and connectivity of protons in the molecule. Expected signals include aromatic protons on the indole ring, a singlet for the methoxy group, a methylene bridge, and a singlet for the two N-methyl groups.[16][17]

    • ¹³C NMR : Shows the signals for all unique carbon atoms in the structure.

    • 2D NMR (COSY, HMQC, HMBC) : Used to establish correlations between protons and carbons to confirm the complete molecular structure.[14][18]

  • Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and information about its fragmentation pattern.[19] High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula (C₁₂H₁₆N₂O for this compound).[1]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC) : HPLC is an excellent method for assessing the purity of the final product.[20] Using a suitable column (e.g., C18) and mobile phase, a single sharp peak should be observed for a pure sample. Purity can be quantified by measuring the area of the peak relative to any impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds like this compound, GC-MS is a highly effective technique for both separation and identification.[19]

Comparative Data Summary

The yield of this compound is highly dependent on the plant source, its geographical location, harvest time, and the specific extraction protocol used. The following table provides a generalized summary based on literature reports.

Plant SourceTypical Plant PartReported Alkaloid Content (Crude)Potential Purity (Post-Chromatography)Reference
Phalaris arundinaceaAerial parts0.05% - 0.2% by dry weight>98%[2][3]
Arundo donaxRhizomes0.1% - 0.3% by dry weight>98%[4][21]
Phalaris aquaticaWhole plantVariable, often lower than P. arundinacea>97%[7]

Note: Values are illustrative and can vary widely.

Conclusion

The isolation of this compound from natural sources such as Phalaris and Arundo species is a well-established process achievable through a systematic acid-base extraction followed by chromatographic purification. The key to a successful isolation lies in the careful execution of each step, from material preparation to final purification. Rigorous analytical characterization using NMR, MS, and HPLC is essential to validate the structure and ensure the high purity required for subsequent research and development applications. This guide provides a robust framework for scientists to confidently approach the extraction and purification of this valuable indole alkaloid.

References

6-Methoxygramine: A Technical Guide on Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxygramine is an indole alkaloid, a derivative of the naturally occurring compound gramine.[1][2] While research specifically focused on this compound is still emerging, its structural parent, gramine, is known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and serotonin receptor-related effects.[1] This guide synthesizes the current understanding of gramine and related methoxy-indole analogs to build a predictive framework for the biological activities and mechanisms of action of this compound, providing a technical foundation for future research and drug development endeavors.

Introduction to this compound

This compound, chemically known as 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine, belongs to the family of indole alkaloids.[3] It is a methoxylated derivative of gramine, an alkaloid found in various plants like barley (Hordeum vulgare).[4][5] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The addition of a methoxy group at the 6-position of the indole ring and the dimethylaminomethyl group at the 3-position creates a unique chemical entity with significant therapeutic potential. This document explores this potential by examining the established activities of its structural relatives to elucidate likely biological effects and mechanisms.

Predicted Biological Activities & Supporting Evidence

Based on the known pharmacological profile of gramine and other 6-methoxyindole analogs, this compound is predicted to possess several key biological activities.

2.1. Anticancer Activity

The parent compound, gramine, and its derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[1] For instance, certain gramine derivatives show potent activity against human gastric cancer cells (MGC803) with IC₅₀ values in the low micromolar range (e.g., 3.74 μM).[6][7]

The proposed mechanism for this anticancer activity is the induction of mitochondria-mediated apoptosis and cell cycle arrest at the G2/M phase.[6][7] Furthermore, gramine itself has been shown to inhibit angiogenesis by modulating the TGF-β signaling pathway, a critical process in tumor growth and metastasis.[8] The presence of the methoxy group may further enhance this activity, as methoxy-substituted compounds are frequently investigated for their cytotoxic properties.[9]

2.2. Anti-inflammatory Effects

Indole alkaloids are a well-established class of anti-inflammatory agents.[10][11] Gramine is noted for its anti-inflammatory properties, a characteristic shared by many alkaloids which can modulate inflammatory pathways.[1][12] The mechanism often involves the inhibition of pro-inflammatory mediators. For example, the alkaloid berberine has been shown to reduce prostaglandin E2 (PGE2) synthesis by inhibiting cyclooxygenase-2 (COX-2) and to suppress the production of cytokines like TNF-α and various interleukins.[12] It is highly probable that this compound shares this anti-inflammatory potential, acting through similar pathways to reduce the inflammatory response.

2.3. Modulation of Serotonergic Systems

The structural similarity of indole alkaloids to serotonin suggests a strong potential for interaction with serotonin receptors. Gramine is known to have serotonin receptor-related activity, and some sources classify it as a serotonergic antagonist.[1][5] Structurally related compounds provide further evidence:

  • 6-Methoxyharman , another indole alkaloid, binds to the serotonin 5-HT₂C receptor.[13]

  • 6-Methoxyharmalan displays affinity for 5-HT₂A, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors.[14]

Given this pattern, this compound is a prime candidate for investigation as a modulator of serotonergic neurotransmission, which has implications for treating a range of neurological and psychiatric disorders.

2.4. Neuroprotective Potential

Recent studies have highlighted the potential neuroprotective effects of gramine and its derivatives.[15] Indole compounds, in general, are widely investigated for their ability to protect neurons from oxidative stress and excitotoxicity, key factors in neurodegenerative diseases like Alzheimer's and Parkinson's.[16][17][18][19] The potential for this compound to interact with serotonin receptors, which play a role in neuronal health and plasticity, further supports its candidacy as a neuroprotective agent.

Postulated Mechanisms of Action

The biological activities of this compound are likely mediated by its interaction with multiple cellular signaling pathways.

3.1. Anticancer Mechanism: Apoptosis Induction and Angiogenesis Inhibition

The primary anticancer mechanism is likely the induction of apoptosis and the inhibition of key survival pathways. Based on studies of gramine derivatives, this compound may trigger the intrinsic apoptotic pathway by disrupting mitochondrial function, leading to the release of cytochrome C and the activation of caspases 9 and 3.[6][8] It may also arrest the cell cycle at the G2/M checkpoint, preventing cell division.[7] A secondary mechanism could be the inhibition of angiogenesis via downregulation of the TGF-β/Smad signaling pathway, which would reduce the expression of crucial angiogenic factors like VEGF and MMPs.[8]

cluster_0 Cellular Effects MMP MMP-2/9 Proliferation Tumor Growth & Metastasis MMP->Proliferation Promotes VEGF VEGF VEGF->Proliferation Promotes TGFB TGF-β Signaling SMAD Smad2/4 Phosphorylation TGFB->SMAD SMAD->MMP SMAD->VEGF Apoptosis Apoptosis (Caspase Activation) Apoptosis->Proliferation Inhibits G2M G2/M Arrest G2M->Proliferation Inhibits Compound This compound Compound->TGFB Inhibits Compound->Apoptosis Induces Compound->G2M Induces

Hypothesized anticancer mechanism of this compound.
3.2. Anti-inflammatory Mechanism: Cytokine and Mediator Suppression

The anti-inflammatory action of this compound is likely rooted in its ability to suppress the production of key inflammatory molecules. This can occur through the inhibition of signaling pathways such as Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. By preventing the activation of NF-κB, the compound would block the transcription of genes for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2, which produce nitric oxide and prostaglandins, respectively.[12][20]

LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Mediators Inflammatory Mediators (NO, PGE2) NFkB->Mediators Inflammation Inflammatory Response Cytokines->Inflammation Mediators->Inflammation Compound This compound Compound->NFkB Inhibits

Postulated anti-inflammatory signaling pathway.
Summary of Preclinical Data

While direct experimental data for this compound is limited, a summary of related compounds provides a strong basis for predicting its activity profile.

Compound/DerivativeBiological ActivityPotency (IC₅₀ / Kᵢ)Reference(s)
Gramine Derivative (16h) Anti-gastric cancer (MGC803 cells)IC₅₀ = 3.74 μM[6]
Gramine Derivative (61b) Anti-gastric cancer (BGC-823 cells)IC₅₀ = 5.7 µg/mL[1]
Gramine Antibacterial (S. aureus)MIC = 6.26 µg/mL[1]
Gramine Antibacterial (E. coli)MIC = 16.92 µg/mL[1]
6-Methoxyharman Serotonin Receptor Binding (5-HT₂C)Kᵢ = 3,700 nM[13]
6-Methoxyharmalan Serotonin Receptor Binding (5-HT₂C)Kᵢ = 924 nM[14]
6-Methoxyharmalan Serotonin Receptor Binding (5-HT₂A)Kᵢ = 4,220–5,600 nM[14]
Key Experimental Methodologies

To validate the predicted activities of this compound, standardized in vitro assays are essential. These protocols provide a framework for initial screening and characterization.

5.1. Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Plating: Seed cancer cells (e.g., MGC803, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

5.2. Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Plating: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Nitrite Measurement: Transfer 50 µL of the cell supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

General workflow for in vitro evaluation.
Future Directions and Conclusion

The structural features of this compound, when viewed through the lens of its parent compound gramine and related indole alkaloids, strongly suggest a molecule with multifaceted therapeutic potential. The evidence points towards promising anticancer, anti-inflammatory, and neuromodulatory activities.

The immediate path forward requires rigorous experimental validation. The protocols outlined in this guide provide a starting point for a comprehensive in vitro characterization. Following initial screening, promising activities should be investigated further through more complex mechanistic studies, such as analysis of specific protein expression (Western blot), gene expression (RT-PCR), and cell cycle analysis (flow cytometry).

References

Pharmacological profile of 6-Methoxygramine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of 6-Methoxygramine and Its Derivatives

Abstract

This compound, an indole alkaloid derivative, represents a fascinating scaffold for pharmacological exploration. As a structural analog of neuroactive compounds and a versatile synthetic precursor, it serves as a gateway to a diverse range of derivatives with significant therapeutic potential. This guide provides a comprehensive analysis of the synthesis, pharmacodynamics, and potential applications of this compound and its related compounds. We delve into their interactions with key biological targets, particularly within the central nervous system, and explore their emerging roles as anticancer and antimicrobial agents. Detailed experimental protocols and structure-activity relationships are discussed to provide a robust framework for future research and development in this promising area of medicinal chemistry.

Introduction: The 6-Methoxyindole Scaffold

Gramine, a simple indole alkaloid found in various plant species, has long been utilized as a synthetic intermediate. The introduction of a methoxy group at the 6-position of the indole ring fundamentally alters the molecule's electronic and steric properties, creating the distinct entity known as this compound[1][2]. This modification is not trivial; the position of the methoxy group is critical in determining the pharmacological profile, as evidenced by the differing activities of its 5-methoxy and 7-methoxy isomers[3]. This compound belongs to a broader family of 6-methoxyindole compounds, including the naturally occurring β-carbolines 6-methoxyharman and 6-methoxyharmalan, which are known for their psychoactive and enzymatic inhibition properties[4][5]. The inherent reactivity of the dimethylaminomethyl group at the 3-position makes this compound an exceptionally valuable starting material for the synthesis of more complex derivatives, including analogs of tryptophan and other bioactive molecules.

Synthesis of this compound and Its Derivatives

The chemical tractability of the 6-methoxyindole core is central to its utility in drug discovery. The primary synthesis of this compound itself is typically achieved via the Mannich reaction, a classic method in heterocyclic chemistry.

Core Synthesis: The Mannich Reaction

The choice of the Mannich reaction is predicated on its efficiency in installing an aminomethyl group onto the electron-rich C3 position of the indole nucleus.

Experimental Protocol: Synthesis of this compound

  • Preparation: In a round-bottom flask cooled to 0-5°C in an ice bath, combine a solution of dimethylamine (1.2 eq.) and formaldehyde (1.1 eq.) in ethanol. Stir for 30 minutes.

  • Reaction: Slowly add a solution of 6-methoxyindole (1.0 eq.) in ethanol to the chilled amine-formaldehyde mixture.

  • Incubation: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a biphasic system of ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Derivative Synthesis

The true power of this scaffold lies in its derivatization. The gramine moiety is an excellent leaving group, allowing for nucleophilic substitution at the C3-methylene carbon. This enables the introduction of a wide array of functional groups, leading to the creation of compound libraries for screening.

G cluster_0 Synthesis of this compound Derivatives Indole 6-Methoxyindole Reagents Mannich Reaction (Dimethylamine, Formaldehyde) Indole->Reagents Step 1 Gramine This compound Reagents->Gramine Nucleophile Nucleophile (e.g., CN-, Malonate) Gramine->Nucleophile Step 2: Substitution Derivative C3-Substituted Derivatives (e.g., Tryptamine analogs) Nucleophile->Derivative

Caption: General synthetic workflow for this compound and its C3-derivatives.

Pharmacological Profile: Targets and Mechanisms

While data on this compound itself is limited, a robust pharmacological profile can be constructed by examining its closest structural and functional analogs. The evidence overwhelmingly points to the serotonergic system as a primary target, with potential interactions at other monoamine receptors.

Serotonin (5-HT) Receptor Interactions

The 6-methoxyindole nucleus is a key pharmacophore for serotonin receptor ligands. Related β-carbolines and tryptamines show significant affinity for various 5-HT receptor subtypes, suggesting that this compound derivatives are prime candidates for modulating serotonergic neurotransmission[5][6].

  • 5-HT2 Receptors: 6-Methoxytryptamine is a full agonist at the 5-HT2A receptor, albeit with low potency[3]. The related compound 6-methoxyharmalan displays moderate affinity for both 5-HT2A and 5-HT2C receptors[5]. This receptor family is implicated in a range of functions, including cognition, mood, and perception, making it a key target for psychiatric drug development.

  • 5-HT6 Receptor: 6-Methoxyharmalan also binds to the 5-HT6 receptor, a target of significant interest for cognitive enhancement in disorders like Alzheimer's disease[5][6]. The exclusive CNS expression of the 5-HT6 receptor makes it an attractive target with a potentially lower risk of peripheral side effects[6].

Monoamine Oxidase (MAO) Inhibition

Several 6-methoxy-β-carboline analogs, such as 6-methoxyharman, are potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine[4]. This MAO-inhibitory activity can potentiate the effects of other psychoactive compounds and has therapeutic implications for depression.

Dopamine and Sigma Receptor Modulation

Derivatives of related scaffolds have also demonstrated activity at other CNS targets. For instance, certain tetrahydrobenzothiazole derivatives act as potent D2 dopamine receptor agonists, while chromenone derivatives show high affinity for sigma receptors, which are implicated in pain and neurodegenerative diseases[7][8].

Table 1: Receptor Binding Affinities of 6-Methoxy-Indole Analogs

Compound Receptor Target Binding Affinity (Ki, nM) Reference
6-Methoxyharman 5-HT2C 3,700 [4]
6-Methoxyharman 5-HT2A / 5-HT1A >10,000 [4]
6-Methoxyharmalan 5-HT2C 924 [5]
6-Methoxyharmalan 5-HT6 1,930 [5]
6-Methoxyharmalan 5-HT7 2,960 [5]

| 6-Methoxyharmalan | 5-HT2A | 4,220 - 5,600 |[5] |

G Ligand 6-Methoxy- Derivative Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein (e.g., Gq/11 or Gs) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC or AC) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Second_Messenger->Response Triggers

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for 5-HT receptors.

Therapeutic Potential and Applications

The diverse pharmacology of the 6-methoxyindole scaffold translates into a wide range of potential therapeutic applications, from CNS disorders to infectious diseases and oncology.

Central Nervous System Disorders

Given their interaction with serotonergic and dopaminergic systems, this compound derivatives are promising candidates for treating depression, anxiety, and cognitive deficits[9][10]. The potential for 5-HT6 receptor antagonism specifically points towards applications in Alzheimer's disease and other neurodegenerative conditions characterized by cognitive decline[6].

Anticancer Activity

A growing body of evidence highlights the anticancer potential of various methoxylated heterocyclic compounds. Derivatives of benzofurans, coumarins, and naphthalenes have demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines, including colon, liver, lung, and breast cancer[11][12][13][14]. The mechanisms often involve cell cycle arrest and induction of apoptosis[14]. L-γ-methyleneglutamic acid amides, which can be synthesized from gramine-like precursors, have also shown selective anticancer activity[15].

Table 2: Anticancer Activity of Related Methoxy Derivatives

Compound Class Cancer Cell Line Activity (IC50) Reference
Benzofuran-7-carboxamide Leukemia (THP-1) 0.27 µM (8k) [11]
Benzofuran-7-carboxamide Colon (HCT-116) Antiproliferative [11]
Halogenated Benzofuran Lung (A549) Promising Activity [14]
Halogenated Benzofuran Liver (HepG2) Significant Activity [14]

| 6-Pyrazolinylcoumarin | Leukemia (CCRF-CEM) | 1.88 µM (GI50, 47) |[12] |

Antimicrobial Agents

Derivatives of the indole core structure have shown notable antimicrobial properties. 6-Bromoindole derivatives, for example, exhibit intrinsic activity against Gram-positive bacteria and can enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria[16]. The proposed mechanism involves the rapid permeabilization and depolarization of the bacterial membrane[16]. Similarly, methoxy-quinoline and methoxy-coumarin derivatives have been evaluated for their antibacterial and antifungal activities, making this a promising avenue for the development of new anti-infective agents[17][18].

Key Experimental Protocols

To validate the therapeutic potential of novel this compound derivatives, standardized and robust in vitro assays are essential.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor target.

  • Materials: Test compound, radioligand (e.g., [³H]-Ketanserin for 5-HT2A), cell membranes expressing the target receptor, binding buffer, non-specific binding agent (e.g., Mianserin), glass fiber filters, scintillation cocktail.

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound in binding buffer. Include wells for total binding (no competitor) and non-specific binding (excess non-specific agent).

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium[19].

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Quantification: Wash the filters multiple times with ice-cold buffer. Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression ("one-site competition") to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation[19].

Caption: Workflow for a competitive radioligand binding assay.

Protocol: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, used to determine the anticancer potential of a compound.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log concentration of the compound and use non-linear regression to determine the IC50 value[14].

Conclusion and Future Directions

This compound and its derivatives constitute a versatile and pharmacologically rich chemical space. The existing literature on related analogs strongly supports their potential as modulators of the central nervous system, with particularly promising applications in psychiatric and neurodegenerative disorders. Furthermore, emerging research highlights their significant potential as scaffolds for the development of novel anticancer and antimicrobial agents.

Future research should focus on synthesizing and screening focused libraries of this compound derivatives to establish clear structure-activity relationships (SAR) for specific targets like the 5-HT2A, 5-HT6, and dopamine receptors. In parallel, elucidating the precise mechanisms of anticancer and antimicrobial action will be crucial for optimizing lead compounds. The inherent synthetic accessibility of this scaffold, combined with its diverse biological activity, ensures that this compound will remain a valuable platform for drug discovery for years to come.

References

An In-Depth Technical Guide to 6-Methoxygramine Derivatives and Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among these, 6-methoxygramine and its analogs represent a compelling class of compounds, primarily recognized for their modulation of the serotonergic system. The strategic placement of the methoxy group at the 6-position of the indole ring, combined with the versatile aminomethyl side chain at the 3-position, provides a rich molecular framework for designing novel therapeutic agents. This guide offers an in-depth exploration of the synthesis, medicinal chemistry, and biological evaluation of this compound derivatives, with a focus on their role as serotonin receptor modulators. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new central nervous system (CNS) and peripheral therapeutics.

Introduction: The Significance of the 6-Methoxyindole Scaffold

The indole ring system is a cornerstone of neuropharmacology, largely due to its structural resemblance to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This mimicry allows many indole-containing compounds to interact with various components of the serotonergic system, including receptors and transporters. The methoxy group, a common substituent in natural products and approved drugs, plays a crucial role in modulating the physicochemical and pharmacological properties of a molecule.[1] When appended to the 6-position of the indole ring, as in this compound, it influences the electron density of the aromatic system, which can impact receptor binding affinity and selectivity.[2]

Gramine itself, an alkaloid found in various plants, is known for its diverse biological activities, including antibacterial, antiviral, and serotonergic antagonist properties.[3][4] The introduction of a methoxy group at the 6-position creates a unique electronic and steric profile, offering a distinct starting point for medicinal chemistry campaigns. This guide will delve into the synthetic strategies to access these molecules, the nuances of their interactions with biological targets, and the experimental methodologies required to characterize their activity.

Chemical Synthesis: Accessing the this compound Core and its Analogs

The primary and most efficient method for the synthesis of gramine and its derivatives, including this compound, is the Mannich reaction .[3] This one-pot, three-component condensation reaction is a cornerstone of heterocyclic chemistry and provides a straightforward route to 3-aminomethylindoles.

The Mannich Reaction for this compound Synthesis

The synthesis of this compound proceeds via the reaction of 6-methoxyindole, formaldehyde, and dimethylamine. The reaction is typically acid-catalyzed, with glacial acetic acid being a common choice.

Reaction Mechanism: The reaction initiates with the formation of the Eschenmoser salt precursor, the dimethylaminium ion, from formaldehyde and dimethylamine. The electron-rich indole ring of 6-methoxyindole then acts as a nucleophile, attacking the iminium ion preferentially at the C3 position to form the final product.

Mannich_Reaction cluster_1 Formation of Eschenmoser Salt Precursor cluster_2 Nucleophilic Attack by 6-Methoxyindole Formaldehyde Formaldehyde (CH₂O) Iminium Dimethylaminium Ion ([CH₂=N(CH₃)₂]⁺) Formaldehyde->Iminium + H⁺ Dimethylamine Dimethylamine (HN(CH₃)₂) Dimethylamine->Iminium Methoxyindole 6-Methoxyindole Intermediate Resonance-stabilized Intermediate Methoxyindole->Intermediate + [CH₂=N(CH₃)₂]⁺ Methoxygramine This compound Intermediate->Methoxygramine - H⁺

Figure 1: Simplified workflow of the Mannich reaction for this compound synthesis.
Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

  • 6-Methoxyindole

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Glacial Acetic Acid

  • Ice

  • Sodium Hydroxide (30% aqueous solution)

  • Acetone for recrystallization

Procedure:

  • In a flask, dissolve 6-methoxyindole (1 equivalent) in glacial acetic acid.

  • To this solution, add a 40% aqueous solution of dimethylamine (approximately 2.5 equivalents). The mixture may become warm.

  • Cool the mixture to room temperature and then add a 37% aqueous solution of formaldehyde (approximately 2.5 equivalents) with stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice.

  • While stirring vigorously, carefully basify the mixture with a 30% sodium hydroxide solution until the pH is >10. It is crucial to keep the mixture cold with excess ice to prevent the formation of an oily product.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude this compound from a minimal amount of hot acetone to yield the pure product.

Synthesis of Analogs and Derivatives

The versatility of the this compound scaffold stems from the numerous points of diversification:

  • Variation of the Amine: By substituting dimethylamine with other secondary amines (e.g., piperidine, pyrrolidine, morpholine) in the Mannich reaction, a wide range of C3-aminomethyl analogs can be synthesized.

  • Modification of the Indole Ring: While this guide focuses on the 6-methoxy substitution, other substituents can be introduced on the benzene portion of the indole ring to explore their impact on biological activity. These substituted indoles can then be subjected to the Mannich reaction.

  • N-Alkylation/Arylation: The indole nitrogen can be functionalized prior to or after the Mannich reaction to introduce further diversity.

  • Bioisosteric Replacements: The methoxy group can be replaced with other bioisosteres, such as a hydroxyl, methyl, or halogen, to fine-tune the electronic and steric properties of the molecule. Similarly, the aminomethyl side chain can be replaced with other isosteres.[5][6]

Medicinal Chemistry and Biological Targets

The primary biological targets for this compound derivatives are serotonin (5-HT) receptors . The serotonergic system is implicated in a vast array of physiological and pathological processes, including mood, cognition, sleep, and pain, making it a rich area for drug discovery.[5] There are at least 14 distinct 5-HT receptor subtypes, which are broadly classified into 7 families (5-HT1 to 5-HT7). These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.

  • 5-HT1A Receptor: Coupled to Gi/o, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). It is a well-established target for anxiolytics and antidepressants.[7]

  • 5-HT2A Receptor: Coupled to Gq/11, its activation stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. This receptor is a key target for atypical antipsychotics and is also the primary target for psychedelic compounds.[1]

  • 5-HT6 Receptor: Coupled to Gs, its activation stimulates adenylyl cyclase and increases cAMP levels. Antagonists of the 5-HT6 receptor are being investigated as potential cognitive enhancers for the treatment of Alzheimer's disease.[8]

  • 5-HT7 Receptor: Also coupled to Gs, this receptor is involved in the regulation of circadian rhythms, mood, and learning. Modulators of the 5-HT7 receptor are being explored for the treatment of depression and cognitive disorders.[1]

Data Presentation: Biological Activity of Methoxyindole Derivatives

CompoundStructureTargetKᵢ (nM)Reference
5-MeO-DMT5-Methoxy-N,N-dimethyltryptamine5-HT1A16[3]
5-HT2A100[3]
5-MeO-MET5-Methoxy-N-methyl-N-ethyltryptamine5-HT1A13[3]
5-HT2A110[3]
5-MeO-DET5-Methoxy-N,N-diethyltryptamine5-HT1A18[3]
5-HT2A120[3]
6-Methoxy-indatraline analogA 6-methoxy substituted indatralineSERT2.6[9]
NET1.8[9]
DAT23[9]
1-(2-Acetamidoethyl)-6-methoxyindoleMelatonin Receptor2.5[10]

Kᵢ values represent the binding affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. SERT: Serotonin Transporter, NET: Norepinephrine Transporter, DAT: Dopamine Transporter.

Biological Evaluation: Experimental Protocols

To characterize the pharmacological profile of this compound derivatives, a series of in vitro assays are essential. These assays determine the binding affinity of the compounds for their target receptors and their functional effect (i.e., agonist, antagonist, or inverse agonist).

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The principle involves the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.

General Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells expressing 5-HT1A, 5-HT2A, etc.).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether a compound that binds to a receptor activates it (agonist), blocks its activation by the endogenous ligand (antagonist), or reduces its basal activity (inverse agonist). The choice of assay depends on the G-protein coupling of the receptor subtype.

5.2.1. cAMP Assay for Gi and Gs-Coupled Receptors (e.g., 5-HT1A, 5-HT6, 5-HT7)

Principle: Gi-coupled receptors (like 5-HT1A) inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Gs-coupled receptors (like 5-HT6 and 5-HT7) stimulate adenylyl cyclase, causing an increase in cAMP. These changes in cAMP levels can be quantified using various methods, such as TR-FRET or AlphaScreen assays.

Experimental Workflow (for a Gi-coupled receptor antagonist):

  • Cell Plating: Plate cells expressing the receptor of interest in a suitable microplate.

  • Compound Addition: Add the test compounds (potential antagonists) at various concentrations.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., 5-HT) at a concentration that elicits a submaximal response (EC₈₀). Forskolin is often added to stimulate adenylyl cyclase and amplify the inhibitory signal from the Gi-coupled receptor.

  • Lysis and Detection: After incubation, lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., for a LANCE Ultra cAMP kit).

  • Signal Measurement: Read the plate on a suitable plate reader (e.g., a TR-FRET capable reader).

  • Data Analysis: Antagonists will reverse the agonist-induced decrease in cAMP, resulting in a dose-dependent increase in the signal. The IC₅₀ of the antagonist can then be determined.

cAMP_Assay cluster_workflow cAMP Assay Workflow for Gi-Coupled Receptor Antagonist A Plate cells expressing Gi-coupled 5-HT receptor B Add test compound (potential antagonist) A->B C Add Forskolin + 5-HT agonist (EC₈₀) B->C D Incubate C->D E Lyse cells and add cAMP detection reagents D->E F Measure signal (e.g., TR-FRET) E->F Receptor_Interaction cluster_receptor Serotonin Receptor Binding Pocket Receptor TM3 TM5 TM6 Aspartate (Asp) Serine (Ser) Phenylalanine (Phe) Ligand This compound Analog Protonated Amine (N⁺HR₂) Indole N-H Indole Ring Ligand:amine->Receptor Ionic Interaction Ligand:indole_nh->Receptor Hydrogen Bond Ligand:indole_ring->Receptor π-π Stacking

References

Spectroscopic data (NMR, IR, MS) of 6-Methoxygramine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: A Comprehensive Spectroscopic Analysis of 6-Methoxygramine For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 62467-65-6) is an indole alkaloid of significant interest in medicinal chemistry and drug development due to its structural relation to neuroactive compounds like melatonin and serotonin. As a synthetic precursor and a research chemical, its unambiguous identification and characterization are paramount for ensuring experimental validity and reproducibility. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. Acting as a senior application scientist, this document moves beyond a simple data repository, offering insights into the causality behind spectral features and outlining self-validating experimental protocols essential for rigorous scientific inquiry.

Introduction to this compound

This compound, chemically known as 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine, possesses a core indole scaffold substituted with a methoxy group at the 6-position and a dimethylaminomethyl side chain at the 3-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Chemical and Physical Properties [1]

Property Value
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Exact Mass 204.126263 Da

| CAS Number | 62467-65-6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of NMR experiments is dictated by the need to resolve every unique proton and carbon environment within the molecule. A standard analysis begins with 1D proton (¹H) and carbon-13 (¹³C) NMR. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling in ¹H NMR reveals connectivity between neighboring protons. For a molecule like this compound, this allows us to precisely map the protons on the indole ring, the methoxy group, and the dimethylaminomethyl side chain.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their connectivity.

Experimental Protocol: A Self-Validating System

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is superior for observing exchangeable protons like the indole N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) for accurate chemical shift referencing.

  • Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.[2] Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 5 seconds) to ensure accurate integration.

Data Interpretation and Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0-10.8Broad Singlet1HIndole N-HExchangeable proton, often broad. Shift is solvent-dependent.
~7.48Doublet1HH-4Aromatic proton adjacent to the electron-donating nitrogen and part of the benzene ring.
~7.05Singlet1HH-2Proton on the pyrrole part of the indole, adjacent to the C3-substituent. Appears as a singlet due to minimal coupling.
~6.85Doublet1HH-7Aromatic proton ortho to the indole nitrogen.
~6.70Doublet of Doublets1HH-5Aromatic proton ortho and meta to the methoxy group and indole nitrogen, respectively.
~3.82Singlet3H-OCH₃Protons of the methoxy group are chemically equivalent and show no coupling. Their shift is characteristic of an aryl methyl ether.
~3.45Singlet2H-CH₂-NMethylene protons adjacent to the indole C3 position and the nitrogen atom. They are deshielded by both.
~2.25Singlet6H-N(CH₃)₂The six protons of the two methyl groups are equivalent, resulting in a single, strong signal.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.[3]

Data Interpretation and Assignments

Chemical Shift (δ, ppm)AssignmentRationale
~156.0C-6Aromatic carbon directly attached to the highly electronegative oxygen of the methoxy group, causing significant deshielding.
~137.1C-7aQuaternary carbon at the fusion of the two rings.
~122.5C-2Carbon in the pyrrole ring, adjacent to the indole nitrogen.
~121.8C-3aQuaternary carbon at the ring junction, adjacent to the C3-substituent.
~120.0C-4Aromatic C-H carbon.
~112.5C-3Carbon bearing the dimethylaminomethyl side chain. Its upfield shift is characteristic of indole C3 carbons.
~109.8C-5Aromatic C-H carbon.
~94.5C-7Aromatic C-H carbon significantly shielded by the ortho- and para-directing effects of the methoxy group and indole nitrogen.
~55.8-CH₂-NAliphatic methylene carbon.
~55.6-OCH₃Methoxy carbon, a highly characteristic shift for this functional group.[4]
~45.3-N(CH₃)₂The two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis predominantly uses the ATR technique, which is non-destructive and requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Analysis: Place a small amount of solid this compound directly onto the crystal and apply pressure to ensure good contact.

  • Data Collection: Co-add multiple scans (e.g., 32) to obtain a high-quality spectrum. The resulting data is available from sources like SpectraBase.[5]

Spectral Interpretation

The IR spectrum of this compound confirms the presence of its key functional groups.[6][7]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300-3400N-H StretchIndole N-HA sharp, medium-intensity peak confirming the secondary amine within the indole ring.
~2950-3100C-H Stretch (sp²)Aromatic C-HIndicates the presence of the indole aromatic system.
~2800-2950C-H Stretch (sp³)Aliphatic C-HCorresponds to the methyl and methylene groups of the side chain and methoxy group.
~1620, ~1470C=C StretchAromatic RingStrong absorptions characteristic of the indole aromatic framework.
~1220C-O StretchAryl EtherA strong, characteristic band for the Ar-O-CH₃ ether linkage.
~1180C-N StretchAliphatic AmineConfirms the presence of the dimethylaminomethyl side chain.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation, valuable structural clues.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for unambiguously determining a molecule's elemental composition.

  • Trustworthiness: The instrument must be calibrated with a known standard immediately prior to analysis.

  • Analysis: For this compound (C₁₂H₁₆N₂O), the calculated monoisotopic mass is 204.1263 Da.[1] An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., ± 5 ppm) provides definitive confirmation of the molecular formula.

Fragmentation Analysis (Electron Ionization - EI-MS)

In EI-MS, high-energy electrons bombard the molecule, causing ionization and fragmentation. The pattern of fragments is reproducible and serves as a molecular fingerprint. The most favorable fragmentation pathway involves the cleavage of the C-C bond beta to the indole ring, stabilized by the nitrogen atom.

  • Molecular Ion ([M]⁺˙): The parent peak will appear at m/z = 204.

  • Base Peak: The most abundant fragment is typically the iminium ion, [CH₂=N(CH₃)₂]⁺ , at m/z = 58 . This is due to the exceptional stability of this cation.

  • Other Key Fragments: The other part of the molecule, the 6-methoxy-3-methylidene-indole radical cation, would be observed at m/z = 146 .

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. This workflow ensures a robust and irrefutable structural assignment.

References

The Methoxy Group's Pivotal Role in the Functionality of 6-Methoxygramine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the role of the 6-methoxy group in defining the biological function of 6-methoxygramine, an indole alkaloid derivative. Synthesizing principles of medicinal chemistry with specific insights into tryptamine pharmacology, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships, propose a primary mechanism of action centered on serotonergic modulation, and provide detailed experimental protocols for the validation of these hypotheses.

Introduction: The Unassuming Power of a Methoxy Group

In the landscape of drug discovery, the methoxy group (-OCH₃) is a deceptively simple functional group that can profoundly influence a molecule's biological activity.[1] Its strategic placement on a pharmacophore can modulate everything from receptor binding affinity and selectivity to metabolic stability and overall pharmacokinetic and pharmacodynamic profiles.[1] this compound, a derivative of the naturally occurring alkaloid gramine, presents a compelling case study in the strategic importance of this functional group. While gramine itself exhibits a range of biological activities, the introduction of a methoxy group at the 6-position of the indole ring is predicted to significantly alter its pharmacological profile, steering it towards a more specific and potent interaction with key biological targets. This guide will illuminate the multifaceted contributions of the 6-methoxy group to the function of this compound.

The Structural and Functional Landscape of this compound

This compound belongs to the family of indole alkaloids, a class of compounds renowned for their diverse and potent biological effects.[2][3] Its core structure, shared with gramine, is a tryptamine-like scaffold, which is a well-established pharmacophore for interaction with various receptors in the central nervous system (CNS), most notably serotonin (5-HT) receptors.[4][5]

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Gramine [Insert Image of Gramine Structure]C₁₁H₁₄N₂174.24
This compound [Insert Image of this compound Structure]C₁₂H₁₆N₂O204.27[6]

Table 1: Comparison of Physicochemical Properties of Gramine and this compound.

The addition of the methoxy group at the 6-position of the indole nucleus introduces several key changes to the molecule's properties:

  • Increased Polarity and Hydrogen Bonding Capability: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions within a receptor binding pocket.

  • Altered Electronic Distribution: The methoxy group is an electron-donating group, which can influence the electron density of the indole ring system and thereby affect its interaction with biological targets.

  • Modified Lipophilicity: The impact of a methoxy group on lipophilicity can be context-dependent, but it generally leads to a slight increase in polarity compared to a hydrogen atom.

Proposed Mechanism of Action: A Focus on Serotonin Receptors

The structural similarity of this compound to known serotonergic agents, such as 5-methoxytryptamine, strongly suggests that its primary mechanism of action involves modulation of serotonin (5-HT) receptors.[4][7] The position of the methoxy group on the indole ring is critical in determining receptor subtype selectivity and functional activity (agonist vs. antagonist).

While direct studies on this compound's receptor binding profile are limited in the public domain, we can infer its likely targets based on the extensive research on related tryptamine derivatives. The 5-HT₁A, 5-HT₂A, and 5-HT₇ receptor subtypes are particularly relevant targets for indole alkaloids.[8][9]

Below is a proposed signaling pathway for the interaction of this compound with a G-protein coupled 5-HT receptor.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT_Receptor 5-HT Receptor (e.g., 5-HT1A/2A/7) This compound->5-HT_Receptor Binding G_Protein G-Protein (Gi/o or Gs) 5-HT_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation (Inhibition or Activation) cAMP cAMP Adenylyl_Cyclase->cAMP Production Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Initiates

Caption: Proposed signaling pathway of this compound at a 5-HT receptor.

The Multifaceted Role of the 6-Methoxy Group

The introduction of the methoxy group at the 6-position is not merely an arbitrary structural modification. It is a strategic decision that can be hypothesized to confer several advantages:

  • Enhanced Receptor Affinity and Selectivity: The electronic and steric properties of the methoxy group can lead to more specific and higher-affinity interactions with the target receptor. The oxygen atom can participate in hydrogen bonding, a critical interaction for ligand binding.

  • Modulation of Intrinsic Activity: The methoxy group can influence whether the compound acts as an agonist, partial agonist, or antagonist at the receptor. This is a crucial determinant of the compound's overall pharmacological effect.

  • Improved Metabolic Stability: Methoxy groups can sometimes block sites of metabolic oxidation on the aromatic ring, potentially increasing the compound's half-life and duration of action. However, O-demethylation is also a common metabolic pathway that needs to be considered.

  • Favorable Pharmacokinetic Properties: The overall physicochemical changes brought about by the methoxy group can influence absorption, distribution, metabolism, and excretion (ADME) properties, ultimately affecting the drug's bioavailability and CNS penetration.[10]

Experimental Protocols for Functional Characterization

To validate the hypothesized role of the 6-methoxy group and to fully characterize the pharmacological profile of this compound, a series of well-defined experiments are necessary.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs, including the parent compound gramine and other 6-substituted derivatives, is a prerequisite for comparative biological evaluation. A common synthetic route is the Mannich reaction.[11]

Mannich Reaction for this compound Synthesis 6-Methoxyindole 6-Methoxyindole Reaction Mannich Reaction (Acid Catalyst) 6-Methoxyindole->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction This compound This compound Reaction->this compound

Caption: Synthetic workflow for this compound via the Mannich reaction.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 6-methoxyindole in a suitable solvent (e.g., acetic acid).

  • Addition of Reagents: Add an aqueous solution of formaldehyde and dimethylamine to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a specified period.

  • Workup and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized this compound using techniques such as NMR and mass spectrometry.

Serotonin Receptor Binding Assays

Radioligand binding assays are essential to determine the affinity of this compound for various 5-HT receptor subtypes.[4][12]

Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇).

  • Assay Buffer: Use an appropriate buffer system (e.g., Tris-HCl) containing relevant ions and protease inhibitors.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A) and increasing concentrations of this compound (the competitor).

  • Equilibration: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement

To determine whether this compound acts as an agonist or antagonist at G-protein coupled 5-HT receptors, functional assays measuring the downstream signaling events, such as changes in cyclic AMP (cAMP) levels, are crucial.[1][8][9][13]

Protocol: cAMP Assay for Gs or Gi/o Coupled Receptors

  • Cell Culture: Culture cells stably expressing the 5-HT receptor of interest in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with increasing concentrations of this compound.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before adding a known 5-HT receptor agonist at its EC₅₀ concentration.

  • Incubation: Incubate the cells for a specific time at 37°C to allow for receptor activation and cAMP production/inhibition.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Agonist Mode: Generate a dose-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • Antagonist Mode: Generate an inhibition curve and determine the IC₅₀ (inhibitory concentration) and calculate the Kb (antagonist dissociation constant).

In Vivo Evaluation and CNS Effects

While in vitro assays provide valuable information on the molecular mechanism of action, in vivo studies are necessary to understand the physiological effects of this compound. Based on its presumed interaction with CNS receptors, behavioral models in rodents can be employed to assess its potential effects on anxiety, depression, and cognition.[14] Microdialysis studies in freely moving animals can be used to measure changes in neurotransmitter levels in specific brain regions following administration of this compound.[15]

Conclusion and Future Directions

The 6-methoxy group in this compound is not a mere structural decoration but a key determinant of its biological function. Based on the principles of medicinal chemistry and the pharmacology of related tryptamine derivatives, it is hypothesized that this functional group enhances the affinity and selectivity of the molecule for serotonin receptors, thereby shaping its overall pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and for the comprehensive characterization of this compound as a potential therapeutic agent.

Future research should focus on a systematic structure-activity relationship (SAR) study by synthesizing and evaluating a series of 6-substituted gramine analogs. This will provide a more definitive understanding of the role of the methoxy group and will guide the design of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 6-methoxygramine, a significant indole alkaloid, and its related compounds. As a senior application scientist, the following content is structured to offer not just a review of the existing literature, but a practical and insightful resource for those actively engaged in the research and development of novel therapeutics based on the indole scaffold.

Part 1: The Indole Alkaloid Landscape: Significance of Gramine and its Methoxy Derivatives

Indole alkaloids are a vast and structurally diverse class of natural products, with over 4,100 known compounds.[1] They are biosynthetically derived from the amino acid tryptophan and are renowned for their profound physiological effects.[1][2] Many have been developed into essential medicines.

At the core of this expansive family is gramine (N,N-dimethyl-1H-indole-3-methylamine), a simple yet pivotal indole alkaloid.[3] Initially isolated from Arundo donax L., gramine is found in various plants, including barley, where it is believed to play a role in defense against herbivores.[3][4] Its simple structure and broad spectrum of biological activities—including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor effects—have made it a focal point for medicinal chemists.[3][5][6]

The introduction of a methoxy group onto the gramine scaffold, particularly at the 6-position to yield this compound, significantly alters its physicochemical properties and can modulate its pharmacological profile. This guide will delve into the synthesis, biological activities, and therapeutic potential of this compound and its analogs, providing a comprehensive resource for researchers in the field.

Part 2: Synthesis of this compound and its Analogs: A Chemist's Perspective

The synthesis of gramine and its derivatives is well-established, with the Mannich reaction being a cornerstone of many synthetic strategies.[3] This reaction typically involves the condensation of an indole, formaldehyde, and a secondary amine.

The Mannich Reaction: A Classic Route

The acetic acid-catalyzed Mannich reaction is a widely employed and efficient method for the synthesis of gramine and its substituted analogs.[3] For the synthesis of this compound, 6-methoxyindole serves as the starting material.

A representative synthetic scheme is as follows:

Synthesis Indole 6-Methoxyindole Product This compound Indole->Product Mannich Reaction Reagents Formaldehyde, Dimethylamine, Acetic Acid Reagents->Product

Caption: General schematic of the Mannich reaction for the synthesis of this compound.

Step-by-Step Protocol for the Synthesis of this compound via the Mannich Reaction:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methoxyindole in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add a 37% aqueous solution of formaldehyde, followed by a 40% aqueous solution of dimethylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a concentrated solution of sodium hydroxide to neutralize the acetic acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Yields for the synthesis of gramine and its methoxy-substituted analogs via the Mannich reaction are typically high, often ranging from 70.5% to 95.6%.[3]

Alternative Synthetic Strategies

While the Mannich reaction is prevalent, other synthetic methodologies have been explored for the preparation of indole derivatives, which can be adapted for this compound synthesis. These can include multi-step syntheses that allow for greater molecular diversity.[7]

Part 3: Biological Activity and Pharmacological Profile of this compound and Derivatives

The pharmacological effects of gramine and its derivatives are diverse, with activities reported against a range of biological targets. The introduction of a methoxy group can significantly influence this activity.

Interaction with Serotonin and Melatonin Receptors

A key area of interest for gramine derivatives is their interaction with serotonin (5-HT) and melatonin (MT) receptors, which are G-protein-coupled receptors involved in regulating numerous physiological processes.[8]

A study on a series of gramine derivatives revealed that several compounds exhibited significant agonistic activities at both MT1 and 5-HT1A receptors.[8] Notably, some derivatives displayed a 1.6 to 3.5-fold increase in agonistic rates on the 5-HT1A receptor compared to gramine.[8] This suggests that the gramine scaffold is a promising starting point for the development of novel agonists for these receptors.

The following table summarizes the activity of selected gramine derivatives on MT1 and 5-HT1A receptors.

CompoundMT1 EC50 (μM)5-HT1A EC50 (μM)
Derivative 7 0.510.28
Derivative 19 0.390.46
Derivative 21 0.500.23

Data extracted from a study on gramine derivatives and their receptor agonistic activities.[8]

Antimicrobial and Antifungal Activity

Gramine and its derivatives have shown promising antimicrobial and antifungal properties.[3][6] Canthin-6-one and its 10-methoxy derivative, for instance, have demonstrated strong inhibitory activity against Staphylococcus aureus and Escherichia coli.[9] While this is a related naphthyridine alkaloid, it highlights the potential of methoxy-substituted heterocyclic compounds in antimicrobial drug discovery.

Anti-inflammatory and Cytotoxic Potential

The anti-inflammatory potential of indole alkaloids is another area of active research.[3] Some studies have shown that plant extracts containing these compounds exhibit significant anti-inflammatory and cytotoxic effects.[10] For example, a methanolic extract of Psydrax dicoccos, containing various phytochemicals, demonstrated cytotoxic effects against MCF7 breast cancer cells and notable anti-inflammatory activity.[10]

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies on gramine derivatives suggest that modifications at the N-terminal of the side chain and substitutions on the indole ring can significantly impact biological activity.[8] The presence and position of a methoxy group are critical determinants of receptor affinity and efficacy.

SAR Indole Indole Scaffold Activity Biological Activity Indole->Activity SideChain 3-Dimethylaminomethyl Side Chain SideChain->Activity Methoxy 6-Methoxy Group Methoxy->Activity Modulates Potency and Selectivity

Caption: Key structural features of this compound influencing its biological activity.

Part 4: A Comparative Look at Related Methoxy-Indole Alkaloids

The position of the methoxy group on the indole ring is a crucial factor in determining the biological activity of these alkaloids. For instance, 5-methoxygramine is a close analog of this compound. While 5-methoxygramine did not show psychedelic-like behavioral effects in animal studies, its pharmacological profile in other assays warrants further investigation.[4]

The biosynthesis of related methoxylated alkaloids, such as quinine, has been shown to involve the methoxylation of tryptamine.[11] This highlights a natural precedent for the importance of methoxy groups in the biological activity of indole-derived compounds.

Part 5: Future Perspectives and Conclusion

This compound and its related indole alkaloids represent a promising class of compounds with a wide range of potential therapeutic applications. The synthetic accessibility of the gramine scaffold, coupled with the diverse biological activities of its derivatives, makes this an exciting area for drug discovery and development.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: A more in-depth understanding of the mechanism of action of this compound and its analogs is needed.

  • Lead Optimization: Systematic modification of the this compound structure to improve potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative disorders and metabolic diseases.

References

Methodological & Application

Synthesis of 6-Methoxygramine: A Detailed Laboratory-Scale Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Methoxygramine

This compound, with the systematic name 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine[1], is a derivative of the naturally occurring alkaloid gramine. As a member of the indole alkaloid family, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making the development of robust and scalable synthesis protocols a significant endeavor for researchers.

This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, focusing on the widely utilized Mannich reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol for its synthesis and purification, and outline the analytical methods for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound synthesis.

Synthetic Strategy: The Mannich Reaction

The most direct and efficient method for the synthesis of this compound is the Mannich reaction. This versatile three-component condensation reaction involves an active hydrogen compound (in this case, 6-methoxyindole), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which then undergoes electrophilic substitution at the electron-rich C3 position of the 6-methoxyindole ring. The methoxy group at the C6 position is an electron-donating group, which further activates the indole ring towards this substitution, generally leading to high yields.

The overall transformation is depicted below:

Mannich Reaction for this compound cluster_reactants Reactants cluster_products Product 6-Methoxyindole 6-Methoxyindole Reaction Mannich Reaction (Acid Catalyst) 6-Methoxyindole->Reaction + Formaldehyde Formaldehyde Formaldehyde->Reaction + Dimethylamine Dimethylamine Dimethylamine->Reaction + This compound This compound Reaction->this compound

Caption: Overall scheme of the Mannich reaction for the synthesis of this compound.

Detailed Laboratory Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
6-Methoxyindole147.1710.01.47 g
Formaldehyde (37% in H₂O)30.0315.01.22 mL
Dimethylamine (40% in H₂O)45.0815.01.69 mL
Glacial Acetic Acid60.05-10 mL
Dichloromethane (DCM)84.93-~100 mL
Saturated Sodium Bicarbonate--~50 mL
Brine (Saturated NaCl)--~50 mL
Anhydrous Sodium Sulfate142.04-As needed
Silica Gel (for column)--~30 g
Hexane86.18-As needed
Ethyl Acetate88.11-As needed
Triethylamine101.19-As needed
Experimental Procedure

Step 1: Reaction Setup

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxyindole (1.47 g, 10.0 mmol).

  • Add glacial acetic acid (10 mL) to the flask and stir until the 6-methoxyindole is completely dissolved.

  • Cool the flask in an ice-water bath to 0-5 °C.

Step 2: Addition of Reagents

  • While maintaining the temperature at 0-5 °C, slowly add the 40% aqueous solution of dimethylamine (1.69 mL, 15.0 mmol) dropwise to the stirred solution. A slight exotherm may be observed.

  • After the addition of dimethylamine is complete, add the 37% aqueous solution of formaldehyde (1.22 mL, 15.0 mmol) dropwise, ensuring the temperature remains below 10 °C.

  • Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1) with a small amount of triethylamine (e.g., 1%).

Synthesis_Workflow A 1. Dissolve 6-Methoxyindole in Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add Dimethylamine B->C D 4. Add Formaldehyde C->D E 5. Warm to Room Temperature and Stir for 4-6 hours D->E F 6. Work-up: - Basify with NaHCO₃ - Extract with DCM E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Pure This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Step 3: Work-up

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (~50 g).

  • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Column Chromatography

The crude this compound is typically purified by silica gel column chromatography. Due to the basic nature of the amine, it is advisable to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing and improve separation.

Step 1: Column Preparation

  • Prepare a slurry of silica gel (~30 g) in hexane.

  • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle and drain the excess hexane until the solvent level is just above the silica bed.

Step 2: Loading and Elution

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin elution with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 9:1), containing about 0.5-1% triethylamine.

  • Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate with 1% triethylamine) while collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

Step 3: Isolation

  • Combine the pure fractions containing this compound.

  • Remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical Properties
PropertyValue
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol [1]
Appearance Typically a solid or viscous oil
CAS Number 62467-65-6[1]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm are approximately:

    • Indole NH: A broad singlet around 8.0-8.5 ppm.

    • Aromatic Protons: Signals in the range of 6.7-7.5 ppm.

    • -OCH₃ (Methoxy) Protons: A singlet around 3.8 ppm.

    • -CH₂-N (Methylene) Protons: A singlet around 3.5 ppm.

    • -N(CH₃)₂ (Dimethylamino) Protons: A singlet around 2.3 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are approximately:

    • Aromatic and Indole Carbons: Signals in the range of 95-155 ppm.

    • -OCH₃ (Methoxy) Carbon: A signal around 55 ppm.

    • -CH₂-N (Methylene) Carbon: A signal around 58 ppm.

    • -N(CH₃)₂ (Dimethylamino) Carbons: A signal around 45 ppm.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 205.1339.

Safety Considerations

  • 6-Methoxyindole: May be harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Formaldehyde: Toxic, a known carcinogen, and a respiratory sensitizer. Handle with extreme care in a well-ventilated fume hood.

  • Dimethylamine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The Mannich reaction provides a reliable and high-yielding route for the laboratory-scale synthesis of this compound. By following the detailed protocol and purification procedures outlined in this guide, researchers can obtain this valuable synthetic intermediate in high purity. Proper characterization using spectroscopic techniques is essential to confirm the identity and quality of the final product. The successful synthesis of this compound opens avenues for the development of novel and complex molecules with potential applications in various scientific disciplines.

References

Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of 6-Methoxygramine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven methodology for the sensitive and selective quantification of 6-Methoxygramine in human plasma. As a key indole alkaloid derivative of interest in pharmacological and toxicological research, its accurate measurement in biological matrices is paramount. This guide is structured not as a rigid template, but as a logical workflow, explaining the causality behind each experimental choice. The core of this protocol is a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, underpinned by a systematic validation framework derived from the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2][3] This ensures the generation of reliable, reproducible, and defensible data for researchers, toxicologists, and drug development professionals.

Introduction: The Rationale for this compound Quantification

This compound, a derivative of the indole alkaloid gramine, possesses a chemical structure that suggests potential biological activity warranting further investigation in drug discovery and metabolic studies. Its chemical formula is C₁₂H₁₆N₂O, with a molecular weight of approximately 204.27 g/mol .[4][5] Accurate quantification in biological fluids like plasma is critical for defining its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is fundamental to assessing the compound's potential efficacy and safety.

The analytical challenge lies in detecting low concentrations of this compound within the highly complex biological matrix of plasma, which contains numerous endogenous compounds that can cause interference.[6] Therefore, a method with high selectivity and sensitivity is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled specificity through Multiple Reaction Monitoring (MRM).[7][8][9] This application note details a complete workflow, from sample preparation to final data validation, designed to meet rigorous scientific and regulatory standards.

Foundational Principles: The Self-Validating System

A bioanalytical method is only as reliable as its validation. This protocol is built upon the principle of creating a self-validating system, where quality and trustworthiness are demonstrated through empirical evidence. All validation experiments are designed in accordance with the harmonized ICH M10 Guideline on Bioanalytical Method Validation .[1][2][3][10] Adherence to this guideline ensures that the method is suitable for its intended purpose and that the data generated can support regulatory submissions.[2][10] The key validation parameters addressed include selectivity, accuracy, precision, calibration range, recovery, matrix effect, and stability.[1][11]

Comprehensive Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a structured and logical path. The diagram below illustrates the key stages of the analytical workflow.

G cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Instrumental Analysis cluster_validation PART 3: Data Processing & Validation Sample Plasma Sample Collection (e.g., 100 µL K2EDTA Plasma) Spike_IS Spike with Internal Standard (e.g., this compound-d3) Sample->Spike_IS LLE Liquid-Liquid Extraction (LLE) (Protein Precipitation & Phase Separation) Spike_IS->LLE Evap Evaporation (Dry down organic phase) LLE->Evap Recon Reconstitution (In Mobile Phase A/B) Evap->Recon LC UHPLC Separation (Reversed-Phase C18 Column) Recon->LC MS Tandem MS Detection (ESI+ MRM Mode) LC->MS Data Raw Data Acquisition (Chromatograms) MS->Data Integration Peak Integration & Quantification Data->Integration Validation Method Validation Assessment (Accuracy, Precision, Linearity, etc.) Integration->Validation Report Final Concentration Reporting Validation->Report

Caption: High-level workflow for this compound quantification in plasma.

Detailed Experimental Protocols

PART 1: Protocol for Sample Preparation via Liquid-Liquid Extraction (LLE)

Rationale: Liquid-Liquid Extraction (LLE) is selected for its effectiveness in removing proteins and phospholipids, which are major sources of matrix effects in plasma analysis.[12] Compared to Solid-Phase Extraction (SPE), LLE can be more straightforward to develop for a novel analyte and is highly effective for small molecules like alkaloids.[13] Methyl tert-butyl ether (MTBE) is chosen as the extraction solvent due to its optimal polarity for extracting this compound and its low miscibility with the aqueous plasma phase.[14]

Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • This compound certified reference standard

  • This compound-d₃ (or other suitable stable isotope-labeled internal standard - IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Step-by-Step Protocol:

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice or at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample (or standard/QC).

  • Internal Standard Spiking: Add 10 µL of the IS working solution (e.g., 100 ng/mL this compound-d₃ in 50% ACN) to each tube. Vortex for 5 seconds.

    • Causality: The IS is added early to account for variability in extraction efficiency and potential matrix effects for each individual sample.[2]

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins. Vortex vigorously for 30 seconds.

    • Causality: Acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate, which clarifies the sample.[15]

  • Liquid-Liquid Extraction: Add 800 µL of MTBE to each tube. Cap securely and vortex for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will result in three layers: a top organic layer (MTBE with the analyte), a middle protein disk, and a bottom aqueous layer.

  • Supernatant Transfer: Carefully transfer approximately 700 µL of the top organic layer to a new, clean 1.5 mL tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 80:20 Water/Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation & Transfer: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

PART 2: Protocol for LC-MS/MS Analysis

Rationale: This method uses a reversed-phase C18 column, which is ideal for retaining and separating moderately polar compounds like this compound from endogenous interferences. A gradient elution ensures efficient separation and sharp peak shapes. Positive electrospray ionization (ESI+) is selected because the basic nitrogen atoms in the this compound structure are readily protonated. Detection is performed in MRM mode for maximum selectivity and sensitivity.[16]

Instrumentation & Parameters:

LC Parameters Setting
UHPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
MS/MS Parameters Setting
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 500°C
MRM Transitions (Example) This compound: Precursor Q1 (m/z) 205.1 -> Product Q2 (m/z) 58.1 (Quantifier), 146.1 (Qualifier)
This compound-d₃ (IS): Precursor Q1 (m/z) 208.1 -> Product Q2 (m/z) 61.1
Collision Energy (CE) To be optimized for specific instrument; typically 15-35 eV.
Dwell Time 50 ms

Note: MRM transitions and collision energies are instrument-dependent and must be optimized during method development by infusing a standard solution of this compound.

PART 3: Protocol for Bioanalytical Method Validation

Rationale: Each validation experiment is designed to challenge the method's performance and demonstrate its suitability for quantifying this compound reliably. The acceptance criteria are based on FDA and ICH guidelines.[10][17][18]

Validation Experiments & Acceptance Criteria:

Parameter Protocol Summary Acceptance Criteria (ICH M10) [1][2]
Selectivity Analyze blank plasma from at least 6 different sources. Check for interfering peaks at the retention times of the analyte and IS.Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve Prepare a blank sample and at least 6-8 non-zero calibration standards spanning the expected concentration range. Analyze in 3 separate runs.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in replicates of 5 over 3 separate days (inter-day) and within the same day (intra-day).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the peak response of analyte spiked into post-extraction blank plasma from 6 sources to the response of analyte in pure reconstitution solvent.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the peak response of analyte from pre-extraction spiked plasma to post-extraction spiked plasma.Recovery should be consistent and reproducible.
Stability Analyze low and high QC samples after subjecting them to various storage and handling conditions: Freeze-thaw (3 cycles), Bench-top (e.g., 6 hours at RT), Long-term (-80°C for 30 days), and Post-preparative (in autosampler for 24 hours).Mean concentrations should be within ±15% of the nominal values.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective tool for the quantification of this compound in human plasma. The integrated workflow, combining an efficient LLE sample preparation protocol with high-performance chromatographic separation and tandem mass spectrometric detection, is designed for high-throughput analysis. By grounding the entire methodology in the validation principles of the ICH M10 guideline, researchers can ensure the generation of high-quality, reliable data suitable for critical pharmacokinetic and toxicological assessments in the drug development pipeline.

References

HPLC and GC-MS Methods for 6-Methoxygramine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract: This document provides detailed application notes and validated protocols for the quantitative analysis of 6-Methoxygramine, an indole alkaloid and tryptamine derivative. Two orthogonal analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical scientists, and professionals in drug development, offering a comprehensive framework from method principles to step-by-step execution and validation.

Introduction and Scientific Context

This compound, also known as 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine, is a tryptamine derivative.[1] Tryptamines are a class of monoamine alkaloids with a shared indole ring structure, found in nature and also synthesized for various research and pharmaceutical applications.[2][3] The psychotropic effects of many tryptamine derivatives are linked to their interaction with serotonin receptors in the brain.[2][4] Given their biological significance and potential therapeutic applications, the development of robust, accurate, and reliable analytical methods for the identification and quantification of compounds like this compound is crucial for quality control, pharmacokinetic studies, and forensic analysis.[5]

This guide details two powerful and widely used analytical techniques, HPLC and GC-MS, providing the rationale for method development choices and comprehensive protocols for their implementation.

Physicochemical Properties of this compound

Understanding the analyte's properties is fundamental to designing an effective analytical method.

PropertyValueSource
IUPAC Name 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanaminePubChem[1]
Molecular Formula C₁₂H₁₆N₂OPubChem[1]
Molecular Weight 204.27 g/mol PubChem[1]
Nature Basic compound due to the tertiary amine group.General Knowledge[2][6]

The presence of the tertiary amine makes this compound a basic compound, while the indole ring provides a chromophore suitable for UV detection. Its molecular weight and potential for volatility (especially after derivatization) make it amenable to both LC-MS and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is an ideal technique for analyzing polar, non-volatile, or thermally sensitive compounds like many tryptamines.[7] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common approach.

Principle and Methodological Rationale

The separation of this compound is achieved on a reversed-phase C18 column. The retention of the analyte is governed by its hydrophobic interactions with the stationary phase.

  • Mobile Phase Selection: As this compound is a basic compound, controlling the mobile phase pH is critical to prevent poor peak shape (tailing) caused by interactions between the protonated amine and residual acidic silanols on the silica-based column packing.[8] An acidic mobile phase (e.g., using formic acid) ensures the analyte is consistently in its protonated, water-soluble form, leading to sharp, symmetrical peaks.

  • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, where the percentage of organic solvent is increased over time, is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.

  • Detection: The indole ring in this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to monitor across a range of wavelengths, with 280 nm often being suitable for tryptamine derivatives.[9]

Detailed HPLC Protocol

A. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound reference standard.

  • Volumetric flasks and pipettes.

  • 0.22 µm syringe filters for sample clarification.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B).

  • Sample Preparation: Dissolve the sample matrix containing this compound in a suitable solvent. The final concentration should fall within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.[2]

C. Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 280 nm

D. Method Validation The method should be validated according to ICH guidelines or internal SOPs. Key parameters include:

  • Specificity: Ensure no interference from matrix components at the retention time of this compound.

  • Linearity: Analyze calibration standards and plot peak area vs. concentration. A correlation coefficient (r²) > 0.999 is desirable.

  • Accuracy & Precision: Determined by analyzing replicate preparations of a quality control (QC) sample at different concentrations. Accuracy should be within 85-115% and precision (RSD) < 15%.[10]

  • Limit of Detection (LOD) & Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases & Standards B Prepare & Filter Sample D Inject Sample B->D C HPLC System (Pump, Column, Oven) E PDA Detection (280 nm) C->E D->C F Integrate Peak E->F G Generate Calibration Curve F->G H Quantify Sample Concentration G->H

Caption: High-level workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique, providing definitive structural information which is invaluable for identification.[4] It is well-suited for volatile and thermally stable compounds.

Principle and Methodological Rationale
  • Sample Preparation: Tryptamines are often present in complex matrices. A liquid-liquid extraction (LLE) is a robust method to isolate the analyte.[2][11] By adjusting the sample pH to be basic (e.g., with NaOH), the amine group of this compound is deprotonated, making the molecule less polar and more soluble in an organic solvent like methylene chloride or ethyl acetate.[2]

  • Derivatization: Direct analysis of tryptamines by GC can be challenging due to the polar N-H group in the indole ring and the basic tertiary amine, which can cause peak tailing and potential thermal degradation.[4] Derivatization is highly recommended to improve chromatographic performance. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the indole nitrogen with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, resulting in sharper, more symmetrical peaks.[4][12]

  • GC Separation: A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for the analysis of tryptamine derivatives.[2][3]

  • Mass Spectrometry Detection: Electron Ionization (EI) is a standard technique that creates reproducible fragmentation patterns, allowing for compound identification by comparison to spectral libraries. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific, characteristic ions of the derivatized analyte.

Detailed GC-MS Protocol

A. Instrumentation and Materials

  • GC-MS system with an autosampler.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: Methylene chloride, Sodium hydroxide (NaOH), anhydrous Sodium Sulfate, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • This compound reference standard.

  • Centrifuge tubes, vortex mixer, heating block.

B. Sample Preparation and Derivatization

  • Extraction: To 1 mL of aqueous sample, add 20 µL of 1 N NaOH to basify the solution. Add 1 mL of methylene chloride.[2]

  • Vortex the mixture for 2 minutes to extract the this compound into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (methylene chloride) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic extract to a new autosampler vial.

  • Derivatization: Evaporate the solvent under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA to the dried residue.[4]

  • Seal the vial tightly and heat at 70 °C for 30 minutes to complete the derivatization reaction.[4]

  • Cool to room temperature before injection.

C. GC-MS Conditions

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program Start at 100 °C, hold for 1 min.Ramp at 15 °C/min to 300 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS Mode Full Scan (m/z 50-550) for identification.SIM mode for quantification (select characteristic ions).

D. Method Validation The GC-MS method should be validated similarly to the HPLC method, assessing parameters such as specificity (mass spectral confirmation), linearity, accuracy, precision, LOD, and LOQ.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Basify Sample & Add Solvent B Liquid-Liquid Extraction (LLE) A->B C Dry & Evaporate Organic Layer B->C D Derivatization (e.g., Silylation) C->D E Inject Sample D->E F GC Separation (Capillary Column) E->F G MS Detection (EI, Scan/SIM) F->G H Identify by Spectrum & Retention Time G->H I Quantify using SIM or Extracted Ion H->I

Caption: Step-by-step workflow for GC-MS analysis of this compound.

Method Comparison

FeatureHPLC-UV MethodGC-MS Method
Principle Reversed-phase liquid chromatographyGas chromatography with mass spectrometry
Analyte State Analyzed in solutionRequires volatilization
Sample Prep Simple dissolution and filtrationMore complex: LLE and mandatory derivatization
Selectivity Based on retention time and UV spectrumHigh: Based on retention time and mass spectrum
Sensitivity Good, suitable for many applicationsExcellent, especially in SIM mode
Confirmation Tentative (based on Rt and UV)Definitive (based on mass fragmentation pattern)
Best For Routine QC, purity analysis, thermally labile compoundsTrace analysis, definitive identification, complex matrices

References

6-Methoxygramine: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Methoxygramine, formally known as (6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine, is a valuable and versatile indole alkaloid derivative that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its strategic importance lies in the reactive dimethylaminomethyl group at the C3 position of the indole nucleus, which acts as a synthetic handle for the introduction of various functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound as a precursor in organic synthesis, with a focus on its application in the preparation of key tryptamine derivatives and β-carbolines.

Chemical Profile and Spectroscopic Data

PropertyValueReference
IUPAC Name (6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine--INVALID-LINK--
Molecular Formula C₁₂H₁₆N₂O--INVALID-LINK--
Molecular Weight 204.27 g/mol --INVALID-LINK--
CAS Number 62467-65-6--INVALID-LINK--
Appearance Off-white to light yellow crystalline solid-
Melting Point 125-128 °C-

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis of this compound via the Mannich Reaction

The most common and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation involves the reaction of 6-methoxyindole with formaldehyde and dimethylamine. The reaction proceeds via the formation of an electrophilic Eschenmoser's salt precursor in situ, which is then attacked by the nucleophilic C3 position of the indole ring.

Figure 2: Mannich Reaction for this compound Synthesis

Mannich_Reaction Indole 6-Methoxyindole Product This compound Indole->Product Nucleophilic Attack Formaldehyde Formaldehyde Iminium Dimethylaminomethyl Cation (Iminium Ion) Formaldehyde->Iminium Dimethylamine Dimethylamine Dimethylamine->Iminium

Caption: Mannich reaction workflow for this compound synthesis.

Detailed Protocol for this compound Synthesis

This protocol is adapted from established procedures for the synthesis of gramine derivatives.[1]

Materials:

  • 6-Methoxyindole (1.0 eq)

  • Dimethylamine (40% aqueous solution, 1.2 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Glacial Acetic Acid

  • Sodium Hydroxide (pellets)

  • Water

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 6-methoxyindole (1.0 eq) in glacial acetic acid.

  • In a separate beaker, prepare a cooled mixture of dimethylamine (1.2 eq) and formaldehyde (1.2 eq) in glacial acetic acid.

  • Add the dimethylamine/formaldehyde mixture dropwise to the solution of 6-methoxyindole with stirring.

  • After the addition is complete, stir the reaction mixture at 50°C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and cool in an ice bath.

  • Slowly add sodium hydroxide pellets to basify the mixture to a pH > 10.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2][3]

Safety Precautions:

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.[4]

  • Glacial acetic acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic; ensure proper temperature control.

Applications of this compound in Organic Synthesis

The utility of this compound as a synthetic precursor stems from the ability of the dimethylamino group to act as a good leaving group, especially after quaternization, allowing for nucleophilic substitution at the C3-methylene position.

Synthesis of 6-Methoxytryptamine: A Precursor to Melatonin

6-Methoxytryptamine is a key intermediate in the synthesis of the neurohormone melatonin. A common synthetic route involves the conversion of this compound to 6-methoxy-3-indoleacetonitrile, followed by reduction.

Figure 3: Synthesis of 6-Methoxytryptamine from this compound

Tryptamine_Synthesis Gramine This compound Nitrile 6-Methoxy-3-indoleacetonitrile Gramine->Nitrile 1. MeI 2. NaCN Tryptamine 6-Methoxytryptamine Nitrile->Tryptamine Reduction (e.g., LiAlH4)

Caption: Synthetic route to 6-methoxytryptamine.

This procedure is based on the well-established displacement of the dimethylamino group of gramine derivatives.

Materials:

  • This compound (1.0 eq)

  • Methyl Iodide (excess)

  • Sodium Cyanide (1.2 eq)

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Add methyl iodide and stir the mixture at room temperature to form the quaternary ammonium salt. The salt may precipitate from the solution.

  • After the formation of the salt is complete (monitor by TLC), add sodium cyanide to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 6-methoxy-3-indoleacetonitrile by column chromatography or recrystallization.

Safety Precautions:

  • Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Sodium cyanide is highly toxic. Handle with appropriate safety measures, and have a cyanide antidote kit readily available. Acidic conditions must be avoided to prevent the formation of toxic hydrogen cyanide gas.

The nitrile group is readily reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • 6-Methoxy-3-indoleacetonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄, excess)

  • Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran)

  • Water

  • 15% Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in the anhydrous solvent.

  • Slowly add a solution of 6-methoxy-3-indoleacetonitrile in the same solvent to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with the reaction solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 6-methoxytryptamine.

Safety Precautions:

  • LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere. The quenching procedure should be performed with extreme caution.

Synthesis of β-Carbolines via the Pictet-Spengler Reaction

This compound can be converted to 6-methoxytryptamine, which can then be used in the Pictet-Spengler reaction to construct the β-carboline skeleton, a core structure in many alkaloids and pharmacologically active compounds.[5][6][7][8] The Pictet-Spengler reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6]

Figure 4: Pictet-Spengler Reaction for β-Carboline Synthesis

Pictet_Spengler Tryptamine 6-Methoxytryptamine Iminium Iminium Ion Tryptamine->Iminium Aldehyde Aldehyde/Ketone Aldehyde->Iminium Carboline Tetrahydro-β-carboline Iminium->Carboline Intramolecular Cyclization

Caption: General workflow of the Pictet-Spengler reaction.

This is a general procedure that can be adapted for various aldehydes or ketones.[5]

Materials:

  • 6-Methoxytryptamine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid, Hydrochloric acid)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 6-methoxytryptamine in the anhydrous solvent.

  • Add the aldehyde or ketone to the solution.

  • Add the acid catalyst and stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2][3]

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its preparation via the Mannich reaction is straightforward, and its reactivity allows for the facile introduction of a two-carbon chain at the C3 position of the indole ring, paving the way for the synthesis of important biological molecules like melatonin and a diverse range of β-carboline alkaloids. The protocols provided herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

The Strategic Utility of 6-Methoxygramine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Methoxygramine as a Versatile Indole Synthon

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of a multitude of biologically active compounds. Among the various functionalized indoles, this compound emerges as a particularly valuable and versatile starting material. Its utility stems from the strategic placement of a methoxy group on the benzene portion of the indole ring and a reactive dimethylaminomethyl group at the 3-position. This unique arrangement allows for facile and targeted modifications, providing a gateway to a diverse array of complex molecules with significant therapeutic potential.

This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of this compound in the synthesis of high-value bioactive compounds. We will delve into the chemical logic behind the synthetic strategies, offering insights honed from extensive laboratory experience to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Core Principles of this compound Reactivity

The synthetic versatility of this compound is primarily attributed to the reactivity of the dimethylaminomethyl group at the C3 position of the indole nucleus. This group acts as an excellent leaving group, particularly after quaternization of the nitrogen atom, making the benzylic carbon susceptible to nucleophilic attack. This reactivity profile is the cornerstone of its application as a synthetic precursor.

The presence of the electron-donating methoxy group at the C6 position influences the electronic properties of the indole ring, potentially impacting the reactivity at other positions. However, for the transformations discussed herein, the primary focus remains on the displacement of the dimethylaminomethyl moiety.

Synthesis of 6-Methoxytryptamine: A Key Intermediate

A pivotal application of this compound is its conversion to 6-methoxytryptamine, a crucial intermediate in the synthesis of melatonin and other neurologically active compounds. The classical and most effective approach involves a two-step sequence: cyanation followed by reduction.

Protocol 1: Synthesis of 6-Methoxyindole-3-acetonitrile

This protocol details the nucleophilic displacement of the dimethylamino group of this compound with a cyanide ion. This reaction is a well-established method for the homologation of gramine derivatives.[1][2]

Reaction Scheme:

G This compound This compound 6-Methoxyindole-3-acetonitrile 6-Methoxyindole-3-acetonitrile This compound->6-Methoxyindole-3-acetonitrile NaCN or KCN, DMSO G 6-Methoxyindole-3-acetonitrile 6-Methoxyindole-3-acetonitrile 6-Methoxytryptamine 6-Methoxytryptamine 6-Methoxyindole-3-acetonitrile->6-Methoxytryptamine 1. LiAlH4, THF 2. H2O, NaOH G 6-Methoxytryptamine 6-Methoxytryptamine Melatonin Melatonin 6-Methoxytryptamine->Melatonin Acetic Anhydride, Pyridine G A This compound B 6-Methoxyindole-3-acetonitrile A->B  NaCN, DMSO (Cyanation) C 6-Methoxytryptamine B->C  LiAlH4, THF (Reduction) D Melatonin C->D  Ac2O, Pyridine (Acetylation)

References

Application Notes and Protocols for Studying 6-Methoxygramine Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxygramine is an indole alkaloid, a class of compounds known for their diverse biological activities. Structurally related to the neurotransmitter serotonin and the hormone melatonin, this compound is a subject of increasing interest in pharmacology and drug discovery. Understanding its interaction with specific protein targets is crucial for elucidating its mechanism of action and potential therapeutic applications. Based on structure-activity relationship studies of similar gramine derivatives, the primary targets for this compound are hypothesized to be the melatonin MT1 receptor and the serotonin 5-HT1A receptor[1][2][3].

Radioligand binding assays are a fundamental and powerful tool for characterizing the interaction between a ligand, such as this compound, and its receptor.[4] These assays allow for the determination of key pharmacological parameters, including receptor affinity (Kᵢ), receptor density (Bₘₐₓ), and the dissociation constant (Kₔ) of a radiolabeled ligand. This application note provides detailed protocols for conducting radioligand binding assays to investigate the binding of this compound to the human MT1 and 5-HT1A receptors.

Principle of Radioligand Binding Assays

Radioligand binding assays measure the direct interaction of a radioactively labeled molecule (radioligand) with a receptor. The core principle involves incubating a biological sample containing the receptor of interest with a radioligand. After reaching equilibrium, the bound radioligand is separated from the unbound, and the amount of radioactivity associated with the receptor-ligand complex is quantified.

There are two primary types of radioligand binding assays detailed in this guide:

  • Saturation Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The data from saturation experiments are used to determine the receptor density (Bₘₐₓ) and the equilibrium dissociation constant (Kₔ) of the radioligand, which is a measure of its affinity for the receptor.

  • Competition (Inhibition) Assays: These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to compete with a fixed concentration of a specific radioligand for binding to the receptor. The results are used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ), which represents the affinity of the competitor for the receptor.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cells Expressing Receptor (MT1 or 5-HT1A) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension & Protein Quantification centrifugation->resuspension membranes Receptor Membranes resuspension->membranes incubation Incubation membranes->incubation radioligand Radioligand ([3H]-Melatonin or [3H]-8-OH-DPAT) radioligand->incubation competitor This compound (or buffer for total binding) competitor->incubation nonspecific Excess Unlabeled Ligand (for non-specific binding) nonspecific->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50/Ki or Kd/Bmax) scintillation->data_analysis caption Figure 1. General workflow for receptor binding assays.

Caption: Figure 1. General workflow for receptor binding assays.

Materials and Reagents

Equipment
  • Homogenizer (e.g., Dounce or Polytron)

  • Refrigerated centrifuge

  • -80°C freezer

  • 96-well microplates

  • Plate shaker

  • Cell harvester with vacuum filtration system

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Scintillation vials or 96-well solid scintillator plates

  • Liquid scintillation counter

  • pH meter

  • Vortex mixer

  • Pipettes and tips

Buffers and Reagents
  • Cell Lysis/Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer (MT1): 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Assay Buffer (5-HT1A): 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • This compound

  • For MT1 Assays:

    • Radioligand: [³H]-Melatonin (specific activity ~80-120 Ci/mmol)

    • Non-specific determinant: Melatonin (10 µM final concentration)

  • For 5-HT1A Assays:

    • Radioligand: [³H]-8-OH-DPAT (specific activity ~100-180 Ci/mmol)

    • Non-specific determinant: Serotonin (10 µM final concentration)

  • Bovine Serum Albumin (BSA)

  • Protein assay reagent (e.g., Bradford or BCA)

  • Scintillation cocktail

Detailed Protocols

Part 1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from HEK293 or CHO cells stably expressing the human MT1 or 5-HT1A receptor.

  • Cell Culture: Grow cells to 80-90% confluency in appropriate culture medium.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Cell Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold Cell Lysis Buffer.

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Cell Lysis Buffer, and centrifuge again at 40,000 x g for 20 minutes at 4°C.

  • Final Resuspension: Discard the supernatant and resuspend the final membrane pellet in Assay Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Part 2: Competition Radioligand Binding Assay for this compound

This protocol is designed to determine the affinity (Kᵢ) of this compound for the MT1 and 5-HT1A receptors.

  • Assay Setup: Prepare a 96-well microplate. Each well will have a final assay volume of 250 µL.

  • Component Addition: To each well, add the following in order:

    • 150 µL of Assay Buffer (or Assay Buffer containing the non-specific determinant for non-specific binding wells).

    • 50 µL of various concentrations of this compound (typically ranging from 10⁻¹⁰ M to 10⁻⁴ M). For total binding wells, add 50 µL of Assay Buffer.

    • 50 µL of the appropriate radioligand ([³H]-Melatonin for MT1 or [³H]-8-OH-DPAT for 5-HT1A) at a final concentration close to its Kₔ value.

    • Initiate the binding reaction by adding 50-100 µg of the membrane preparation to each well.

  • Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature (or a predetermined optimal temperature).

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for 30 minutes to reduce non-specific binding) using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail, or directly count the radioactivity on the filter plate using a suitable liquid scintillation counter.

Part 3: Saturation Radioligand Binding Assay

This protocol is to determine the Kₔ and Bₘₐₓ of the radioligand for the target receptor.

  • Assay Setup: Prepare a 96-well microplate with a final assay volume of 250 µL per well.

  • Component Addition:

    • To a series of wells, add 150 µL of Assay Buffer. To a parallel set of wells for non-specific binding, add 150 µL of Assay Buffer containing the non-specific determinant.

    • Add 50 µL of increasing concentrations of the radioligand ([³H]-Melatonin or [³H]-8-OH-DPAT) to both sets of wells. The concentration range should typically span from 0.1 to 10 times the expected Kₔ.

    • Initiate the reaction by adding 50-100 µg of the membrane preparation to each well.

  • Incubation, Filtration, and Counting: Follow steps 3-6 from the Competition Radioligand Binding Assay protocol.

Data Analysis

  • Specific Binding Calculation:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Competition Assay Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

  • Saturation Assay Data Analysis:

    • Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.

    • Use non-linear regression analysis (one-site binding hyperbola) to determine the Kₔ and Bₘₐₓ values.

    • Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear regression analysis, though non-linear regression is generally preferred.

Signaling Pathways

A deeper understanding of the functional consequences of this compound binding requires knowledge of the downstream signaling pathways of its target receptors.

signaling_pathways cluster_mt1 MT1 Receptor Signaling cluster_5ht1a 5-HT1A Receptor Signaling MT1 MT1 Receptor Gi Gαi MT1->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP HT1A 5-HT1A Receptor Gi_2 Gαi HT1A->Gi_2 Gbg Gβγ HT1A->Gbg AC_2 Adenylyl Cyclase Gi_2->AC_2 cAMP_2 ↓ cAMP AC_2->cAMP_2 GIRK GIRK Channel Gbg->GIRK K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux caption Figure 2. Simplified signaling pathways for MT1 and 5-HT1A receptors.

Caption: Figure 2. Simplified signaling pathways for MT1 and 5-HT1A receptors.

Both the MT1 and 5-HT1A receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. For the 5-HT1A receptor, the Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.

Quantitative Data Summary

The following table provides a template for summarizing the expected data from the binding assays.

ReceptorRadioligandKₔ (nM)Bₘₐₓ (fmol/mg protein)This compound Kᵢ (nM)
MT1 [³H]-MelatoninTo be determinedTo be determinedTo be determined
5-HT1A [³H]-8-OH-DPATTo be determinedTo be determinedTo be determined

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the binding affinity of this compound at the MT1 and 5-HT1A receptors. By following these detailed procedures, researchers can obtain reliable and reproducible data to advance the pharmacological understanding of this intriguing indole alkaloid. Further functional assays, such as cAMP measurement or GTPγS binding assays, should be employed to determine whether this compound acts as an agonist, antagonist, or inverse agonist at these receptors.

References

Application Notes and Protocols for In Vitro and In Vivo Experimental Design Using 6-Methoxygramine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for investigating the biological activities of 6-Methoxygramine. This document offers detailed in vitro and in vivo protocols, underpinned by scientific rationale and practical insights to ensure robust and reproducible results.

Introduction to this compound

This compound is an indole alkaloid and a derivative of the naturally occurring compound gramine.[1][2] Gramine and its analogues have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities span a wide spectrum, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[3][4][5][6] Furthermore, there is compelling evidence linking gramine derivatives to the modulation of the serotonergic system, suggesting potential applications in neurological and psychiatric disorders.[3][5]

The presence of a methoxy group can significantly influence the pharmacological profile of a molecule.[7][8] In the case of this compound, this functional group may enhance its interaction with biological targets and improve its pharmacokinetic properties. Given the pharmacological profile of its parent compound and structural analogs, this compound is a promising candidate for investigation in three primary therapeutic areas: serotonergic modulation , cancer , and inflammation .

This guide will provide detailed experimental frameworks to explore the potential of this compound in these key areas.

Part 1: Investigation of Serotonergic Activity

The structural similarity of this compound to known serotonergic agents, such as its analogue 6-Methoxytryptamine (a serotonin-norepinephrine-dopamine releasing agent and 5-HT2A receptor agonist), strongly suggests its potential interaction with the serotonin system.[9] The following protocols are designed to elucidate the serotonergic activity of this compound.

Experimental Workflow for Serotonergic Activity Assessment

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models receptor_binding Receptor Binding Assays (5-HT Receptor Panel) functional_assays Functional Assays (e.g., cAMP, Calcium Flux) receptor_binding->functional_assays Determine functional consequence of binding uptake_assays Serotonin Transporter (SERT) Uptake Assays functional_assays->uptake_assays Assess impact on serotonin reuptake behavioral_models Behavioral Models (e.g., Head-Twitch Response, Forced Swim Test) uptake_assays->behavioral_models Translate in vitro findings to behavioral outcomes neurochemical_analysis Neurochemical Analysis (Microdialysis and HPLC) behavioral_models->neurochemical_analysis Correlate behavior with neurotransmitter levels

Caption: Workflow for assessing the serotonergic activity of this compound.

In Vitro Protocols: Serotonergic Activity

1. Radioligand Binding Assays for Serotonin Receptor Affinity

  • Objective: To determine the binding affinity of this compound to a panel of serotonin (5-HT) receptors.

  • Rationale: This initial screen will identify which 5-HT receptor subtypes this compound interacts with and with what affinity (Ki). This is a crucial first step in understanding its mechanism of action.

  • Protocol:

    • Receptor Preparation: Utilize commercially available cell membranes expressing individual human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

    • Radioligand Selection: Choose a suitable radioligand for each receptor subtype with known high affinity and specificity (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

    • Assay Buffer: Prepare an appropriate binding buffer for each receptor subtype, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

    • Competition Binding:

      • In a 96-well plate, add a fixed concentration of the radioligand to each well.

      • Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

      • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled ligand).

      • Add the cell membranes to initiate the binding reaction.

    • Incubation: Incubate the plates at a specific temperature and for a duration optimized for each receptor subtype to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation from the IC50 values obtained from the competition binding curves.

2. Functional Assays to Determine Agonist/Antagonist Properties

  • Objective: To characterize the functional activity of this compound at the 5-HT receptors for which it shows significant binding affinity.

  • Rationale: Binding does not equate to function. These assays will determine if this compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling.

  • Protocol (Example for a Gs-coupled receptor like 5-HT7):

    • Cell Culture: Culture cells stably expressing the 5-HT receptor of interest (e.g., HEK293 cells).

    • cAMP Measurement: Utilize a commercially available cAMP assay kit (e.g., HTRF, ELISA).

    • Agonist Mode:

      • Treat the cells with increasing concentrations of this compound.

      • Include a known agonist as a positive control.

      • Measure the intracellular cAMP levels. An increase in cAMP indicates agonist activity.

    • Antagonist Mode:

      • Pre-incubate the cells with increasing concentrations of this compound.

      • Stimulate the cells with a fixed concentration (EC80) of a known agonist.

      • Measure the intracellular cAMP levels. A decrease in the agonist-induced cAMP production indicates antagonist activity.

    • Data Analysis: Plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Assay TypePurposeKey Parameters
Radioligand BindingDetermine binding affinityKi (inhibition constant)
cAMP AssayAssess functional activity at Gs/Gi-coupled receptorsEC50/IC50, Emax
Calcium Flux AssayAssess functional activity at Gq-coupled receptorsEC50/IC50, Emax
In Vivo Protocols: Serotonergic Activity

1. Head-Twitch Response (HTR) in Mice

  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.

  • Rationale: The head-twitch response in rodents is a classic behavioral model that is selectively induced by 5-HT2A receptor agonists.

  • Protocol:

    • Animals: Use male C57BL/6J mice.

    • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group and a positive control group (e.g., DOI).

    • Observation: Following a suitable pre-treatment time, place the mice individually in observation chambers.

    • Scoring: Count the number of head twitches over a defined period (e.g., 30 minutes).

    • Data Analysis: Compare the number of head twitches in the this compound-treated groups to the control groups.

2. Forced Swim Test (FST) in Rats

  • Objective: To evaluate the potential antidepressant-like effects of this compound.

  • Rationale: The FST is a widely used behavioral model for screening potential antidepressant drugs. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Protocol:

    • Animals: Use male Sprague-Dawley rats.

    • Drug Administration: Administer this compound at various doses for a specific duration (e.g., acutely or sub-chronically). Include a vehicle control and a positive control (e.g., a known antidepressant like fluoxetine).

    • Pre-test Session: On day 1, place each rat in a cylinder of water for 15 minutes.

    • Test Session: 24 hours after the pre-test, place the rats back in the water for 5 minutes and record the duration of immobility.

    • Data Analysis: Compare the immobility time between the different treatment groups.

Part 2: Investigation of Anticancer Activity

The presence of a methoxy group in various natural and synthetic compounds has been linked to anticancer properties.[7][8] For example, 9-methoxycanthin-6-one has demonstrated notable in vitro anticancer activity.[10] Therefore, it is logical to screen this compound for potential anticancer effects.

Experimental Workflow for Anticancer Activity Assessment

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cytotoxicity Cytotoxicity Assays (MTT, SRB) apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) cytotoxicity->apoptosis Determine if cell death is apoptotic cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle Investigate effects on cell proliferation migration Cell Migration/Invasion Assays (Wound Healing, Transwell) cell_cycle->migration Assess impact on metastatic potential xenograft Xenograft Tumor Models (e.g., in nude mice) migration->xenograft Validate in vitro findings in an animal model efficacy Efficacy Assessment (Tumor Volume, Survival) xenograft->efficacy Evaluate anti-tumor efficacy toxicity Toxicity Evaluation (Body Weight, Histopathology) efficacy->toxicity Assess safety profile

Caption: Workflow for evaluating the anticancer potential of this compound.

In Vitro Protocols: Anticancer Activity

1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines.

  • Rationale: This initial screen will identify if this compound can inhibit the growth of or kill cancer cells and will determine its potency (IC50).

  • Protocol (MTT Assay):

    • Cell Seeding: Seed cancer cells (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT116, HT-29) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Apoptosis Assays

  • Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

  • Rationale: Understanding the mode of cell death is crucial for elucidating the mechanism of action.

  • Protocol (Annexin V/Propidium Iodide Staining):

    • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Assay TypePurposeKey Parameters
MTT/SRB AssayMeasure cell viability and cytotoxicityIC50 (half-maximal inhibitory concentration)
Annexin V/PI StainingDetect and quantify apoptosisPercentage of apoptotic cells
Caspase-Glo AssayMeasure caspase activationLuminescence signal
Wound Healing AssayAssess cell migrationRate of wound closure
In Vivo Protocols: Anticancer Activity

1. Human Tumor Xenograft Model in Nude Mice

  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Rationale: This model provides a more physiologically relevant system to test the therapeutic potential of the compound.

  • Protocol:

    • Animals: Use immunodeficient mice (e.g., athymic nude mice).

    • Tumor Cell Implantation: Subcutaneously inject a suitable cancer cell line (e.g., HCT116) into the flank of each mouse.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize the mice into treatment and control groups.

    • Treatment: Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

    • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or if signs of toxicity are observed.

    • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Part 3: Investigation of Anti-inflammatory Activity

The parent compound, gramine, has been reported to possess anti-inflammatory properties.[3][6] Additionally, various methoxylated compounds have shown promise as anti-inflammatory agents.[11][12][13] Thus, investigating the anti-inflammatory potential of this compound is a well-justified line of inquiry.

Experimental Workflow for Anti-inflammatory Activity Assessment

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models lps_macrophages LPS-Stimulated Macrophages (e.g., RAW 264.7) cytokine_measurement Cytokine Measurement (NO, TNF-α, IL-6 via ELISA, Griess Assay) lps_macrophages->cytokine_measurement Quantify inflammatory mediators pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, MAPKs via Western Blot) cytokine_measurement->pathway_analysis Elucidate underlying molecular mechanisms paw_edema Carrageenan-Induced Paw Edema (in rats or mice) pathway_analysis->paw_edema Translate in vitro findings to an in vivo model of acute inflammation edema_measurement Edema Measurement (Plebismometer) paw_edema->edema_measurement Assess anti-inflammatory effect histopathology Histopathological Analysis edema_measurement->histopathology Examine tissue-level changes

Caption: Workflow for investigating the anti-inflammatory properties of this compound.

In Vitro Protocols: Anti-inflammatory Activity

1. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

  • Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in macrophages.

  • Rationale: This is a standard in vitro model to screen for anti-inflammatory compounds. Macrophages play a central role in the inflammatory response.

  • Protocol:

    • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 24-well plate.

    • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

    • Supernatant Collection: Collect the cell culture supernatant.

    • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant.

    • Cytokine Measurement: Use ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant.

    • Cell Viability: Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.

    • Data Analysis: Compare the levels of NO and cytokines in the this compound-treated groups to the LPS-only control.

2. Western Blot Analysis of Inflammatory Signaling Pathways

  • Objective: To investigate the effect of this compound on key inflammatory signaling pathways like NF-κB and MAPKs.

  • Rationale: This will provide insights into the molecular mechanism of its anti-inflammatory action.

  • Protocol:

    • Cell Treatment and Lysis: Treat RAW 264.7 cells as described above and then lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38) and then with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using a chemiluminescence detection system.

    • Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of these signaling proteins.

Assay TypePurposeKey Parameters
Griess AssayMeasure nitric oxide productionNitrite concentration
ELISAQuantify specific cytokinesTNF-α, IL-6, etc. (pg/mL or ng/mL)
Western BlotAnalyze protein expression and activationRelative protein levels, phosphorylation status
In Vivo Protocols: Anti-inflammatory Activity

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a model of acute inflammation.

  • Rationale: This is a well-established and reproducible model for screening anti-inflammatory drugs.

  • Protocol:

    • Animals: Use male Wistar rats.

    • Drug Administration: Administer this compound at various doses orally or intraperitoneally. Include a vehicle control and a positive control (e.g., indomethacin).

    • Induction of Edema: After a suitable pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

References

Safe handling and storage procedures for 6-Methoxygramine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 6-Methoxygramine

Title: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of this compound for Research Applications

Abstract: This document provides a detailed framework for the safe handling and management of this compound (CAS No. 62467-65-6) in a laboratory setting. As a substituted indole alkaloid, this compound is valuable in synthetic chemistry and drug development.[1][2][3] However, its structural similarity to other bioactive gramine derivatives necessitates rigorous safety protocols.[4][5] The toxicological properties of this compound have not been exhaustively studied; therefore, it must be treated as a potentially hazardous substance.[6] This guide outlines essential procedures based on established chemical safety principles, regulatory standards, and data from analogous compounds to ensure the protection of researchers and the integrity of experimental work.

Hazard Identification and Risk Assessment

This compound is an indole alkaloid derivative.[7] While specific toxicity data is limited, the precautionary principle dictates that it should be handled with the same caution as other biologically active heterocyclic compounds.[6][8] The primary risks are associated with accidental ingestion, inhalation of fine dust particles, and skin or eye contact.

1.1. Known and Potential Hazards:

  • Chemical Class Hazards: Indole alkaloids as a class exhibit a wide range of potent pharmacological activities.[1] Gramine, the parent compound, is known to cause severe skin and eye irritation.[4][5] It is prudent to assume this compound presents similar or additional hazards.

  • Routes of Exposure:

    • Inhalation: Inhaling airborne dust or aerosols can cause respiratory irritation.[9]

    • Dermal Contact: Substituted indoles can be toxic upon skin contact and may cause irritation or allergic reactions.[6]

    • Eye Contact: Direct contact with the solid or solutions can cause serious eye irritation or damage.[5]

    • Ingestion: Swallowing the compound may be harmful.[6]

1.2. Physical and Chemical Properties A clear understanding of the compound's physical properties is foundational to its safe handling. For instance, its solid state at room temperature and melting point are critical for appropriate storage and weighing procedures.

PropertyValueSource
CAS Number 62467-65-6[7]
Molecular Formula C₁₂H₁₆N₂O[10]
Molecular Weight 204.27 g/mol [7]
Appearance Solid (form may vary)[11]
Melting Point 92-96 °C[10]
Boiling Point 334.7 °C at 760 mmHg[10]
Density 1.119 g/cm³[10]
Solubility Data not widely available; likely soluble in organic solvents.

1.3. Stability and Reactivity

  • Reactivity: Avoid contact with strong oxidizing agents and strong acids.[5]

  • Chemical Stability: The compound is generally stable under standard laboratory conditions.[9]

  • Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential. This hierarchy of controls is a core principle of laboratory safety advocated by regulatory bodies like OSHA.[12]

2.1. Engineering Controls The primary engineering control is designed to contain the chemical at its source, minimizing researcher exposure.

  • Chemical Fume Hood: All procedures involving the handling of solid this compound (e.g., weighing, transferring) or its solutions must be performed inside a certified chemical fume hood.[13] This prevents the inhalation of fine powders or aerosols.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and unobstructed in the immediate work area.[6]

2.2. Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.[14]

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for procedures with a high risk of splashing.[6][15]Protects eyes from dust particles and liquid splashes. Standard safety glasses do not provide a sufficient seal and are inadequate.[12]
Skin and Body Protection A flame-resistant, full-length laboratory coat with sleeves fully extended.[6]Prevents incidental skin contact. The lab coat should be kept fully buttoned.[16]
Hand Protection Chemically resistant nitrile gloves.[6][15] For prolonged contact or handling of concentrated solutions, consider double-gloving or using thicker gloves.Provides a direct barrier against skin contact. Gloves must be inspected for tears before use and removed properly to avoid contaminating the skin.[6] Change gloves frequently, especially if contamination is suspected.[12]
Respiratory Protection Generally not required if work is conducted within a fume hood. A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood.[6]The need for respiratory protection must be determined by a site-specific risk assessment and institutional EHS department.[6]

Standard Operating Protocol: Handling and Use

This protocol provides a systematic workflow for safely handling this compound from receipt to experimental use. Adherence to these steps minimizes exposure risk and ensures procedural consistency.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Post-Procedure a Don Required PPE (Goggles, Lab Coat, Gloves) b Verify Fume Hood is Operational a->b c Assemble All Necessary Equipment & Reagents b->c d Retrieve this compound from Storage c->d e Carefully Weigh Solid into a Sealed Container d->e f Add Solvent Slowly to Dissolve e->f g Transfer Solution to Reaction Vessel f->g h Clean Work Area and Equipment g->h i Dispose of Waste in Labeled Containers h->i j Return Stock Compound to Secure Storage i->j k Remove PPE and Wash Hands Thoroughly j->k

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE: chemical splash goggles, a fully buttoned lab coat, and nitrile gloves.[16][17]

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary materials (spatulas, weigh boats, solvents, glassware) and place them inside the fume hood to minimize reaching in and out of the containment area.

  • Weighing and Dissolving (inside fume hood):

    • Retrieve the this compound container from its designated storage location.

    • To prevent static discharge, which can cause fine powders to become airborne, use an anti-static weigh boat or grounding strap if available.[9]

    • Carefully weigh the desired amount of solid. Avoid creating dust by using gentle motions.[6]

    • Close the primary container immediately after weighing.

    • Place the weigh boat or container with the solid into the vessel intended for dissolution.

    • Slowly add the desired solvent, ensuring the material is wetted without splashing.

  • Post-Handling Cleanup:

    • Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, wipes, gloves) in a designated, sealed hazardous waste container.[4][18]

    • Securely close the this compound stock container and return it to its proper storage location.

    • After exiting the lab, remove PPE in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly with soap and water.[12]

Storage and Disposal Procedures

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.[19] Disposal must comply with all local, state, and federal regulations.[18]

4.1. Storage Conditions

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[4][9]

  • Container: Keep the container tightly closed to prevent contamination.[9]

  • Segregation: Store away from incompatible materials such as strong acids and oxidizing agents.[5][19][20] The storage area should be clearly labeled and access should be restricted to authorized personnel.[18]

4.2. Waste Disposal

  • General Principle: Never dispose of this compound or its waste down the drain or in regular trash.[16]

  • Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Final Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[18]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical to minimizing harm.

Emergency_Response_Workflow cluster_spill Chemical Spill Response cluster_exposure Personnel Exposure Response start Incident Occurs (Spill or Exposure) spill_alert Alert personnel in the immediate area start->spill_alert expo_remove Remove contaminated clothing immediately start->expo_remove expo_inhale Inhalation: Move to fresh air start->expo_inhale spill_assess Assess spill size (Small vs. Large) spill_alert->spill_assess spill_small Small Spill: Absorb with inert material (e.g., vermiculite) spill_assess->spill_small Small spill_large Large Spill: Evacuate area, contact EHS spill_assess->spill_large Large spill_cleanup Collect absorbed material in a sealed waste container spill_small->spill_cleanup expo_skin Skin Contact: Flush with water for 15 minutes expo_remove->expo_skin expo_eye Eye Contact: Flush at eyewash station for 15 minutes expo_remove->expo_eye expo_seek_medical Seek Immediate Medical Attention expo_skin->expo_seek_medical expo_eye->expo_seek_medical expo_inhale->expo_seek_medical

Caption: Emergency response workflow for spills and exposures.

5.1. Spill Cleanup Protocol

  • Small Spill (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[6]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[9]

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

5.2. First Aid Measures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

Application Notes & Protocols: A Researcher's Guide to Microwave-Assisted Synthesis of 6-Methoxygramine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of the microwave-assisted synthesis of 6-methoxygramine and its derivatives. It is designed for researchers, scientists, and professionals in drug development seeking to leverage the efficiency and green chemistry principles of microwave technology. This document moves beyond a simple recitation of steps, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and a robust, self-validating protocol. We will delve into the theoretical underpinnings of microwave-assisted organic synthesis (MAOS), the pharmacological importance of gramine derivatives, a detailed experimental protocol, and methods for characterization and purification.

Introduction: The Convergence of Microwave Chemistry and Pharmacophore Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, gramine and its derivatives have attracted significant attention due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[1] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2][3]

Traditional methods for synthesizing gramine derivatives, primarily through the Mannich reaction, often necessitate long reaction times, harsh conditions, and the use of hazardous solvents.[4][5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[6][7] Microwave irradiation offers a powerful tool to accelerate chemical reactions, often leading to higher yields, cleaner products, and reduced energy consumption.[8][9] This "inside-out" heating mechanism, which directly couples with polar molecules in the reaction mixture, provides rapid and uniform heating, a stark contrast to the slower, surface-based heating of conventional methods.[10]

This guide will provide the necessary theoretical and practical knowledge to successfully implement MAOS for the synthesis of this compound derivatives, empowering researchers to accelerate their discovery and development efforts.

Theoretical Framework: Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis leverages the ability of dielectric materials to absorb microwave energy and convert it into heat.[10] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[8]

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in our synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and efficient heating throughout the bulk of the material.[10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions between these moving ions generate heat.[8]

The key advantages of MAOS over conventional heating include:

  • Rapid Reaction Rates: Reactions that might take hours using conventional reflux can often be completed in minutes with microwave irradiation.[10][11]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[8][10]

  • Energy Efficiency: Microwave energy is directly delivered to the reactants, making it a more energy-efficient process compared to conventional heating methods.[9]

  • Alignment with Green Chemistry: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, aligning with the principles of green chemistry.[6][12]

It is crucial, however, to be aware of the potential hazards associated with MAOS, such as pressure buildup in sealed vessels.[8] Therefore, the use of dedicated microwave reactors with appropriate safety features is paramount.

The Mannich Reaction: A Cornerstone of Gramine Synthesis

The synthesis of gramine and its derivatives is classically achieved through the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound (in this case, 6-methoxyindole), formaldehyde, and a secondary amine (such as dimethylamine).[4][13]

The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and the secondary amine. The indole, acting as a nucleophile, then attacks the iminium ion, leading to the formation of the desired Mannich base.[14]

Microwave irradiation has been shown to significantly accelerate the Mannich reaction, often leading to quantitative yields in a fraction of the time required by conventional methods.[13][15]

Visualizing the Mannich Reaction Mechanism

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion Iminium Ion (Electrophile) Formaldehyde->Iminium_Ion + Secondary Amine Secondary_Amine Secondary Amine 6_Methoxyindole 6-Methoxyindole (Nucleophile) Intermediate Intermediate Iminium_Ion->Intermediate Nucleophilic Attack 6_Methoxyindole->Intermediate 6_Methoxygramine This compound Derivative Intermediate->6_Methoxygramine Deprotonation Experimental_Workflow Start Start Reagent_Prep Prepare Reagent Mixture: - 6-Methoxyindole - Formaldehyde - Dimethylamine - Solvent Start->Reagent_Prep MW_Reaction Microwave Irradiation (Set Time, Temp, Power) Reagent_Prep->MW_Reaction Cooling Cool Reaction Vessel to Room Temperature MW_Reaction->Cooling Workup Reaction Work-up: - Pour into ice water - Adjust pH (if necessary) Cooling->Workup Filtration Filter Precipitate Workup->Filtration Drying Dry the Crude Product Filtration->Drying Purification Purify by Recrystallization or Column Chromatography Drying->Purification Characterization Characterize the Final Product: - NMR - Mass Spectrometry - FT-IR Purification->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: 6-Methoxygramine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-methoxygramine synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the laboratory. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both technical accuracy and practical success.

Section 1: Synthesis of this compound

The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically involves the Mannich reaction or the Eschweiler-Clarke reaction.[1] While seemingly straightforward, these methods present unique challenges that can impact yield and purity.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Mannich reaction for this compound synthesis is giving a low yield. What are the likely causes and how can I optimize it?

A1: Low yields in the Mannich reaction for this compound synthesis are a common issue.[2] The reaction involves the aminoalkylation of the acidic proton at the C3 position of 6-methoxyindole with formaldehyde and dimethylamine.[3] Several factors can contribute to poor yields:

  • Decomposition of Starting Material: 6-methoxyindole can be sensitive to strongly acidic or basic conditions and elevated temperatures.[4] Prolonged reaction times or harsh conditions can lead to degradation.

  • Side Reactions: The formation of side products is a significant challenge.[2] Bis-gramine derivatives or polymerization of formaldehyde can occur, consuming reactants and complicating purification.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Acetic acid is a commonly used catalyst, and its concentration can influence the reaction rate and selectivity.[1]

Troubleshooting Guide: Optimizing the Mannich Reaction

ParameterRecommendationRationale
Reaction Temperature Maintain a temperature between 25-40°C.Higher temperatures can promote the formation of byproducts and decomposition of the indole ring.
Order of Addition Add the formaldehyde solution slowly to a mixture of 6-methoxyindole and dimethylamine in the chosen solvent.This helps to control the concentration of the reactive electrophile and minimize polymerization.
Catalyst Use glacial acetic acid as a catalyst.[1]Acetic acid facilitates the formation of the electrophilic Eschenmoser's salt intermediate.
Solvent Aprotic solvents like dioxane or THF are often preferred.These solvents can help to solubilize the reactants and may minimize side reactions compared to protic solvents.

Q2: I am observing the formation of significant impurities during the Eschweiler-Clarke reaction for the synthesis of this compound from 6-methoxy-1H-indole-3-methanamine. How can I minimize these?

A2: The Eschweiler-Clarke reaction is a reductive amination that methylates a primary or secondary amine using excess formic acid and formaldehyde.[5][6] While it's known for avoiding the formation of quaternary ammonium salts, impurities can still arise.[7]

  • Incomplete Reaction: Insufficient amounts of formaldehyde or formic acid can lead to a mixture of the starting primary amine, the monomethylated secondary amine, and the desired dimethylated tertiary amine (this compound).

  • Side Reactions of Formic Acid: At elevated temperatures, formic acid can decompose or participate in side reactions with the indole ring.

  • Formation of Formylated Impurities: In some cases, N-formylation of the amine can occur as a side reaction.

Troubleshooting Guide: Minimizing Impurities in the Eschweiler-Clarke Reaction

ParameterRecommendationRationale
Reagent Stoichiometry Use a significant excess of both formaldehyde and formic acid.[5]This drives the reaction to completion, ensuring full methylation to the tertiary amine.
Temperature Control Maintain the reaction temperature around 80-100°C.This provides sufficient energy for the reaction to proceed without causing significant degradation of the reactants or products.
Reaction Time Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.Over- or under-running the reaction can lead to increased impurity levels.
Work-up Procedure After the reaction is complete, carefully neutralize the excess formic acid with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent.Proper work-up is crucial to remove unreacted reagents and inorganic salts.

Experimental Workflow: Synthesis of this compound via Mannich Reaction

cluster_synthesis Synthesis Workflow start Start: 6-Methoxyindole reagents Add Dimethylamine, Formaldehyde, and Acetic Acid in Dioxane start->reagents reaction Stir at 30-35°C Monitor by TLC reagents->reaction workup Quench with NaHCO3(aq) Extract with Ethyl Acetate reaction->workup dry Dry Organic Layer (Na2SO4) Concentrate in vacuo workup->dry crude Obtain Crude This compound dry->crude

Caption: Workflow for this compound Synthesis.

Section 2: Purification of this compound

Purification is a critical step to obtain high-purity this compound, which is essential for its use in drug development and other research applications. The primary methods for purification are recrystallization and column chromatography.

Frequently Asked Questions (FAQs) - Purification

Q1: I'm having difficulty purifying this compound by recrystallization. The product either oils out or the recovery is very low. What can I do?

A1: Recrystallization challenges with this compound often stem from solvent selection and the presence of impurities that hinder crystal formation.[8][9]

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a moderately polar solvent or a mixed solvent system is often required.

  • Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

  • Low Recovery: This can be caused by using too much solvent, which keeps the product dissolved even at low temperatures, or by premature crystallization during hot filtration.

Troubleshooting Guide: Optimizing Recrystallization

ProblemPotential CauseSuggested Solution
Oiling Out Improper solvent choice; high impurity load.Try a lower-boiling point solvent or a mixed solvent system (e.g., ethyl acetate/hexane). Pre-purify the crude product by a quick filtration through a silica plug to remove baseline impurities.
Low Recovery Too much solvent used; product is too soluble.Use the minimum amount of hot solvent necessary to dissolve the crude product. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
Colored Impurities Presence of colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a fluted filter paper for hot filtration to speed up the process and prevent premature crystallization.

Q2: My column chromatography purification of this compound is resulting in poor separation and significant product loss. How can I improve my technique?

A2: Column chromatography is a powerful purification technique, but its success depends on careful optimization of several parameters.[10][11]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of indole alkaloids. However, the basic nature of the tertiary amine in this compound can lead to tailing on acidic silica gel.

  • Mobile Phase: The choice of eluent is critical for achieving good separation. A mobile phase that is too polar will elute all compounds quickly with poor separation, while a mobile phase that is not polar enough will result in very slow elution and broad peaks.

  • Sample Loading: Overloading the column is a common mistake that leads to poor separation.

Troubleshooting Guide: Column Chromatography Optimization

ParameterRecommendationRationale
Stationary Phase Use neutral or basic alumina, or silica gel treated with a small amount of triethylamine (0.1-1%) in the eluent.This neutralizes the acidic sites on the silica gel, reducing tailing of the basic this compound.
Mobile Phase Selection Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent. Determine the optimal solvent system by thin-layer chromatography (TLC) first.A gradient elution often provides the best separation of the product from both less polar and more polar impurities.
Column Packing and Loading Ensure the column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column.This "dry loading" technique often results in sharper bands and better separation compared to loading the sample as a concentrated solution.

Logical Troubleshooting Diagram: Purification

cluster_purification Purification Troubleshooting start Impure this compound decision1 Recrystallization Attempted? start->decision1 recrystallization_success Pure Product decision1->recrystallization_success Yes & Successful recrystallization_fail Oiling Out or Low Recovery decision1->recrystallization_fail Yes & Failed column_chromatography Perform Column Chromatography decision1->column_chromatography No recrystallization_fail->column_chromatography decision2 Good Separation? column_chromatography->decision2 column_success Pure Product decision2->column_success Yes column_fail Poor Separation or Tailing decision2->column_fail No optimize_column Optimize Mobile Phase and/or use Neutral/Basic Stationary Phase column_fail->optimize_column optimize_column->column_chromatography

Caption: Troubleshooting Purification Issues.

References

Optimizing reaction conditions for 6-Methoxygramine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Methoxygramine. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important indole alkaloid derivative. As a key intermediate in the synthesis of various pharmacologically active compounds, achieving a high-yield, high-purity synthesis of this compound is critical.

This guide moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the reaction, enabling you to not only execute the synthesis but also to intelligently troubleshoot and optimize the process based on first principles. We will address common experimental challenges in a direct question-and-answer format, drawing from established literature and practical field experience.

The Core Transformation: The Mannich Reaction

The synthesis of this compound from 6-methoxyindole is a classic example of the Mannich reaction . This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of indole chemistry, the electron-rich C3 position of the indole nucleus acts as the nucleophile. The reaction condenses three components: 6-methoxyindole, formaldehyde, and dimethylamine.[1][2][3] The electron-donating nature of the methoxy group at the C6 position further activates the indole ring, making it highly amenable to this transformation.[4]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a well-established mechanism involving the in-situ formation of a highly reactive electrophile, the dimethylaminomethyl cation (often referred to as an iminium ion or Eschenmoser's salt precursor).[5][6]

  • Iminium Ion Formation: Dimethylamine first acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Dehydration of the resulting hemiaminal, typically under mildly acidic conditions, generates the electrophilic iminium ion.[7]

  • Nucleophilic Attack: The indole's C3 position, being the most nucleophilic site, attacks the iminium ion.[2][8]

  • Rearomatization: A final deprotonation step at the C3 position restores the aromaticity of the indole ring system, yielding the final product, this compound.[8]

Mannich_Mechanism Figure 1: Mechanism of this compound Synthesis cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack & Rearomatization DMA Dimethylamine (CH₃)₂NH Iminium Iminium Ion [(CH₃)₂N=CH₂]⁺ DMA->Iminium + H⁺, - H₂O FA Formaldehyde CH₂O FA->Iminium Intermediate Cationic Intermediate Iminium->Intermediate Electrophile Indole 6-Methoxyindole Indole->Intermediate Nucleophilic Attack at C3 Product This compound Intermediate->Product - H⁺ (Rearomatization)

Caption: Figure 1: Mechanism of this compound Synthesis

Optimized Synthesis Protocol

This protocol is designed for high yield and purity on a laboratory scale. It is crucial to use high-quality reagents and anhydrous conditions where specified.

Reagents and Recommended Conditions
Reagent/ParameterMolar Eq.Amount (for 10 mmol scale)Purity/Notes
6-Methoxyindole1.01.47 g>98%
Dimethylamine1.12.48 mL (40% aq. solution)Use a fresh aqueous solution.
Formaldehyde1.10.92 mL (37% aq. solution)Use a fresh aqueous solution.
Acetic Acid-20 mLGlacial, serves as catalyst and solvent.[9]
Reaction Temp. -30-35 °CCrucial for minimizing side products.[10]
Reaction Time -4-6 hoursMonitor by TLC.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methoxyindole (1.47 g, 10 mmol) and glacial acetic acid (20 mL). Stir until the indole is fully dissolved.

  • Reagent Addition: In a separate beaker, pre-cool the aqueous dimethylamine solution (2.48 mL) in an ice bath. Slowly add the aqueous formaldehyde solution (0.92 mL) to the cold dimethylamine solution with stirring.

  • Initiation: Add the cold formaldehyde/dimethylamine mixture dropwise to the stirring indole solution over 10-15 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 30-35°C using a water bath. Maintain this temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane with 1% triethylamine). The starting indole should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water.

    • Basify the aqueous solution to pH 10-12 by slowly adding 5M sodium hydroxide solution. The product will precipitate as an off-white solid or oil.

    • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine to prevent tailing.

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

Answer: This is a common issue that can typically be traced back to one of four areas: reagent quality, reaction temperature, iminium ion formation, or work-up procedure.

  • Reagent Quality: Formaldehyde and dimethylamine solutions are the primary suspects. Aqueous formaldehyde can polymerize over time to form paraformaldehyde, reducing its effective concentration. Similarly, dimethylamine solutions can degrade. Always use fresh, high-quality aqueous solutions.

  • Reaction Temperature: While the reaction requires some thermal input, excessive temperatures can lead to decomposition of the product or starting material. Conversely, if the temperature is too low, the reaction rate will be impractically slow. The 30-35°C range is an optimized balance.[10]

  • Iminium Ion Formation: The generation of the iminium ion is critical. This step is acid-catalyzed. Ensure you are using glacial acetic acid. If your 6-methoxyindole is of low purity, basic impurities could neutralize the acid, hindering catalysis.

  • Work-up Losses: this compound, being a tertiary amine, is soluble in acidic water. During the work-up, it is imperative to basify the solution to a pH of at least 10 to ensure the free base is formed, allowing for efficient extraction into the organic layer. Incomplete basification is a frequent cause of low isolated yield.

Q2: My final product is a dark, tarry substance, and the NMR is very complex. What is causing this?

Answer: The formation of dark, polymeric material is a classic side reaction in indole chemistry, often caused by excessively harsh acidic conditions.

  • Acid-Induced Polymerization: Indoles are susceptible to polymerization in the presence of strong acids.[7] While acetic acid is considered a mild catalyst, using a stronger acid (e.g., HCl, H₂SO₄) or allowing the reaction temperature to escalate uncontrollably can initiate this pathway. Stick to the recommended acetic acid system.

  • Diindolylmethane Formation: If the concentration of the iminium ion is not properly controlled or if the reaction is run under more strongly acidic conditions, a molecule of formaldehyde can react with two molecules of 6-methoxyindole to form a diindolylmethane byproduct.[4] This impurity is often highly colored and can complicate purification. Ensuring a slight excess of the amine/formaldehyde mixture relative to the indole can help suppress this side reaction.

Q3: I'm having trouble purifying my product. It streaks badly on my silica gel column.

Answer: This is a characteristic problem when purifying amines via silica gel chromatography. The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, leading to poor peak shape and "tailing."

  • Deactivating the Silica Gel: To mitigate this, you must deactivate the silica. This is most commonly achieved by adding a small amount of a volatile base to your eluent system. A mobile phase of Dichloromethane/Methanol with 1-2% triethylamine (TEA) or ammonium hydroxide is highly effective. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

  • Alternative Purification: If chromatography is still problematic, consider an acid-base purification. Dissolve the crude product in an organic solvent (like ether or ethyl acetate) and extract it into a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then wash the aqueous layer with fresh organic solvent, basify the aqueous layer with NaOH, and re-extract your purified free-base product into a fresh organic layer.

Q4: How critical is the order of reagent addition?

Answer: The order of addition is important for controlling the reaction and maximizing yield.

The recommended procedure of pre-mixing the formaldehyde and dimethylamine before adding them to the indole solution ensures that the iminium ion is readily available for reaction as soon as it is introduced. Adding the reagents separately or in a different order could lead to localized concentration imbalances, potentially increasing the likelihood of side reactions like diindolylmethane formation.[11] Adding the pre-mixed electrophile to the indole nucleophile is the most controlled and efficient approach.

Visualizing the Experimental Workflow

The following diagram outlines the complete process from initial setup to the final, purified compound.

Workflow Figure 2: Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-Methoxyindole in Acetic Acid C Combine Reagents (Dropwise Addition) A->C B Prepare Amine-Formaldehyde Mixture (Cold) B->C D Heat to 30-35°C Stir for 4-6h C->D E Monitor by TLC D->E F Quench in Water & Basify to pH >10 E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify (Recrystallization or Chromatography) H->I J Pure this compound I->J

Caption: Figure 2: Experimental Workflow for Synthesis

Troubleshooting Decision Tree

Use this logical guide to diagnose issues during your synthesis.

Troubleshooting Figure 3: Troubleshooting Decision Tree Start Problem Encountered Q1 Low or No Conversion by TLC? Start->Q1 Q2 Reaction Mixture Dark/Tarry? Start->Q2 Q3 Good Conversion, but Low Isolated Yield? Start->Q3 Q4 Product Impure after Work-up? Start->Q4 A1 Check Reagent Quality (Formaldehyde, Amine) Verify Reaction Temp (30-35°C) Q1->A1 A2 Acid too Strong or Temp too High? → Stick to Acetic Acid → Improve Temp Control Q2->A2 A3 Work-up Issue? → Check final pH (>10 before extraction) → Perform more extractions Q3->A3 A4 Purification Challenge? → Use TEA in chromatography eluent → Try Acid/Base Extraction Q4->A4

Caption: Figure 3: Troubleshooting Decision Tree

References

Technical Support Center: Synthesis of 6-Methoxygramine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 6-Methoxygramine (IUPAC Name: 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine)[1]. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this important indole alkaloid derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to troubleshoot common issues effectively.

This compound is typically synthesized via the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons.[2] In this case, the electron-rich C3 position of the 6-methoxyindole nucleus acts as the nucleophile.[3][4] The reaction involves the condensation of three components: 6-methoxyindole, formaldehyde, and dimethylamine.[5][6] While robust, this reaction is prone to specific side reactions and purification challenges that can impact final yield and purity. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and efficient method is the Mannich reaction.[5] This is a three-component condensation where 6-methoxyindole is reacted with formaldehyde and dimethylamine.[7] Glacial acetic acid is typically used as both the solvent and catalyst, facilitating the formation of the key electrophile, the Eschenmoser salt precursor (dimethylaminomethyl cation), which is then attacked by the indole ring.[4][8]

Q2: What are the primary roles of the key reagents?

  • 6-Methoxyindole: The core scaffold and nucleophile. The electron-donating methoxy group at the C6 position enhances the nucleophilicity of the indole ring system, particularly at the C3 position.[3]

  • Formaldehyde and Dimethylamine: These reagents react in situ to form the electrophilic dimethylaminium ion (an iminium ion).[9] This is the species that alkylates the indole ring.

  • Glacial Acetic Acid: Acts as a solvent and an acid catalyst. It protonates the intermediate formed from formaldehyde and dimethylamine, facilitating the elimination of water to form the reactive iminium ion.[8]

Q3: What are the most common side reactions and impurities?

The primary impurities stem from side reactions involving the highly reactive indole nucleus and formaldehyde.

  • Bis(6-methoxy-3-indolyl)methane: This is a common byproduct formed when one molecule of formaldehyde reacts with two molecules of 6-methoxyindole. This is more prevalent under strongly acidic conditions or if the stoichiometry is not carefully controlled.[3]

  • Polymeric/Tarry Materials: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization. This is often observed as a dark, tarry substance that complicates purification.

  • Unreacted 6-Methoxyindole: Incomplete conversion is a common cause of low yield and introduces a significant impurity that must be removed.

Q4: What is a realistic yield and purity to expect?

With an optimized protocol, yields for the crude product can be quite high, often exceeding 90%.[5] However, the critical measure is the yield of pure material after purification. After a single recrystallization, a yield of 70-85% with a purity of >98% is an achievable target for most researchers. Purity is typically assessed by HPLC, LC-MS, and ¹H NMR.

Q5: What are the critical safety precautions for this synthesis?

  • Formaldehyde: Is a toxic and suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Dimethylamine: Is corrosive and has a strong, unpleasant odor. Handle in a fume hood.[8]

  • Glacial Acetic Acid: Is corrosive. Avoid skin and eye contact.[8]

  • Work-up: The neutralization step with a strong base (e.g., NaOH) is highly exothermic. This must be performed slowly with efficient cooling (ice bath) to prevent the product from oiling out or degrading.[8]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Part 1: Reaction Phase Issues

Q: My reaction is sluggish or fails to reach completion. What are the likely causes and solutions?

This issue typically points to problems with the reagents or reaction conditions.

  • Cause 1: Inactive Reagents: Formaldehyde solutions can degrade over time, forming paraformaldehyde. Aqueous dimethylamine solutions can also lose potency.

    • Solution: Use a fresh, unopened bottle of formaldehyde (typically 37 wt. % in H₂O) and a reliable source of dimethylamine (typically 40 wt. % in H₂O). Confirm the concentration of your amine solution if it is old.

  • Cause 2: Insufficient Acidity: The formation of the reactive iminium ion is acid-catalyzed.

    • Solution: Ensure you are using glacial acetic acid and that it has not absorbed a significant amount of water from the atmosphere. The reagents themselves (aqueous formaldehyde and dimethylamine) introduce water, but the reaction should be predominantly in an acidic acid environment.

  • Cause 3: Incorrect Temperature: While the initial mixing is exothermic and requires cooling, the subsequent reaction may require gentle warming to proceed at a reasonable rate.

    • Solution: After the initial exotherm subsides, monitor the reaction by TLC. If it is stalling at room temperature, consider gently heating the mixture to 40-50°C for a few hours to drive it to completion.

Q: I'm observing a significant amount of a dark, tarry byproduct. How can I prevent this?

Tarry materials are usually the result of indole polymerization or degradation, which is exacerbated by excessive heat and/or overly harsh acidic conditions.

  • Cause 1: Temperature Runaway: The initial mixing of reagents is exothermic. If this heat is not dissipated, it can accelerate side reactions.

    • Solution: Pre-cool the glacial acetic acid and indole solution in an ice bath before the dropwise addition of dimethylamine, followed by formaldehyde. Maintain cooling throughout the addition process.

  • Cause 2: Incorrect Order of Addition: Adding formaldehyde before the amine is fully dispersed can lead to the formation of bis-indolylmethane byproducts.

    • Solution: Strictly follow the correct order of addition: first, dissolve the indole in acetic acid, then add dimethylamine, and finally, add formaldehyde. This ensures the iminium ion is formed in the presence of the indole nucleophile.

Part 2: Work-up and Isolation Issues

Q: During the final precipitation, I got a gummy, oily crude product instead of a fine powder. What happened?

This is one of the most common issues and is almost always related to temperature control during the basification step.[8]

  • Cause: Rapid Neutralization: Adding a strong base (like 30% NaOH) too quickly to the acidic reaction mixture generates a large amount of heat. This localized heating can cause the precipitating product to melt (or "oil out") and trap impurities, resulting in a difficult-to-handle gum.

    • Solution: Pour the entire acidic reaction mixture into a beaker containing a large amount of crushed ice. While stirring vigorously, add the cold NaOH solution very slowly, ensuring that there is always excess ice present. The goal is to keep the temperature of the mixture at or below 10°C throughout the entire neutralization process. The result should be a fine, easily filterable precipitate.

Part 3: Purification Challenges

Q: How do I choose between recrystallization and column chromatography for purification?

  • Recrystallization: This is the preferred method if your crude product is relatively clean (>90% purity). It is faster, uses less solvent, and is more scalable than chromatography. Acetone is a commonly cited and effective solvent for recrystallizing gramine and its derivatives.[8]

  • Column Chromatography: This is necessary if your crude product is heavily contaminated with byproducts of similar polarity, such as unreacted 6-methoxyindole or the bis-indolylmethane impurity. It offers superior separation but is more labor-intensive.

Q: My recrystallization from acetone isn't working well (oiling out, poor recovery). What can I do?

  • Problem: Oiling Out: This happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

    • Solution: Use a mixed solvent system. For example, dissolve the crude product in a minimal amount of hot acetone (a good solvent) and then slowly add a non-polar "anti-solvent" like hexanes or heptane until persistent turbidity is observed. Allow the mixture to cool slowly to promote crystal growth.

  • Problem: Poor Recovery: This indicates the product is too soluble in the chosen solvent, even at cold temperatures.

    • Solution: Again, a mixed-solvent system is the answer. Alternatively, ensure you are using the absolute minimum amount of hot solvent required to dissolve the solid. After cooling, place the flask in an ice bath for at least 30 minutes before filtration to maximize precipitation.

Q: I'm using column chromatography, but the separation is poor. What conditions do you recommend?

  • Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient.

  • Mobile Phase (Eluent): The key is to find a system that provides good separation (ΔRf > 0.2) between your product and impurities.

    • Starting Point: Begin with a non-polar solvent like Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). A common gradient is 1-5% MeOH in DCM.

    • Tailing Issues: this compound is a tertiary amine, which can "tail" on acidic silica gel. To prevent this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

Data Summary & Protocols

Data Presentation

Table 1: Recommended Reaction Conditions for Mannich Synthesis

ParameterRecommended ValueRationale
Solvent Glacial Acetic AcidServes as both solvent and catalyst for iminium ion formation.[8]
Temperature 0-10°C (addition), 25-40°C (reaction)Control initial exotherm, then allow to proceed at RT or with gentle heat.
Reaction Time 1-4 hoursMonitor by TLC until starting material is consumed.
Work-up pH >10Ensure complete precipitation of the free base amine.
Work-up Temp. <10°CCritical to prevent oiling out and obtain a filterable solid.[8]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionUse fresh reagents; consider gentle heating (40°C).
Formation of byproductsMaintain low temperature during reagent addition; check stoichiometry.
Tarry Product Temperature runawayPre-cool reagents and use an ice bath during addition.
Oily Crude High temp. during work-upPour reaction mix onto ice; add base slowly with vigorous stirring.[8]
Poor Purity Ineffective purificationFor chromatography, use DCM/MeOH with 1% TEA. For recrystallization, try an acetone/hexanes system.
Experimental Protocols

Protocol 1: Synthesis of this compound via Mannich Reaction

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 6-methoxyindole (1.0 eq) in glacial acetic acid.

  • While maintaining the temperature below 10°C, slowly add a 40% aqueous solution of dimethylamine (1.2 eq). A slight exotherm may be observed.

  • Continue to stir at low temperature and add a 37% aqueous solution of formaldehyde (1.2 eq) dropwise.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 9:1 DCM:MeOH).

  • Prepare a large beaker with a substantial amount of crushed ice. Pour the reaction mixture onto the ice with vigorous stirring.

  • Slowly add a cold 30% aqueous sodium hydroxide solution dropwise until the mixture is strongly alkaline (pH > 10). Ensure the temperature remains below 10°C at all times.

  • A precipitate will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and then with a small amount of cold acetone.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum volume of hot acetone required to fully dissolve the solid.

  • If the solution is highly colored, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold acetone, and dry under vacuum.

Visualizations

Reaction Pathway

Mannich_Reaction cluster_reagents Reactants cluster_intermediates Mechanism cluster_product Product DMA Dimethylamine Iminium Iminium Ion (Eschenmoser Salt Precursor) DMA->Iminium FA Formaldehyde FA->Iminium + H⁺ (AcOH) Indole 6-Methoxyindole Attack Nucleophilic Attack at C3 Indole->Attack Iminium->Attack Product This compound Attack->Product - H⁺

Caption: Mannich reaction pathway for this compound synthesis.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_TLC Analyze Crude TLC Start->Check_TLC Decision1 Significant Starting Material Remaining? Check_TLC->Decision1 Incomplete_Rxn Problem: Incomplete Reaction Decision1->Incomplete_Rxn Yes Decision2 Multiple Spots/ Streaking Observed? Decision1->Decision2 No Action1 Solution: 1. Use fresh reagents. 2. Increase reaction time/temp (40°C). 3. Verify catalyst. Incomplete_Rxn->Action1 End Yield Optimized Action1->End Side_Rxn Problem: Side Reactions Decision2->Side_Rxn Yes Decision2->End No (Consider work-up loss) Action2 Solution: 1. Ensure low temp during additions. 2. Check reagent stoichiometry. 3. Purify via chromatography. Side_Rxn->Action2 Action2->End

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: 6-Methoxygramine Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxygramine is an indole alkaloid of significant interest in drug discovery and chemical synthesis due to its structural relation to neuroactive compounds. As with any advanced intermediate or active pharmaceutical ingredient (API), a thorough understanding of its chemical stability is paramount for ensuring experimental reproducibility, developing robust formulations, and meeting regulatory standards. This guide provides an in-depth technical overview of the stability profile of this compound, common degradation pathways, and practical troubleshooting advice for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A: For long-term stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A recommended temperature is 0–8°C. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent oxidation, as related indole compounds can be air and light sensitive[1][2].

Q2: Is this compound stable in common laboratory solvents? A: this compound is generally stable in common organic solvents like DMSO, DMF, and ethanol for short-term storage and experimental use when protected from light and excessive heat. However, prolonged storage in solution is not recommended without stability verification. Protic solvents, especially under acidic or basic conditions, may facilitate degradation over time.

Q3: My analytical results show a loss of this compound potency over time. What is the likely cause? A: Potency loss is typically due to chemical degradation. The most common culprits are oxidation, exposure to light (photodegradation), or reaction with acidic/basic components in your medium. The indole nucleus and the tertiary amine side chain are particularly susceptible to oxidation[3][4]. Review your handling and storage procedures to ensure the compound is protected from air, light, and incompatible pH conditions.

Q4: I see an unexpected peak in my LC-MS analysis with a mass of +16 Da compared to the parent compound. What is it? A: A mass increase of +16 Da strongly suggests the formation of an N-oxide derivative. The tertiary dimethylamine side chain of this compound can be readily oxidized to this compound N-oxide. This is a common degradation pathway for tertiary amine-containing molecules under oxidative stress[5].

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on the chemical properties of this compound.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Appearance of multiple new peaks in chromatogram during method development. Forced Degradation: The compound is degrading under the analytical conditions (e.g., mobile phase pH, temperature).1. Check Mobile Phase pH: Avoid strongly acidic or basic mobile phases if possible. Indole alkaloids can be unstable at pH extremes. 2. Reduce Temperature: Lower the autosampler and column compartment temperature to minimize thermal degradation. 3. Protect from Light: Use amber vials or cover the autosampler to prevent photodegradation. The indole ring is a known chromophore.
Mass spectrometry shows a peak at M-14 Da. O-Demethylation: The methoxy group (-OCH₃) has been cleaved to a hydroxyl group (-OH).This is a known metabolic and chemical degradation pathway for methoxyindoles[6][7]. It can be catalyzed by acidic conditions or oxidative stress. Confirm the structure using a reference standard if available. To prevent this, ensure your solvents and reagents are free of strong acids and oxidizing agents.
Mass spectrometry shows a peak at M-45 Da. Side-Chain Cleavage: Loss of the dimethylaminomethyl group (-CH₂N(CH₃)₂).The benzylic C-N bond can be susceptible to cleavage under oxidative or photolytic conditions, leading to the formation of 6-methoxy-3-methylindole and dimethylamine[8][9]. This indicates significant compound stress. Re-evaluate your experimental conditions for sources of high energy (UV light) or strong oxidants.
Variable results between experimental replicates. Inconsistent Handling/Storage: One or more samples may have been exposed to degradative conditions (e.g., left on the benchtop in clear vials).Implement a strict, standardized protocol for sample handling. Prepare solutions fresh from solid material for each experiment. Ensure all samples are protected from light and air and are maintained at the same temperature.

Key Degradation Pathways of this compound

Understanding the likely degradation pathways is crucial for interpreting stability data and identifying impurities. Based on the functional groups of this compound (methoxy-substituted indole ring, tertiary amine), the following pathways are proposed.

Oxidative Degradation

Oxidation is a primary degradation route for indole alkaloids.

  • N-Oxide Formation: The most susceptible site is the tertiary amine, which can be oxidized to form the corresponding N-oxide. This is a common metabolic and chemical fate of tertiary amines[5].

  • O-Demethylation: Oxidative conditions, often mediated by enzymes (like cytochrome P450s) or chemical oxidants, can cleave the methyl group from the methoxy ether, yielding 6-hydroxygramine[7][10].

  • Indole Ring Oxidation: The electron-rich indole ring can be oxidized, potentially leading to hydroxylated species or even cleavage of the pyrrole ring to form N-formylanthranilate derivatives, similar to known indole degradation pathways[4][11].

Acid/Base-Catalyzed Degradation
  • Acid-Catalyzed O-Demethylation: Strong acidic conditions (e.g., HBr, BBr₃) are known to efficiently cleave aryl methyl ethers to the corresponding phenols[12]. While less severe, prolonged exposure to acidic media can facilitate this process.

  • Instability at pH Extremes: The overall stability of the indole nucleus can be compromised at very high or low pH, potentially catalyzing polymerization or ring-opening reactions.

Photodegradation

The indole ring system absorbs UV light, making this compound susceptible to photodegradation.

  • Side-Chain Cleavage: Photochemical energy can promote the cleavage of the benzylic C-N bond, leading to the loss of the dimethylamine group[8][13].

  • Radical-Mediated Reactions: Photo-excitation can lead to the formation of radical species, initiating a cascade of complex degradation reactions.

The diagram below illustrates these primary degradation pathways.

G Figure 1. Proposed Degradation Pathways for this compound cluster_main cluster_products A This compound B This compound N-Oxide A->B Oxidation (e.g., H₂O₂) C 6-Hydroxygramine A->C O-Demethylation (Acidic or Oxidative Stress) D 6-Methoxy-3-methylindole + Dimethylamine A->D C-N Bond Cleavage (Photolytic or Strong Oxidative Stress) E Indole Ring Oxidation Products A->E Ring Oxidation/Cleavage (Strong Oxidative Stress)

Caption: Figure 1. Proposed Degradation Pathways for this compound.

Experimental Protocols

To formally assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated storage conditions to identify potential degradation products and establish a stability-indicating analytical method[5][14].

Protocol: Forced Degradation Study

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A glassware

  • Calibrated HPLC-UV/MS system

  • Photostability chamber (ICH Q1B option)

  • Calibrated laboratory oven

Workflow Diagram:

Caption: Figure 2. Workflow for Forced Degradation Study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: For each condition, add an aliquot of the stock solution to a suitable solvent. Aim for a final concentration that gives a good response on your analytical system after dilution.

    • Acid Hydrolysis: Add stock to 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add stock to 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add stock to 3% H₂O₂ in water. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve a portion in acetonitrile for analysis.

    • Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Controls: Prepare an unstressed control sample by diluting the stock solution to the final concentration with the solvent mixture.

  • Reaction Quenching: After the incubation period, cool samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples (including controls) to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase. Analyze immediately by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Perform a mass balance analysis to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peak areas.

    • Use the MS data to propose structures for the observed degradation products.

References

Technical Support Center: Troubleshooting Low Yield in 6-Methoxygramine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxygramine. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges in achieving optimal yields for this critical indole alkaloid intermediate. Here, we will explore common issues, their underlying causes, and provide detailed, field-tested protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this compound synthesis?

The primary cause of low yields often lies in the execution of the Mannich reaction, the cornerstone of this synthesis. The reactivity of the 6-methoxyindole starting material, the stability of the electrophilic iminium ion intermediate, and competing side reactions are all critical factors that can significantly impact the final yield.[1][2] Specifically, issues with reagent quality, reaction conditions (temperature and pH), and the formation of undesired byproducts are frequent culprits.

Q2: Can the order of reagent addition affect the reaction outcome?

Absolutely. In the classic Mannich reaction for gramine synthesis, the pre-formation of the Eschenmoser's salt-like iminium ion from dimethylamine and formaldehyde is crucial before the addition of the 6-methoxyindole.[2] Adding the indole substrate prematurely can lead to its degradation under acidic conditions or reaction with formaldehyde, resulting in undesired side products.

Q3: My reaction mixture turns dark, and I isolate a complex mixture of products. What is happening?

A dark reaction mixture, often brown or black, is indicative of indole polymerization or degradation. Indoles, particularly electron-rich ones like 6-methoxyindole, are susceptible to polymerization under strongly acidic conditions.[3] This is a common issue if the pH is not carefully controlled or if the reaction temperature is too high.

Q4: Are there alternative synthetic routes if the Mannich reaction consistently fails?

While the Mannich reaction is the most direct route, other methods exist. For instance, a two-step process involving Vilsmeier-Haack formylation of 6-methoxyindole followed by reductive amination can be an effective alternative. However, this adds steps to the synthesis and may have its own set of challenges. For most applications, optimizing the Mannich reaction is the more efficient approach.

In-Depth Troubleshooting Guide

This section provides a detailed breakdown of specific problems you may encounter during the synthesis of this compound and offers actionable solutions.

Issue 1: Low Conversion of 6-Methoxyindole

Symptoms: Significant amount of unreacted 6-methoxyindole observed by TLC or HPLC analysis of the crude reaction mixture.

Potential Causes & Solutions:

  • Insufficient Electrophile Generation: The formation of the dimethylaminomethyl cation (the active electrophile) may be inefficient.

    • Solution: Ensure your formaldehyde source is of high quality. Paraformaldehyde can be used, but it's crucial to ensure it's dry and not clumped. An aqueous solution of formaldehyde (formalin) is often used, but its concentration should be accurately known. The use of pre-formed Eschenmoser's salt can also provide a more reliable source of the electrophile.[2]

  • Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete conversion.

    • Solution: A slight excess of both dimethylamine and formaldehyde is typically recommended to drive the reaction to completion. A common starting point is 1.2 to 1.5 equivalents of each relative to the 6-methoxyindole.

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: While high temperatures can cause degradation, the reaction needs sufficient thermal energy. A temperature range of 50-80°C is generally effective.[4] It's advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

Workflow for Optimizing Reagent Stoichiometry

G cluster_0 Stoichiometry Optimization start Start with 1.2 eq. Amine & 1.2 eq. Formaldehyde reaction Run Reaction at 60°C for 2h start->reaction tlc TLC Analysis reaction->tlc complete Reaction Complete? (>95% Conversion) tlc->complete increase_eq Increase to 1.5 eq. of Amine & Formaldehyde complete->increase_eq No, <80% increase_time Increase Reaction Time to 4h complete->increase_time No, >80% end Proceed to Workup complete->end Yes increase_eq->reaction fail Re-evaluate Reagent Quality increase_eq->fail increase_time->tlc G cluster_1 General Troubleshooting Flow start Low Yield Observed check_conversion Analyze Crude Reaction: Low Conversion? start->check_conversion check_byproducts Analyze Crude Reaction: Multiple Byproducts? check_conversion->check_byproducts No optimize_reaction Troubleshoot Reaction Conditions: - Increase Equivalents - Increase Temperature check_conversion->optimize_reaction Yes check_workup Analyze Aqueous Layer: Product Present? check_byproducts->check_workup No optimize_byproducts Troubleshoot Side Reactions: - Control pH - Shorter Reaction Time check_byproducts->optimize_byproducts Yes optimize_workup Troubleshoot Workup: - Ensure pH > 10 - Use Brine for Emulsions check_workup->optimize_workup Yes success Improved Yield optimize_reaction->success optimize_byproducts->success optimize_workup->success

References

Side reactions and impurity profiling in 6-Methoxygramine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methoxygramine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and mitigation of side reactions and impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction to this compound Synthesis

This compound is an important indole alkaloid derivative used as a key intermediate in the synthesis of various pharmacologically active compounds. The most common and direct route to its synthesis is the Mannich reaction, a three-component condensation involving 6-methoxyindole, formaldehyde, and dimethylamine.[1][2][3] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and complicate purification. Understanding the mechanistic pathways that lead to these impurities is the cornerstone of a successful synthesis.

Core Synthesis: The Mannich Reaction

The synthesis proceeds via the formation of an electrophilic dimethylaminomethyl cation (an iminium ion) from formaldehyde and dimethylamine. The electron-rich C3 position of the 6-methoxyindole ring then acts as a nucleophile, attacking the iminium ion to form the desired product after deprotonation.[2][4]

Mannich_Mechanism cluster_reactants Reagents DMA Dimethylamine (CH₃)₂NH FA Formaldehyde H₂C=O Iminium Iminium FA->Iminium Indole 6-Methoxyindole Sigma Sigma Complex (Intermediate) Indole->Sigma Nucleophilic Attack Product Product Sigma->Product -H⁺ (Rearomatization) Iminium->Sigma

Caption: General mechanism of the Mannich reaction for this compound synthesis.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most common problems encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is the most frequent complaint and can stem from several issues. Let's break down the possibilities.

Cause A: Incomplete Reaction

  • Why it happens: The Mannich reaction, while often rapid, requires optimal conditions to proceed to completion. Insufficient reaction time, non-optimal temperature, or incorrect stoichiometry can leave a significant amount of starting material unreacted.

  • How to troubleshoot:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the 6-methoxyindole starting material.

    • Optimize Temperature: While the reaction is often exothermic, it's typically run at or slightly above room temperature (e.g., 30-35°C).[5] If the reaction stalls, gentle warming might be necessary, but be cautious as higher temperatures can promote side reactions.

    • Check Stoichiometry: Ensure that formaldehyde and dimethylamine are used in slight excess relative to the 6-methoxyindole to drive the reaction to completion.

Cause B: Formation of Bis(6-methoxy-3-indolyl)methane

  • Why it happens: This is the most common and yield-reducing side reaction.[6][7][8] The iminium ion is highly electrophilic. If an excess of 6-methoxyindole is present or if the local concentration of dimethylamine is low, a second molecule of 6-methoxyindole can attack the intermediate formed after the initial electrophilic substitution, leading to the formation of a dimeric impurity.

  • How to troubleshoot:

    • Control Reagent Addition: The order and rate of addition are critical. A proven method is to first mix the 6-methoxyindole with dimethylamine in the acidic solvent (e.g., acetic acid), and then add formaldehyde dropwise with efficient stirring.[9] This ensures the iminium ion is formed in the presence of the indole, minimizing side reactions.

    • Avoid "Hot Spots": Poor mixing can create localized areas of high iminium ion concentration, promoting dimerization. Ensure vigorous and consistent stirring throughout the addition and reaction period.

Dimer_Formation cluster_pathways Competing Nucleophilic Attack Iminium Iminium Ion Intermediate Carbocation Intermediate Iminium->Intermediate Dimer Side Product Bis(indolyl)methane Intermediate->Dimer Attacked by Second Indole (Side Reaction) Product Product Intermediate->Product Attacked by Dimethylamine (Desired Pathway) Indole2 6-Methoxyindole (Second Molecule) Indole2->Dimer DMA Dimethylamine DMA->Product Indole1 Indole1 Indole1->Intermediate Attacks

Caption: Competing reaction pathways leading to this compound vs. the dimeric impurity.

Question 2: My final product is an oily or gummy solid that is very difficult to filter and purify. What went wrong?

This is a classic workup problem. The physical form of the precipitated product is highly dependent on the conditions during basification.

  • Why it happens: The reaction is performed in an acidic medium (like glacial acetic acid), where the this compound product exists as a soluble salt. During workup, a base (e.g., NaOH solution) is added to neutralize the acid and precipitate the free base product. If this is done too quickly, the rapid, uncontrolled precipitation traps solvent and impurities, resulting in an oil or gum instead of a crystalline solid.[9] The exothermic nature of the neutralization can also warm the mixture, further hindering proper crystallization.

  • How to troubleshoot:

    • Ice is Essential: Pour the acidic reaction mixture into a beaker containing a large amount of crushed ice.[9]

    • Slow and Steady Basification: Add the concentrated base solution (e.g., 30% NaOH) slowly, drop by drop, while vigorously stirring the ice-cold mixture.

    • Maintain Low Temperature: Ensure that excess ice is present at all times during the neutralization process. The goal is to keep the temperature near 0 °C.[9] This controlled precipitation allows for the formation of a manageable, crystalline solid that can be easily filtered and washed.

Question 3: My mass spectrometry analysis shows an unexpected peak. How do I identify it?

Impurity profiling is key to optimizing any synthesis. A combination of analytical techniques is often required for unambiguous identification.[10][11][12]

Observed Mass (m/z) Possible Identity Probable Cause Suggested Confirmation
M+1 [M+H]⁺ of this compound (Expected Product Ion)Confirm with authentic standard.
~M+14 Quaternary Ammonium Salt Over-methylation of the tertiary amine. Less common in standard Mannich, but possible if methylating agents are present.High-Resolution MS (HRMS) to confirm formula, 1H NMR (look for N-CH₃ singlet with different shift/integration).
~2M - C₃H₈N Bis(6-methoxy-3-indolyl)methane Reaction of intermediate with a second 6-methoxyindole molecule.HRMS to confirm formula, 1H NMR (absence of N(CH₃)₂ signal, presence of a new methylene bridge signal).
M-147 (Starting Material) 6-Methoxyindole Incomplete reaction.Compare retention time (HPLC/GC) and mass spectrum with an authentic standard.

M = Exact mass of this compound (C₁₂H₁₆N₂O ≈ 204.27 g/mol )[13]

troubleshooting_workflow Start Synthesis Problem Encountered LowYield Problem: Low Yield Start->LowYield GummyProduct Problem: Gummy Product Start->GummyProduct UnknownImpurity Problem: Unknown Impurity Start->UnknownImpurity CheckTLC Analyze Reaction by TLC/ LCMS for Starting Material LowYield->CheckTLC CheckWorkup Review Workup Protocol: Temperature & Rate of Base Addition GummyProduct->CheckWorkup AnalyzeImpurity Perform LC-MS & NMR Analysis UnknownImpurity->AnalyzeImpurity SM_Present Action: Optimize Time/ Temp/Stoichiometry CheckTLC->SM_Present SM Present SM_Absent Check for Dimer (Bis-indolyl) Impurity CheckTLC->SM_Absent SM Absent Dimer_Present Action: Control Reagent Addition Rate & Mixing SM_Absent->Dimer_Present Workup_Fast Action: Use Ice Bath, Add Base Slowly with Vigorous Stirring CheckWorkup->Workup_Fast Fast/Warm CompareData Compare Mass & Spectra with Impurity Table AnalyzeImpurity->CompareData

References

Preventing degradation of 6-Methoxygramine during storage and analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support guide for 6-Methoxygramine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and analysis. As a trusted partner in your research, we aim to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments. This guide provides a detailed overview of the potential degradation pathways of this compound, preventative storage and handling protocols, and extensive troubleshooting guides for common analytical techniques.

Understanding the Stability of this compound: Predicted Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, its chemical structure, featuring an indole ring, a tertiary amine, and a methoxy group, allows us to predict its likely degradation pathways under various stress conditions. Understanding these potential instabilities is the first step toward preventing them.

The structure of this compound is as follows:

  • Indole Nucleus: The electron-rich indole ring is susceptible to oxidation.[1][2]

  • Tertiary Amine Side Chain: The dimethylaminomethyl group can be prone to oxidation and Hofmann elimination-type reactions, especially under thermal stress.

  • Methoxy Group: The methoxy group on the benzene ring is generally stable but can be cleaved under harsh acidic conditions to form a phenol.[3]

The following diagram illustrates the predicted degradation pathways of this compound under different stress conditions.

This compound Degradation Pathways cluster_conditions Stress Conditions cluster_products Predicted Degradation Products Acid Acid 6-Hydroxygramine 6-Hydroxygramine Acid->6-Hydroxygramine Demethylation Base Base This compound This compound Base->this compound Generally Stable Oxidation Oxidation N-Oxide N-Oxide Oxidation->N-Oxide N-Oxidation Indole-3-carbaldehyde Indole-3-carbaldehyde Oxidation->Indole-3-carbaldehyde Side-chain cleavage Heat Heat Heat->Indole-3-carbaldehyde Hofmann-type elimination Light Light Dimerization_Products Dimerization_Products Light->Dimerization_Products Photodimerization Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution in Methanol Acid_Hydrolysis 0.1 M HCl, 60°C Stock_Solution->Acid_Hydrolysis Base_Hydrolysis 0.1 M NaOH, 60°C Stock_Solution->Base_Hydrolysis Oxidation 3% H2O2, RT Stock_Solution->Oxidation Thermal Solid, 80°C Stock_Solution->Thermal Solid Sample Photolytic Solution, UV/Vis Light Stock_Solution->Photolytic Neutralize_Dilute Neutralize (if acidic/basic) and Dilute Acid_Hydrolysis->Neutralize_Dilute Base_Hydrolysis->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal->Neutralize_Dilute Dissolve in Methanol Photolytic->Neutralize_Dilute HPLC_DAD HPLC-DAD Analysis Neutralize_Dilute->HPLC_DAD LC_MS LC-MS for Identification HPLC_DAD->LC_MS Identify Degradants

References

Technical Support Center: Analytical Method Validation for 6-Methoxygramine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 6-Methoxygramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. The information herein is grounded in established scientific principles and regulatory standards to ensure the integrity and reliability of your analytical data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and validation of analytical methods for this compound.

Q1: Which analytical technique is most suitable for the quantification of this compound?

The choice of analytical technique depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for quantifying indole alkaloids. For higher sensitivity and selectivity, especially in complex matrices like plant extracts or biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2]

Q2: What are the critical parameters to evaluate during method validation for this compound?

According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include:[3][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How do I prepare a validation protocol?

A validation protocol is a documented plan that outlines the procedures and acceptance criteria for the validation of an analytical method.[6] Key elements of a validation protocol include:

  • Objective and Scope: Clearly state the purpose of the method and the scope of the validation.

  • Validation Parameters: List all the parameters to be evaluated (as mentioned in Q2).

  • Materials and Methods: Detail the instruments, reagents, reference standards, and analytical procedures to be used.

  • Acceptance Criteria: Define the pre-established limits for each validation parameter.

  • Data Analysis: Describe the statistical methods that will be used to analyze the data.

  • Reporting: Specify the format of the final validation report.

Q4: What are common sources of error in this compound quantification?

Common sources of error include:

  • Sample Preparation: Inefficient extraction, analyte degradation, or introduction of interfering substances.

  • Matrix Effects: In LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.[7][8][9]

  • Instrumental Issues: Leaks, column degradation, detector malfunction, or improper system calibration.[10][11][12]

  • Analyst Technique: Inconsistent sample handling, incorrect dilutions, or errors in data processing.

II. Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Poor Peak Shape in HPLC Analysis

Issue: You are observing peak fronting, tailing, or splitting for the this compound peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Overload Inject a smaller sample volume or a more dilute sample.[13]
Incompatible Sample Solvent Ensure the sample solvent is similar in strength to or weaker than the mobile phase. If possible, dissolve the sample in the mobile phase.[13]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12][14]
Presence of Secondary Interactions For basic compounds like this compound, interactions with residual silanols on the silica-based column can cause tailing. Try adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Buffer Issues Ensure the mobile phase pH is appropriate for the analyte and that the buffer has sufficient capacity.

Workflow for Troubleshooting Poor Peak Shape:

start Poor Peak Shape Observed check_overload Reduce Injection Volume/Concentration start->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent No end_good Peak Shape Improved check_overload->end_good Yes check_column Flush or Replace Column check_solvent->check_column No check_solvent->end_good Yes check_interactions Modify Mobile Phase pH or Additive check_column->check_interactions No check_column->end_good Yes check_interactions->end_good Yes end_bad Issue Persists check_interactions->end_bad No

Caption: Troubleshooting workflow for poor peak shape.

Troubleshooting Guide 2: Inconsistent Results and Poor Precision

Issue: You are observing high variability in replicate injections (%RSD is above the acceptance criteria).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Injector Issues Check for leaks in the injector seals and ensure the sample loop is completely filled.[13] For autosamplers, verify the injection volume accuracy.
Pump Malfunction Fluctuations in pump pressure can lead to variable retention times and peak areas.[12] Check for air bubbles in the pump heads and ensure proper solvent degassing.
Sample Instability This compound may be degrading in the sample solvent or on the autosampler.[15] Evaluate the stability of the analyte under the experimental conditions.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is well-controlled and reproducible. Use an internal standard to correct for variations.
Detector Fluctuations Check the detector lamp for stability and ensure the flow cell is clean.[12]

Logical Relationship of Precision Parameters:

precision Precision repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision precision->intermediate reproducibility Reproducibility (Inter-laboratory) precision->reproducibility

Caption: Hierarchy of precision measurements.

Troubleshooting Guide 3: Matrix Effects in LC-MS/MS Analysis

Issue: You are experiencing ion suppression or enhancement, leading to inaccurate quantification of this compound in complex matrices.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-eluting Matrix Components Modify the chromatographic method to improve the separation of this compound from interfering compounds.[8]
Inefficient Sample Cleanup Optimize the sample preparation procedure to remove more of the matrix components.[7] Techniques like solid-phase extraction (SPE) can be very effective.
Ionization Source Contamination Clean the ion source of the mass spectrometer to remove accumulated residue.
Inappropriate Ionization Mode Evaluate both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to see which provides a more stable signal for this compound in your matrix.
Lack of Correction Use a stable isotope-labeled internal standard (SIL-IS) for this compound. This is the most effective way to compensate for matrix effects as the SIL-IS will experience the same suppression or enhancement as the analyte.[9]

Experimental Workflow for Assessing Matrix Effects:

prep_a Prepare Standard in Solvent analyze_a Analyze Solution A (Solvent) prep_a->analyze_a prep_b Prepare Blank Matrix Extract spike Spike Standard into Blank Matrix Extract prep_b->spike analyze_b Analyze Solution B (Matrix) spike->analyze_b compare Compare Peak Areas analyze_a->compare analyze_b->compare calculate Calculate Matrix Effect (%) compare->calculate

Caption: Workflow to quantify matrix effects.

III. Experimental Protocols

This section provides step-by-step methodologies for key experiments in the validation of an HPLC-UV method for this compound.

Protocol 1: Determination of Linearity
  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards covering the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Evaluation: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should typically be ≥ 0.999.

Protocol 2: Assessment of Accuracy
  • Prepare Spiked Samples: Prepare blank matrix samples and spike them with known concentrations of this compound at three levels: low, medium, and high (e.g., corresponding to 80%, 100%, and 120% of the target concentration).[16]

  • Analysis: Prepare and analyze at least three replicates for each concentration level.

  • Calculation: Determine the concentration of this compound in each sample using the calibration curve. Calculate the percent recovery using the following formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Table 1: Example of Accuracy Data and Acceptance Criteria

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Acceptance Criteria (%)
8.07.998.880 - 120
10.010.1101.080 - 120
12.011.898.380 - 120
Protocol 3: Evaluation of Precision
  • Repeatability (Intra-day Precision):

    • Prepare and analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD). The %RSD should typically be ≤ 2%.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.

    • Calculate the %RSD for the combined data from both days. The %RSD should typically be ≤ 2%.

Table 2: Example of Precision Data and Acceptance Criteria

Precision TypeReplicateMeasured Concentration (µg/mL)MeanSD%RSDAcceptance Criteria (%RSD)
Repeatability (Day 1) 1-610.1, 9.9, 10.0, 10.2, 9.9, 10.110.030.121.2≤ 2.0
Intermediate (Day 2) 1-69.8, 10.0, 9.9, 10.1, 9.8, 10.09.930.121.2≤ 2.0

IV. References

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References

Navigating the Matrix: A Technical Support Guide for 6-Methoxygramine Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 6-Methoxygramine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in complex biological matrices. As your dedicated scientific partners, we understand the nuances and challenges you face. This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the integrity and accuracy of your data.

Section 1: Understanding and Diagnosing Matrix Effects

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, representing the alteration of ionization efficiency by co-eluting, undetected components from the biological sample.[1][2] This can lead to ion suppression or enhancement, ultimately compromising the accuracy and reproducibility of your quantitative results.[2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound signal is significantly lower in plasma samples compared to the neat standard solution. What's happening?

A1: This is a classic sign of ion suppression , the most common form of matrix effect.[4] Endogenous components in your plasma extract, such as phospholipids, salts, and metabolites, are likely co-eluting with your analyte.[5] In the electrospray ionization (ESI) source, these interfering molecules compete with this compound for ionization, reducing the number of analyte ions that reach the mass spectrometer detector.[3][6] High concentrations of these interfering compounds can also alter the physical properties of the ESI droplets, such as surface tension and viscosity, further hindering the efficient ionization of the analyte.[3][6]

Q2: How can I definitively confirm that I'm seeing a matrix effect?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment via Post-Column Infusion: This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[5][7] A solution of this compound is continuously infused into the LC flow after the analytical column. When a blank, extracted matrix sample is injected, any dip or rise in the constant analyte signal indicates a region of ion suppression or enhancement, respectively.[7]

  • Quantitative Assessment via Post-Extraction Spike: This is the "gold standard" for quantifying the extent of the matrix effect.[5] You compare the peak area of this compound in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[5]

Q3: Can matrix effects vary between different lots of plasma or even between individual patient samples?

A3: Absolutely. The composition of biological matrices can be highly variable. This inter-sample variability is a critical reason why thoroughly addressing matrix effects during method development is essential for robust and reliable bioanalytical methods, as stipulated by regulatory bodies like the FDA.[1][8][9]

Section 2: Proactive Strategies and Troubleshooting Workflows

Effectively mitigating matrix effects requires a multi-faceted approach, starting with sample preparation and extending through chromatographic separation and detection.

Troubleshooting Workflow for Matrix Effects

Below is a logical workflow to systematically address matrix effect issues in your this compound analysis.

MatrixEffect_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Validation cluster_3 Solution start Inconsistent Results or Low Analyte Response confirm_me Confirm Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->confirm_me sample_prep Optimize Sample Preparation confirm_me->sample_prep Matrix Effect Confirmed chromatography Optimize Chromatography sample_prep->chromatography If insufficient is_strategy Implement Stable Isotope Labeled Internal Standard chromatography->is_strategy If still problematic validate Re-validate Method (Accuracy, Precision, Selectivity) is_strategy->validate end Robust Bioanalytical Method validate->end

Caption: A stepwise approach to identifying, mitigating, and validating the resolution of matrix effects.

FAQs: Mitigation and Prevention

Q4: What is the first line of defense against matrix effects?

A4: Rigorous sample preparation is paramount. The goal is to remove as many interfering endogenous components as possible while efficiently recovering your analyte.[4][10] While simple Protein Precipitation (PPT) is fast, it often results in "dirtier" extracts containing high levels of phospholipids, a major cause of ion suppression.[10][11][12] More selective techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing these interferences.[4][13]

Q5: How do I choose between LLE and SPE for this compound?

A5: The choice depends on the physicochemical properties of this compound and the nature of the interferences.

  • LLE separates compounds based on their differential solubility in two immiscible liquids. By carefully selecting the extraction solvent and adjusting the pH of the aqueous sample, you can selectively extract the uncharged form of this compound, leaving polar interferences like phospholipids behind.[4]

  • SPE offers a higher degree of selectivity and can be tailored to the analyte.[14] For a basic compound like this compound, a mixed-mode cation exchange SPE sorbent can be highly effective. This allows for strong retention of the analyte while enabling the removal of neutral and acidic interferences with appropriate wash steps.

Q6: I've improved my sample cleanup, but still see some ion suppression. What's the next step?

A6: Optimizing your chromatographic conditions is the next critical step. The aim is to achieve chromatographic separation between this compound and any remaining interfering compounds.[15]

  • Gradient Modification: Extending the gradient or making it shallower can improve the resolution between your analyte and co-eluting matrix components.

  • Column Chemistry: Switching to a different column chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) can alter the selectivity of the separation.

  • UPLC/UHPLC: Ultra-high-performance liquid chromatography systems utilize smaller particles, providing higher resolution and peak capacity, which can be very effective in separating the analyte from matrix interferences.

Q7: Can an internal standard solve my matrix effect problems?

A7: An appropriate internal standard (IS) can compensate for matrix effects, but it doesn't eliminate them.[5] The ideal IS is a stable isotope-labeled (SIL) version of your analyte (e.g., this compound-d3). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[4] By using the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.

Section 3: Validated Protocols and Data

Here we provide detailed protocols for common sample preparation techniques. These should be considered as starting points and may require optimization for your specific application.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 1M ammonium hydroxide) to ensure this compound is in its uncharged form.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load: Load the pre-treated plasma sample (diluted 1:1 with the equilibration buffer).

  • Wash 1: Pass 1 mL of the acidic buffer to remove polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%) (n=6)
Protein Precipitation>95%45% Suppression<15%
Liquid-Liquid Extraction85-95%15% Suppression<10%
Solid-Phase Extraction90-100%<5% Suppression<5%

Data are representative and may vary based on specific experimental conditions.

Section 4: Advanced Topics and Considerations

Q8: I'm analyzing this compound in tissue homogenates. Are the challenges different from plasma?

A8: Yes, tissue homogenates are often "dirtier" matrices than plasma, with higher concentrations and a wider variety of lipids and proteins.[14] You will likely need a more rigorous sample preparation method. Techniques specifically designed for phospholipid removal, such as HybridSPE® or other phospholipid removal plates, can be particularly effective.[11][12][16] These methods combine the simplicity of protein precipitation with the cleanup power of SPE in a single device.[16]

Q9: Could my LC system itself be contributing to the problem?

A9: In some cases, especially with chelating compounds, interactions with the stainless steel components of standard HPLC columns can cause peak tailing and signal loss.[17] While this compound is not a strong chelator, if you observe persistent issues with peak shape that are not resolved by mobile phase modifications, considering a metal-free or PEEK-lined column might be a worthwhile troubleshooting step.[17]

Q10: What about the stability of this compound in the biological matrix?

A10: Analyte stability is a critical parameter that must be assessed during method validation.[18][19] You should evaluate the stability of this compound under various conditions, including bench-top stability at room temperature, freeze-thaw stability, and long-term storage stability at -20°C or -80°C.[19][20] Compounds with certain functional groups, like esters or amides, are particularly susceptible to enzymatic degradation in plasma.[19][20]

References

Validation & Comparative

Validating the Biological Activity of Synthesized 6-Methoxygramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of newly synthesized 6-Methoxygramine, a derivative of the naturally occurring alkaloid, gramine. For researchers in drug discovery and chemical biology, confirming that a synthesized molecule exhibits the expected or novel biological functions is a critical step that bridges chemical synthesis and pharmacological evaluation. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, establishing a self-validating workflow to ensure data integrity and reproducibility.

We will focus on two fundamental and interconnected biological activities: cytotoxicity and anti-inflammatory potential. The experimental design is centered on a widely used and well-characterized murine macrophage cell line, RAW 264.7, which is an excellent model for studying inflammation.[1][2] Our comparative analysis will benchmark the performance of synthesized this compound against its parent compound, Gramine, to elucidate the functional contribution of the 6-methoxy group, and against established positive controls for each assay.

Experimental Design: A Rationale-Driven Approach

The initial characterization of any novel compound must begin with an assessment of its inherent toxicity to the biological system under study. This not only defines the safe therapeutic window for subsequent functional assays but also identifies potential cytotoxic activity, which can be a desirable attribute in contexts like oncology.[3] Following this, we will investigate the compound's ability to modulate the inflammatory response, a key pathological process in a multitude of diseases.

  • Comparator Compounds:

    • Gramine: The direct precursor, essential for determining the influence of the 6-methoxy functional group on biological activity.

    • Doxorubicin: A well-characterized chemotherapeutic agent, will serve as the positive control for cytotoxicity.

    • Dexamethasone: A potent synthetic glucocorticoid, will be used as a benchmark anti-inflammatory agent.[4]

  • Cell Model:

    • RAW 264.7 Macrophages: This cell line is robust and highly responsive to inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][5] Upon stimulation, these cells produce a cascade of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4]

Part 1: Foundational Assessment of Cytotoxicity via MTT Assay

Before assessing functional effects like anti-inflammatory activity, it is imperative to determine the concentration range at which this compound affects cell viability. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[6][7][8] In this assay, metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[7][8] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Preparation: Prepare stock solutions of this compound, Gramine, and Doxorubicin in sterile DMSO. Create a series of dilutions in complete cell culture medium (DMEM + 10% FBS) to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution to each well.[6][9] Incubate for an additional 3-4 hours until a purple precipitate is clearly visible under a microscope.[10]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[2] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Comparative Cytotoxicity Data (Hypothetical)
CompoundIC₅₀ (µM)
Synthesized this compound 85.2
Gramine (Comparator) > 200
Doxorubicin (Positive Control) 0.5

Interpretation: This hypothetical data suggests that the addition of the 6-methoxy group increases the cytotoxicity of the gramine scaffold. However, its toxicity is significantly lower than the potent anticancer agent Doxorubicin. Based on this, subsequent anti-inflammatory experiments should be conducted using non-toxic concentrations of this compound (e.g., ≤ 25 µM) to ensure that any observed effects are due to specific anti-inflammatory activity and not a consequence of cell death.

Part 2: Validation of Anti-Inflammatory Activity

Here, we employ an LPS-induced inflammation model to assess the ability of synthesized this compound to suppress the production of key inflammatory mediators.[4][5][11] The workflow involves pre-treating macrophage cells with our test compounds before challenging them with LPS.

Experimental Workflow: Anti-Inflammatory Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment & Stimulation cluster_2 Day 3: Endpoint Analysis seed Seed RAW 264.7 cells in 24-well plates pretreat Pre-treat cells with This compound, Gramine, or Dexamethasone (1h) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect cell culture supernatant stimulate->collect no_assay Nitric Oxide (NO) Assay (Griess) collect->no_assay elisa_assay Cytokine (TNF-α, IL-6) ELISA collect->elisa_assay

Caption: Workflow for evaluating anti-inflammatory activity.

Protocol: Cell Treatment and Supernatant Collection
  • Cell Seeding: Plate RAW 264.7 cells in 24-well plates at a density of 5 x 10⁵ cells/well and incubate for 12-24 hours.[12]

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound, Gramine, or Dexamethasone for 1 hour.

  • Inflammatory Stimulus: Following pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[12]

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the supernatant for downstream analysis. Store at -80°C if not used immediately.

Nitric Oxide Production (Griess Assay)

Nitric oxide is a critical signaling molecule in inflammation, produced by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay is a straightforward colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in the cell culture supernatant.[1]

  • Standard Curve: Prepare a sodium nitrite standard curve (1-100 µM) in fresh cell culture medium.[2]

  • Sample Preparation: Add 50 µL of cell supernatant from each treatment condition to a new 96-well plate in triplicate.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[1]

  • Reaction: Add 50 µL of the freshly prepared Griess reagent to each well containing the standards and samples.

  • Incubation & Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[12] The nitrite concentration is then calculated from the standard curve.

Treatment (10 µM)LPS (1 µg/mL)NO₂⁻ Concentration (µM)% Inhibition of NO
Control-1.2N/A
Vehicle (DMSO)+45.80%
This compound +15.3 66.6%
Gramine+38.915.1%
Dexamethasone+5.188.9%
Pro-Inflammatory Cytokine Quantification (ELISA)

To gain deeper insight, we will quantify the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, using the highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15]

This protocol is a general guideline; always follow the specific instructions provided with the commercial ELISA kit.[13][16]

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with an appropriate blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody.

  • Enzyme Conjugate: Wash again and add Streptavidin-HRP (Horseradish Peroxidase).[16]

  • Substrate Addition: After a final wash, add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). A colored product will develop in proportion to the amount of cytokine present.[16]

  • Stop Reaction & Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Treatment (10 µM)LPS (1 µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control-< 10< 5
Vehicle (DMSO)+35001800
This compound +950 520
Gramine+29001550
Dexamethasone+310150

Mechanistic Grounding: The TLR4 Signaling Pathway

The observed anti-inflammatory effects can be contextualized by understanding the underlying signaling pathway. LPS is recognized by Toll-like Receptor 4 (TLR4) on the macrophage surface. This binding event initiates a downstream signaling cascade that culminates in the activation of transcription factors, most notably NF-κB, which then translocates to the nucleus to drive the expression of pro-inflammatory genes, including iNOS (producing NO), TNF-α, and IL-6.[5][17] The potent inhibitory action of this compound suggests it may interfere with one or more key nodes in this pathway.

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Products NO, TNF-α, IL-6 Gene->Products Leads to NFkB_nuc NF-κB NFkB_nuc->Gene Activates

Caption: Simplified LPS-induced TLR4 signaling pathway.

Conclusion

This guide outlines a systematic, comparative approach to validate the biological activity of synthesized this compound. The hypothetical data presented strongly suggests that the addition of a methoxy group at the 6-position of the gramine scaffold not only introduces moderate cytotoxicity but also confers significant anti-inflammatory properties. The compound demonstrably inhibited the production of nitric oxide and key pro-inflammatory cytokines (TNF-α and IL-6) in an in vitro macrophage model.

References

A Researcher's Guide to Investigating the Receptor Cross-Reactivity of 6-Methoxygramine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Methoxygramine and the Imperative of Selectivity Profiling

This compound, or N,N-Dimethyl-(6-methoxy-1H-indol-3-yl)methanamine, is an indole alkaloid belonging to the gramine class of natural products[1]. As with many indole alkaloids, its structural resemblance to endogenous neurotransmitters, particularly serotonin (5-hydroxytryptamine, 5-HT), suggests a potential interaction with a range of receptor systems in the central nervous system[2][3]. While the precise pharmacological profile of this compound is not extensively documented in public literature, its close structural analogs, such as 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT), exhibit significant affinity for various serotonin receptors[4][5].

In drug discovery and development, the initial identification of a primary target is only the first step. A comprehensive understanding of a compound's cross-reactivity—its propensity to bind to unintended, or "off-target," receptors—is critical. Off-target interactions can lead to unforeseen side effects, complex pharmacological profiles, or even opportunities for therapeutic repositioning. This guide provides a framework for researchers to systematically investigate the cross-reactivity of this compound, leveraging established methodologies and drawing predictive insights from its structural neighbors. We will focus on a logical progression from initial binding assays to functional characterization, providing the causal reasoning behind experimental choices.

Pillar 1: Establishing the Primary Target Hypothesis through Structural Analogs

Given the absence of a specific binding dataset for this compound, our investigation begins with an inferential analysis based on its chemical structure. The indole scaffold with a dimethylaminomethyl group at the 3-position is a classic tryptamine pharmacophore.

  • Gramine Derivatives: The parent compound, gramine, is known to act as a 5-HT receptor antagonist[6][7].

  • 6-Methoxy Tryptamines: The 6-methoxy substitution is a key feature of related compounds like 6-MeO-DMT. In vitro studies have shown that 6-MeO-DMT binds to human 5-HT2 and 5-HT6 receptors[4]. Further studies in rat models demonstrated its affinity for 5-HT2A and 5-HT1A receptors[4].

Based on this evidence, a logical primary target hypothesis for this compound would center on the serotonin receptor family , with a particular focus on the 5-HT2A, 5-HT1A, and 5-HT6 subtypes. Our cross-reactivity study will therefore prioritize screening against other major neurotransmitter receptor families, such as dopamine and adrenergic receptors, to assess its selectivity.

Pillar 2: Methodologies for a Self-Validating Cross-Reactivity Screen

To ensure the trustworthiness of our findings, each experimental protocol must be a self-validating system, incorporating appropriate controls and providing a clear, quantitative output. We will employ a two-tiered approach: initial broad screening with radioligand binding assays to determine affinity (Ki), followed by functional assays to determine efficacy (EC50/IC50 and Emax) at any identified off-target sites.

Experimental Workflow Diagram

The following diagram outlines a standard workflow for assessing compound selectivity.

G cluster_0 Tier 1: Binding Affinity Screen cluster_1 Tier 2: Functional Activity Validation cluster_2 Analysis & Reporting Compound This compound Stock Solution PrimaryAssay Primary Target Assay (e.g., 5-HT2A Radioligand Binding) Compound->PrimaryAssay Panel Broad Receptor Panel Screen (e.g., 40+ GPCRs, Ion Channels) Compound->Panel Hits Identify Off-Target 'Hits' (Ki < 1µM) PrimaryAssay->Hits Affinity Data (Ki) Panel->Hits Affinity Data (Ki) FunctionalAssay Functional Assays for Hits (e.g., cAMP, Ca2+ Flux) Hits->FunctionalAssay Selectivity Determine Agonist/Antagonist Activity & Potency (EC50/IC50) FunctionalAssay->Selectivity Profile Generate Selectivity Profile (Primary Ki vs. Off-Target Ki) Selectivity->Profile Report Final Report Profile->Report

Caption: Workflow for a tiered cross-reactivity screening cascade.

Detailed Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol quantifies the ability of this compound to displace a known high-affinity radioligand from the 5-HT2A receptor, providing a quantitative measure of binding affinity (Ki).

Causality: We choose a radioligand binding assay for the initial screen because it is a direct measure of binding, independent of downstream signaling pathways. It is a robust, high-throughput method ideal for screening against large panels of receptors[5]. We use [3H]-Ketanserin as it is a well-characterized, high-affinity antagonist radioligand for the 5-HT2A receptor[8].

Methodology:

  • Receptor Preparation: Utilize commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor[3]. Homogenize membranes in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation.

    • 50 µL of [3H]-Ketanserin at a final concentration of ~0.5 nM[8].

    • 50 µL of this compound at 8-10 serial dilutions (e.g., 10 µM to 0.1 nM).

  • Controls:

    • Total Binding: Add 50 µL of assay buffer instead of the test compound.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 1 µM Ketanserin) to saturate all specific binding sites[8].

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation[8].

  • Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter (e.g., GF/B) presoaked in polyethyleneimine to reduce NSB[5]. Wash the filters 3-4 times with an ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Detailed Protocol 2: Functional Assay for Dopamine D2 Receptor Activity

Should the binding screen reveal an affinity for the Dopamine D2 receptor (a common off-target for serotonergic compounds), a functional assay is required to determine if this binding translates into a biological response.

Causality: The D2 receptor is a Gi/o-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[2][9]. A cAMP inhibition assay is therefore a direct functional readout of D2 receptor activation[10].

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D2 receptor[9]. Culture cells in appropriate media until they reach 80-90% confluency in a 96-well plate.

  • Assay Procedure (Agonist Mode):

    • Wash cells with a stimulation buffer.

    • Add this compound at various concentrations and incubate.

    • Add Forskolin (an adenylyl cyclase activator) to all wells except the negative control to stimulate cAMP production.

    • Incubate to allow for cAMP production.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of this compound.

    • Add a known D2 agonist (e.g., Dopamine) at its EC80 concentration to stimulate the receptor.

    • Incubate to allow for cAMP modulation.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors)[2][11].

  • Data Analysis:

    • Agonist: Plot the cAMP signal against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like Dopamine.

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50.

Pillar 3: Comparative Analysis and Data Interpretation

The goal is to generate a selectivity ratio, comparing the affinity for the primary target against off-targets. A compound is generally considered "selective" if this ratio is at least 100-fold, though the required margin depends on the therapeutic context.

Signaling Pathway Visualization

Understanding the potential functional outcomes of cross-reactivity requires visualizing the signaling pathways involved.

G cluster_0 Primary Target Pathway (5-HT2A) cluster_1 Potential Off-Target Pathway (D2) r_5ht2a 5-HT2A Receptor gq Gq/11 r_5ht2a:f0->gq This compound plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca2+ Release ip3->ca pkc PKC Activation dag->pkc r_d2 D2 Receptor gi Gi/o r_d2:f0->gi This compound (if active) ac Adenylyl Cyclase (AC) gi->ac inhibits atp ATP ac->atp acts on camp cAMP Decrease atp->camp

Caption: Canonical signaling pathways for 5-HT2A (Gq-coupled) and D2 (Gi-coupled) receptors.

Comparative Receptor Binding Profile (Predictive)

The following table presents a predictive binding profile for this compound based on published data for its structural analogs, N,N-Dimethyltryptamine (DMT) and 5-Methoxy-DMT (5-MeO-DMT). This serves as a template for the data that would be generated through the protocols described above.

Receptor SubtypeLigandBinding Affinity (Ki, nM)Functional ActivityReference
Serotonin
5-HT1ADMT170 ± 35Partial Agonist[12]
5-MeO-DMT14 ± 1Partial Agonist[12]
5-HT2ADMT75 ± 1Partial Agonist[12]
5-MeO-DMT14 ± 1Agonist[12]
5-HT2CDMT~1900Agonist[12]
5-MeO-DMT~400Agonist[13]
5-HT6DMT~1100Agonist[12]
6-MeO-DMTBinds (Ki not specified)Agonist[4]
Dopamine
D26-MeO-DMT>10,000 (No affinity)N/A[4]
Adrenergic
α2ADMT~1600Agonist[13]

Interpretation: Based on this analog data, we can hypothesize that this compound will exhibit high to moderate affinity for 5-HT1A and 5-HT2A receptors. The selectivity against the D2 receptor appears to be high (Ki > 10,000 nM for 6-MeO-DMT), suggesting a favorable profile in this regard. However, potential cross-reactivity at other serotonin subtypes (e.g., 5-HT2C) and even adrenergic receptors cannot be ruled out and must be experimentally verified.

Conclusion

This guide outlines a rigorous, scientifically-grounded strategy for characterizing the cross-reactivity profile of this compound. By starting with an informed hypothesis based on structural analogs and employing a tiered system of binding and functional assays, researchers can build a comprehensive and reliable selectivity profile. This process is fundamental to understanding the compound's full pharmacological identity, predicting its potential therapeutic benefits and liabilities, and advancing its development from a chemical curiosity to a well-characterized research tool or therapeutic candidate.

References

A Comparative Guide to the Neurochemical Effects of 6-Methoxygramine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the neurochemical properties of 6-Methoxygramine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships between chemical structure and neurochemical function. We will explore receptor binding affinities, functional activities, and the downstream signaling pathways these compounds modulate, grounding our discussion in established experimental data and protocols.

Introduction: The Indolealkylamine Scaffold and the Significance of the 6-Methoxy Position

The indolealkylamine framework, a core component of the neurotransmitter serotonin, is a privileged scaffold in neuropharmacology. Modifications to this structure have yielded compounds with profound effects on the central nervous system. Gramine (N,N-dimethyl-3-aminomethylindole) and its close relative tryptamine (3-(2-aminoethyl)indole) represent two fundamental variations, differing only by the length of the ethylamine side chain. This seemingly minor difference can significantly alter pharmacological properties.

Our focus here is on this compound, a less-studied analog of the more famous 5-methoxy-substituted tryptamines like 5-MeO-DMT. The placement of the methoxy group at the 6-position is of particular interest. While 5-methoxy substitution often enhances affinity for key serotonin receptors, the effects of 6-methoxy substitution are less predictable and can lead to unique pharmacological profiles. This guide aims to synthesize existing data on related compounds to build a predictive framework for the neurochemical effects of this compound and to rationalize the exploration of its analog space.

Comparative Neurochemical Profiles

Direct pharmacological data for this compound is not extensively published. Therefore, a comparative analysis necessitates examining structurally related and well-characterized compounds to infer its likely properties and to understand the structure-activity relationships (SAR) that govern this chemical space. We will primarily compare it with its positional isomer, 5-methoxytryptamine, and its corresponding tryptamine, 6-methoxytryptamine.

Serotonin (5-HT) Receptor Interactions

The primary targets for psychedelic and therapeutic tryptamines are the serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.

  • 5-HT2A Receptor: This Gq-coupled receptor is the principal target for classic psychedelics. Agonism at this receptor is believed to mediate hallucinogenic effects. While 5-methoxytryptamine is a potent 5-HT2A receptor agonist, 6-methoxytryptamine is a full agonist but with very low potency (EC50 = 2,443 nM), approximately 4,857-fold weaker than its 5-methoxy counterpart.[1] This dramatic drop in potency highlights the critical influence of the methoxy group's position on 5-HT2A receptor interaction.

  • 5-HT1A Receptor: This Gi-coupled receptor is a validated target for anxiolytic and antidepressant medications.[2] 5-MeO-DMT, a close analog of 5-methoxytryptamine, exhibits high affinity and agonist activity at the 5-HT1A receptor, comparable to its activity at the 5-HT2A receptor.[2][3] This dual activity is thought to contribute to its unique therapeutic potential. Developing analogs that are selective for the 5-HT1A receptor over the 5-HT2A receptor is a key strategy for creating non-psychedelic therapeutics for anxiety and depression.[2]

Monoamine Release and Transporter Inhibition

Beyond direct receptor agonism, many indolealkylamines interact with monoamine transporters, affecting the synaptic concentrations of serotonin, dopamine, and norepinephrine.

  • 6-Methoxytryptamine has been shown to be a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA), with EC50 values of 53.8 nM for serotonin release, 113 nM for dopamine, and 465 nM for norepinephrine.[1] This profile is distinct from classic psychedelics, which are typically weak releasers and act primarily as receptor agonists.

  • 5-MeO-DMT can also bind to the serotonin reuptake pump (SERT), which may contribute to an increase in synaptic serotonin levels.[4]

The gramine structure, with its aminomethyl side chain, may alter these transporter interactions compared to the aminoethyl side chain of tryptamines. This remains a key area for experimental validation.

Data Summary: Receptor Binding and Functional Activity

The following tables summarize known data for key comparators. Data for this compound is inferred and represents a hypothesis for experimental testing.

Table 1: Comparative Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2CSelectivity Rationale
5-MeO-DMT ~3 nM[3]High (variable reports)ModerateHigh affinity for 5-HT1A, also potent at 5-HT2A.[3]
6-Methoxytryptamine Not ReportedLow (EC50 = 2,443 nM)[1]Not ReportedSignificantly less potent at 5-HT2A than 5-MeO-T.[1]
This compound Hypothesized: ModerateHypothesized: LowHypothesized: LowExpected to show low 5-HT2A affinity based on 6-MeO-T.
Indazole Analog of 5-MeO-DMT (6a) Not Reported203 nM (EC50)[5]532 nM (EC50)[5]Bioisosteric replacement of indole with indazole retains activity.[5]

Table 2: Monoamine Release Profile (EC50, nM)

CompoundSerotonin (SERT)Dopamine (DAT)Norepinephrine (NET)Primary Mechanism
6-Methoxytryptamine 53.8 nM[1]113 nM[1]465 nM[1]Potent monoamine releaser.[1]
5-MeO-DMT Binds to SERT[4]WeakWeakPrimarily a receptor agonist.[4]
This compound Hypothesized: ActiveHypothesized: ActiveHypothesized: ActiveRelease profile requires experimental determination.

Visualizing Pathways and Processes

To better understand the context of these neurochemical effects, we can visualize both the biological signaling pathways and the experimental workflows used for characterization.

Signaling Pathway: 5-HT2A Receptor Activation

Activation of the 5-HT2A receptor by an agonist initiates a well-defined intracellular signaling cascade. This is a primary mechanism for many psychoactive tryptamines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 6-MeO Analog (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor Gq signaling cascade.

Experimental Workflow: Analog Characterization

The process of characterizing novel analogs like those of this compound follows a logical, multi-stage workflow from initial design to in vivo validation.

G A Analog Design & Synthesis B Primary Screening: Receptor Binding Assays A->B Test Affinity C Functional Assays: (e.g., Ca²⁺ Mobilization) B->C Test Potency/ Efficacy D Selectivity Profiling: (Off-Target Receptors) C->D Assess Safety/ Selectivity E Transporter Assays: (Uptake & Release) C->E Assess MOA F In Vivo PK/PD & Behavioral Models D->F E->F Validate In Vivo G Lead Optimization F->G Identify Leads

Caption: Standard workflow for neuropharmacological drug discovery.

Key Experimental Protocols

The trustworthiness of comparative data hinges on robust and replicable experimental methods. Below are standardized protocols for key assays in this field.

Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds at the human 5-HT2A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Mianserin (10 µM final concentration).

  • Test compounds (e.g., this compound analogs) at various concentrations.

  • 96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.

Methodology:

  • Preparation: Thaw frozen cell membranes on ice. Dilute to a final concentration of 10-20 µg protein per well in ice-cold assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL assay buffer, 50 µL [3H]ketanserin (to a final concentration of ~1 nM), and 100 µL of the membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM mianserin, 50 µL [3H]ketanserin, and 100 µL of the membrane suspension.

    • Competition Binding: Add 50 µL of test compound (at 10-12 different concentrations), 50 µL [3H]ketanserin, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: Calcium Mobilization Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of agonists at Gq-coupled receptors like 5-HT2A by detecting intracellular calcium release.

Objective: To quantify the agonist activity of test compounds at the human 5-HT2A receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference agonist: Serotonin (5-HT).

  • Test compounds at various concentrations.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Plate cells in black-walled, clear-bottom 96- or 384-well plates and grow to 90-95% confluency.

  • Dye Loading: Aspirate the growth medium and add the Fluo-4 AM loading solution (prepared in assay buffer) to each well. Incubate at 37°C for 60 minutes.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye, leaving a final volume of 100 µL in each well.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist (serotonin) in a separate compound plate.

  • Measurement:

    • Place the cell plate and compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Program the instrument to automatically inject a set volume (e.g., 50 µL) from the compound plate into the cell plate.

    • Continue to record fluorescence intensity for an additional 90-120 seconds.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data by setting the response to buffer as 0% and the maximal response to the reference agonist (serotonin) as 100%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) for each compound.

Conclusion and Future Directions

The neurochemical profile of this compound remains an open area of research, but by analyzing its structural relatives, we can formulate a strong predictive hypothesis. The available data suggest that 6-methoxy substitution dramatically reduces 5-HT2A receptor potency compared to 5-methoxy substitution, while potentially conferring significant monoamine releasing properties. This profile diverges from classic psychedelics and points towards a compound that may have a unique blend of monoamine-releasing and subtle receptor-modulating effects.

Future research should focus on the direct synthesis and characterization of this compound and its analogs. Key experiments should include:

  • Comprehensive Receptor Screening: Determining affinities across the full panel of serotonin, dopamine, and adrenergic receptors.

  • Functional Characterization: Assessing agonist, antagonist, or inverse agonist activity at key targets.

  • Transporter Interaction Studies: Quantifying the potency and efficacy for release and reuptake inhibition at SERT, DAT, and NET.

  • In Vivo Studies: Evaluating the behavioral effects in animal models to correlate neurochemical data with physiological outcomes.[6]

By systematically exploring the SAR of the 6-methoxyindole scaffold, researchers can uncover novel chemical entities with tailored neurochemical profiles, potentially leading to new therapeutic agents for neuropsychiatric disorders.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxygramine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the indole alkaloid gramine, and its derivatives, represent a compelling scaffold for therapeutic innovation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-methoxygramine derivatives, comparing their performance against parent compounds and other alternatives. We will delve into the experimental data that illuminates how subtle molecular modifications can profoundly impact biological activity, offering insights for the rational design of next-generation therapeutic agents.

Introduction: The Therapeutic Potential of the Gramine Scaffold

Gramine, a natural alkaloid found in plants like barley, has garnered significant attention for its diverse biological activities, including antiviral, antibacterial, and antitumor properties.[1] Its simple indole structure serves as a versatile template for chemical modification. The introduction of a methoxy group at the 6-position of the indole ring, creating this compound, can significantly alter the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.[2] This guide will explore the SAR of this compound derivatives, primarily focusing on their potential as anticancer agents and acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases.

Core Structure-Activity Relationship Analysis

The fundamental this compound structure offers several sites for modification. The key to unlocking its therapeutic potential lies in understanding how changes at these positions influence biological activity.

Modifications of the Dimethylaminomethyl Side Chain at C3

The dimethylaminomethyl group at the C3 position is a critical determinant of activity. Modifications here can impact the molecule's basicity, steric bulk, and ability to form hydrogen bonds.

A common strategy involves replacing the dimethylamino group with various five-membered heterocyclic rings. In a study on gramine-based hybrids for anti-gastric cancer activity, the introduction of different azole rings at this position was explored.[3] This modification, coupled with the addition of a terminal alkyne group, was found to be crucial for enhancing the inhibitory effect.[3]

Key Insight: The C3 side chain is a prime target for introducing functionalities that can engage in specific interactions with the biological target. The basicity of the amino group is often crucial for forming salt bridges or hydrogen bonds.

The Significance of the 6-Methoxy Group

The methoxy group at the 6-position of the indole ring is not merely a passive substituent. It can influence the molecule's properties in several ways:

  • Electron-Donating Effect: The methoxy group is an electron-donating group, which increases the electron density of the indole ring system. This can modulate the reactivity of the ring and its ability to participate in π-π stacking interactions with target proteins.

  • Lipophilicity: The methoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2]

  • Metabolic Stability: The methoxy group can influence the metabolic stability of the compound by blocking a potential site of oxidation.

In the context of acetylcholinesterase inhibitors, methoxy-substituted scaffolds have shown promise. For instance, 7-methoxytacrine derivatives have been investigated as potent AChE inhibitors.[4] While not a direct analogue, this highlights the potential for methoxy groups to contribute to binding within the active site of cholinesterases.

Substitutions on the Indole Ring

While the 6-methoxy group is the defining feature of this class of derivatives, further substitutions on the indole ring can fine-tune their activity. The electronic and steric nature of these substituents can influence the overall shape and polarity of the molecule, affecting its binding affinity and selectivity.

Comparative Analysis of Biological Activity

Anticancer Activity

Gramine itself has shown limited anti-gastric cancer activity. However, strategic modifications can dramatically enhance its potency. A study focused on creating indole-azole hybrids of gramine demonstrated a significant improvement in antiproliferative activity against MGC803 human gastric cancer cells.[3] The most potent compound from this series, 16h , which incorporated a terminal alkyne, exhibited an IC50 value of 3.74 μM.[3] This compound was found to induce mitochondria-mediated apoptosis and cause cell cycle arrest at the G2/M phase.[3]

Table 1: Comparative Anticancer Activity of Gramine Derivatives

CompoundKey Structural FeaturesCell LineIC50 (μM)Reference
GramineUnmodifiedMGC803Poor[3]
16h Indole-azole hybrid with terminal alkyneMGC8033.74[3]
Acetylcholinesterase (AChE) Inhibition

The cholinergic system is a key target in the treatment of Alzheimer's disease, and AChE inhibitors are a major class of drugs used to manage its symptoms.[5][6] The indole scaffold is present in some known AChE inhibitors, and derivatives of gramine are being explored for this purpose. The development of dual-binding site inhibitors that target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE is a promising strategy.[7][8]

While specific data on this compound derivatives as AChE inhibitors is limited in the provided search results, the general principles of AChE inhibition by indole-based compounds can be applied. The indole nucleus can interact with the hydrophobic gorge of the enzyme, while the side chain can interact with the CAS or PAS. The 6-methoxy group could potentially enhance binding through hydrophobic interactions.

Experimental Protocols

General Synthesis of Gramine Derivatives

The synthesis of gramine derivatives often starts with the parent indole. The introduction of the dimethylaminomethyl group at the C3 position is typically achieved through the Mannich reaction.

Step-by-Step Synthesis (Illustrative):

  • Starting Material: 6-methoxyindole.

  • Mannich Reaction: React 6-methoxyindole with formaldehyde and dimethylamine to yield this compound.

  • Further Modification: The resulting this compound can then be used as a starting material for further modifications, such as the displacement of the dimethylamino group with other nucleophiles.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value for each compound.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key principles of the structure-activity relationship for this compound derivatives.

SAR_6_Methoxygramine cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 6-Methoxy-Indole Core C3 C3 Side Chain (e.g., Azole Rings, Alkynes) Scaffold->C3 Key for Potency N1 N1 Substitution (Indole Nitrogen) Scaffold->N1 Modulates Physicochemical Properties Ring Other Ring Substitutions (Positions 2, 4, 5, 7) Scaffold->Ring Fine-tunes Activity Anticancer Anticancer Activity (e.g., Apoptosis Induction) C3->Anticancer Enhances Cytotoxicity AChE AChE Inhibition (Potential for AD Treatment) C3->AChE Interacts with Active Site N1->Anticancer Ring->Anticancer Ring->AChE

References

A Comparative Guide to the In Vivo Validation of 6-Methoxygramine's Therapeutic Potential in Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.

Introduction: 6-Methoxygramine is an alkaloid derivative of gramine, a compound naturally found in various plant species[1][2]. While direct in vivo studies on this compound are emerging, its structural similarity to other indolylalkylamines suggests a strong therapeutic potential, particularly in the realm of neuroinflammation. This guide outlines a comprehensive in vivo validation strategy, hypothesizing that this compound exerts its neuroprotective effects through dual modulation of the Sigma-1 Receptor (S1R) and the NLRP3 inflammasome. We will compare its proposed efficacy against established modulators of these pathways, providing a logical framework and detailed protocols for its preclinical evaluation in relevant disease models.

The Scientific Rationale: Proposed Mechanism of Action

Our central hypothesis is that this compound mitigates neuroinflammation via two synergistic pathways:

  • Sigma-1 Receptor (S1R) Agonism: The S1R is a chaperone protein at the mitochondria-associated endoplasmic reticulum (ER) membrane that plays a crucial role in regulating cellular stress, calcium homeostasis, and neuronal survival[3][4]. S1R agonists have demonstrated neuroprotective effects in various models of neurodegenerative diseases[5][6]. We postulate that this compound acts as an S1R agonist, enhancing neuronal resilience against inflammatory insults.

  • NLRP3 Inflammasome Inhibition: The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex in immune cells, like microglia, that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18[7][8]. Chronic activation of the NLRP3 inflammasome is a key pathological driver in many neurodegenerative and inflammatory diseases[9][10]. We hypothesize that this compound directly or indirectly inhibits the assembly and activation of this complex.

The following diagram illustrates this proposed dual-action mechanism.

G cluster_0 This compound Action cluster_1 Sigma-1 Receptor Pathway cluster_2 NLRP3 Inflammasome Pathway MG This compound S1R Sigma-1 Receptor (S1R) MG->S1R Activates NLRP3 NLRP3 Inflammasome Activation MG->NLRP3 Inhibits ER_Stress ER Stress & Ca2+ Dysregulation S1R->ER_Stress Reduces BDNF BDNF Production S1R->BDNF Increases Neuroprotection Enhanced Neuronal Survival ER_Stress->Neuroprotection BDNF->Neuroprotection ASC ASC Oligomerization NLRP3->ASC Casp1 Caspase-1 Activation ASC->Casp1 IL1B Pro-inflammatory Cytokines (IL-1β, IL-18) Casp1->IL1B Neuroinflammation Neuroinflammation IL1B->Neuroinflammation

References

A Comparative Guide to the Synthesis of 6-Methoxygramine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Methoxygramine

This compound, a derivative of the naturally occurring indole alkaloid gramine, is a valuable building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations. By presenting this information in a clear and comprehensive manner, we aim to empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific research goals, available resources, and desired scale of production.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. In this guide, we will focus on three well-established and versatile methods:

  • The Mannich Reaction: A classic and direct approach for the aminomethylation of indoles.

  • The Speeter and Anthony Synthesis: A two-step method involving the formation and subsequent reduction of an indole-3-glyoxalylamide intermediate.

  • Reductive Amination of 6-Methoxyindole-3-carboxaldehyde: A straightforward conversion of an aldehyde to the corresponding amine.

The following table provides a high-level comparison of these three routes, highlighting key performance indicators to aid in the selection process.

Synthetic Route Starting Material Key Reagents Typical Yield Reaction Conditions Advantages Disadvantages
Mannich Reaction 6-MethoxyindoleFormaldehyde, DimethylamineHighMild (often room temp. to moderate heating)One-pot, atom-economical, high yields.Potential for side reactions, purification can be challenging.
Speeter & Anthony 6-MethoxyindoleOxalyl chloride, Dimethylamine, LiAlH₄Good to HighMulti-step, requires inert atmosphere for reduction.Versatile for synthesizing various tryptamines, well-established.Use of hazardous reagents (oxalyl chloride, LiAlH₄), multi-step.
Reductive Amination 6-Methoxyindole-3-carboxaldehydeDimethylamine, Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)GoodMildGood functional group tolerance, reliable.Requires pre-functionalized starting material.

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis, providing a direct and efficient method for the aminomethylation of acidic C-H bonds. In the context of this compound synthesis, the electron-rich indole ring of 6-methoxyindole acts as the nucleophile, attacking an in-situ generated Eschenmoser's salt precursor (dimethylaminomethylium salt).

Reaction Mechanism:

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion Dimethylaminomethylium Ion (Eschenmoser's salt precursor) Formaldehyde->Iminium_Ion + Dimethylamine - H₂O Dimethylamine Dimethylamine Intermediate Wheland-type Intermediate 6-Methoxyindole 6-Methoxyindole 6-Methoxyindole->Intermediate + Iminium Ion This compound This compound Intermediate->this compound - H⁺ Speeter_Anthony Start 6-Methoxyindole Step1 Reaction with Oxalyl Chloride Start->Step1 Intermediate1 6-Methoxyindole-3- glyoxylyl Chloride Step1->Intermediate1 Step2 Amidation with Dimethylamine Intermediate1->Step2 Intermediate2 N,N-Dimethyl-2- (6-methoxy-1H-indol-3-yl)- 2-oxoacetamide Step2->Intermediate2 Step3 Reduction with LiAlH₄ Intermediate2->Step3 End This compound Step3->End Reductive_Amination Aldehyde 6-Methoxyindole-3- carboxaldehyde Step1 Condensation with Dimethylamine Aldehyde->Step1 Iminium_Ion Iminium Ion Intermediate Step1->Iminium_Ion Step2 Reduction with Reducing Agent Iminium_Ion->Step2 Amine This compound Step2->Amine

A Comparative Analysis of 6-Methoxygramine in Cellular Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and molecular biology, the careful selection of chemical tools is paramount to the success of experimental campaigns. This guide provides a comprehensive, data-driven comparison of 6-Methoxygramine's performance in several key cellular assays, offering researchers and drug development professionals the critical insights needed to effectively utilize this compound. We will delve into its activity in serotonin receptor binding, its potential as an anti-inflammatory agent via NF-κB signaling modulation, and its cytotoxic profile. This guide is structured to provide not just the "what," but the "why," grounding experimental protocols in established scientific principles and offering a comparative perspective against relevant alternative compounds.

Section 1: this compound at the Serotonin Receptors: A Tale of Modest Affinity

The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuroscience research, implicated in a vast array of physiological and pathological processes.[1] Consequently, ligands that interact with 5-HT receptors are of significant interest. While gramine and its derivatives are known to interact with the serotonergic system, our investigation focuses on quantifying the specific binding affinity of this compound.

Comparative Binding Affinity at 5-HT Receptors

To contextualize the performance of this compound, we compare its binding affinity (Ki) with that of its close structural analog, 5-methoxytryptamine, a well-characterized and potent serotonin receptor agonist.[2] The binding affinity is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki) in nM
This compound 5-HT₂ₐData Not Available
5-Methoxytryptamine5-HT₂ₐHigh Affinity (Potent Agonist)[2]
Serotonin (Endogenous Ligand)5-HT ReceptorsLow Nanomolar Affinity[3]

The available literature suggests that while methoxylation can enhance the affinity of phenalkylamines for serotonin receptors, the position of the methoxy group is critical.[4] For instance, 6-methoxytryptamine is a significantly less potent 5-HT₂ₐ receptor agonist compared to 5-methoxytryptamine, with the latter being approximately 4,857-fold more potent.[2] This suggests that the positioning of the methoxy group at the 6-position may not be optimal for high-affinity binding to this particular receptor subtype.

Experimental Protocol: Radioligand Binding Assay

The "gold standard" for determining the binding affinity of a test compound is the radioligand binding assay.[1] This technique measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT₂ₐ).

Materials:

  • Cell membranes expressing the target serotonin receptor.

  • Radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ).

  • This compound.

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.[5]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is inversely proportional to the concentration of this compound. The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]

Causality Behind Experimental Choices:

  • Choice of Radioligand: A radioligand with high affinity and specificity for the target receptor is chosen to ensure a robust signal-to-noise ratio.

  • Equilibrium Conditions: Ensuring the binding reaction reaches equilibrium is crucial for accurate determination of affinity constants.[6]

  • Rapid Filtration: Quick termination of the reaction is necessary to prevent dissociation of the ligand-receptor complex during the washing steps.

Section 2: Evaluating the Anti-Inflammatory Potential of this compound via NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[7][8] Its activation leads to the transcription of numerous pro-inflammatory genes.[9] Consequently, inhibitors of this pathway are actively sought as potential anti-inflammatory therapeutics. We will explore the performance of this compound in an NF-κB activation assay.

Comparative Performance in NF-κB Inhibition

For comparison, we will consider a generic flavonoid with known anti-inflammatory properties, as flavonoids are a well-studied class of natural compounds that often exhibit inhibitory effects on the NF-κB pathway.[10]

CompoundAssay TypeEndpoint MeasuredPerformance
This compound NF-κB Reporter AssayLuciferase ActivityData Not Available
Flavonoid (e.g., 6-Methyl-7-O-methylaromadendrin)Inhibition of Pro-inflammatory MediatorsReduced NO, TNF-α, IL-6 production[10]Potent Inhibitor

Note: There is a lack of publicly available data on the direct effect of this compound on the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity. It utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway induced by a pro-inflammatory stimulus like Lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line stably transfected with an NF-κB-luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • This compound.

  • Lipopolysaccharide (LPS).

  • Luciferase assay reagent.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce NF-κB activation by adding LPS to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for a further 6-8 hours to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

  • Measurement: Measure the luminescence in each well using a luminometer. The light output is directly proportional to the level of NF-κB activation.

  • Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the LPS-stimulated control.

Causality Behind Experimental Choices:

  • Reporter Gene: Luciferase is a highly sensitive reporter, allowing for the detection of subtle changes in transcriptional activity.

  • LPS Stimulation: LPS is a potent activator of the NF-κB pathway in macrophages, mimicking a bacterial infection-induced inflammatory response.[11]

  • Pre-treatment: Pre-treating with the test compound allows for the assessment of its ability to prevent the activation of the signaling cascade.

NF-κB Signaling Pathway

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Section 3: Assessing the Cytotoxicity of this compound

A critical aspect of characterizing any compound for biological research is to determine its cytotoxic potential.[12] This ensures that observed effects in functional assays are not simply a consequence of cell death. The MTT assay is a widely used colorimetric method to assess cell viability.[13][14]

Comparative Cytotoxicity Profile

Here, we compare the expected cytotoxicity of this compound with a known cytotoxic agent, Doxorubicin, a common chemotherapy drug.

CompoundAssay TypeEndpoint MeasuredExpected Performance
This compound MTT AssayCell Viability (IC₅₀)Data Not Available
DoxorubicinMTT AssayCell Viability (IC₅₀)Highly Cytotoxic (Low IC₅₀)

Note: The cytotoxic concentration (IC₅₀) of this compound has not been extensively reported.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Materials:

  • A relevant cell line (e.g., HEK293 or the cell line used in the functional assays).

  • Complete cell culture medium.

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that is relevant to the functional assays being performed (e.g., 24-48 hours).

  • Addition of MTT: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the log concentration of this compound. The IC₅₀ value is determined from the resulting dose-response curve.

Causality Behind Experimental Choices:

  • MTT as an Indicator: The reduction of MTT is dependent on the activity of mitochondrial dehydrogenases, which is a reliable indicator of metabolic activity and, by extension, cell viability.

  • Dose-Response Curve: A full dose-response curve is essential for accurately determining the IC₅₀ and understanding the concentration range over which the compound exhibits cytotoxic effects.

  • Appropriate Incubation Time: The incubation period should be long enough to allow the compound to exert its potential cytotoxic effects.

Experimental Workflow for Cytotoxicity Assessment

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with This compound (Serial Dilution) Seed_Cells->Treat_Cells Incubate_24_48h Incubate (24-48 hours) Treat_Cells->Incubate_24_48h Add_MTT Add MTT Reagent Incubate_24_48h->Add_MTT Incubate_3_4h Incubate (3-4 hours) Add_MTT->Incubate_3_4h Solubilize Add Solubilization Solution Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC₅₀) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Conclusion and Future Directions

This guide provides a framework for the comparative benchmarking of this compound in key cellular assays. While detailed experimental protocols are provided, a significant finding of this review is the current lack of publicly available performance data for this compound in serotonin receptor binding, NF-κB signaling, and cytotoxicity assays. This represents a clear opportunity for future research to fully characterize this compound and elucidate its potential as a pharmacological tool. Researchers are encouraged to utilize the protocols outlined herein to generate these much-needed data, which will undoubtedly contribute to a more complete understanding of the biological activities of gramine derivatives.

References

A Guide to Enhancing Reproducibility in Serotonergic Research: The Case of 6-Methoxygramine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of serotonergic signaling, the reproducibility of experimental findings is paramount. This guide provides an in-depth analysis of 6-Methoxygramine, a tryptamine derivative with purported activity at serotonin receptors. We will explore the critical factors influencing its experimental utility, from synthesis and purity to assay design and comparison with alternative compounds. Our focus is to equip you with the knowledge to anticipate and mitigate sources of variability, thereby fostering more robust and reliable research outcomes.

The Challenge of Reproducibility with Synthetic Alkaloids

Synthetic alkaloids like this compound, while valuable tools, can introduce significant variability into experimental workflows. Unlike commercially available, extensively validated reagents, the purity and stability of these compounds can fluctuate depending on the synthetic route and subsequent handling. This guide will dissect these challenges and offer practical solutions to ensure the integrity of your research.

I. Synthesis and Purity: The Foundation of Reproducible Data

The synthesis of this compound, a derivative of gramine, typically involves a Mannich reaction with 6-methoxyindole, formaldehyde, and dimethylamine.[1] While seemingly straightforward, this process is fraught with potential pitfalls that can impact the purity of the final product and, consequently, the reproducibility of your experiments.

Common Synthetic Hurdles and Impurities

The Mannich reaction for gramine synthesis can be sensitive to reaction conditions. One common issue is the formation of a "gummy solid" if the temperature is not carefully controlled during the work-up phase. This can lead to a product that is difficult to purify and may contain trapped impurities.[2]

Potential impurities in this compound synthesis can be categorized as follows:

  • Starting Materials: Unreacted 6-methoxyindole can carry through the synthesis and purification steps.

  • By-products: Side reactions can lead to the formation of various related indole-containing compounds.

  • Residual Solvents and Reagents: Incomplete removal of solvents like acetic acid or reagents can affect the compound's stability and biological activity.[2]

  • Degradation Products: Tryptamine derivatives can be susceptible to oxidation and degradation, especially if not stored correctly.

The Critical Role of Purity Assessment

Given the potential for impurities, rigorous analytical characterization of each batch of this compound is non-negotiable. A multi-pronged approach is recommended to ensure the identity and purity of your compound.

Table 1: Comparative Analysis of Analytical Techniques for this compound Purity Assessment

Analytical TechniquePrincipleAdvantagesDisadvantagesIdeal for Detecting
HPLC-PDA/QDa Separation based on polarity, with photodiode array and mass detection.Provides both chromatographic and mass spectral data, enabling confident identification and quantification.[3]Higher initial instrument cost.A wide range of impurities, including isomers and by-products.
GC-MS Separation based on volatility and mass-to-charge ratio.Excellent for identifying volatile impurities and residual solvents.[3]Not suitable for thermally labile compounds.Residual solvents, volatile by-products.
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods.Structural isomers and major impurities.

A certificate of analysis for each new batch should be considered a prerequisite for its use in any biological experiment.

II. Experimental Protocol: A Validated Serotonin 5-HT₂A Receptor Binding Assay

To illustrate the practical application of this compound and highlight key areas for ensuring reproducibility, we present a detailed protocol for a competitive radioligand binding assay targeting the serotonin 5-HT₂A receptor. This protocol is adapted from established methods for this receptor.[4][5]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesize and Purify This compound D Incubate Membranes, Radioligand, and this compound A->D B Prepare Cell Membranes (Expressing 5-HT2A Receptors) B->D C Prepare Assay Buffer and Radioligand C->D E Separate Bound and Free Radioligand (Filtration) D->E F Quantify Bound Radioligand (Scintillation Counting) E->F G Calculate Ki Values (Competitive Binding Analysis) F->G

Caption: Workflow for 5-HT₂A Receptor Binding Assay.

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound: Synthesized and purity-confirmed (≥98%)

  • Cell Membranes: From CHO or HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Mianserin (10 µM).[5]

  • 96-well Filter Plates: GF/B filters.[4]

  • Scintillation Cocktail and Counter.

2. Assay Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in assay buffer to cover a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of mianserin (for non-specific binding).

    • 25 µL of the appropriate this compound dilution.

    • 50 µL of [³H]Ketanserin (at a final concentration equal to its Kd).

    • 100 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Punch out the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices
  • Choice of Radioligand: [³H]Ketanserin is a well-characterized, high-affinity antagonist for the 5-HT₂A receptor, making it an excellent choice for competitive binding assays.[4]

  • Non-specific Binding Control: Mianserin is used at a high concentration to saturate all specific binding sites, allowing for the accurate determination of non-specific binding.[5]

  • Incubation Time and Temperature: These parameters should be optimized to ensure that the binding reaction reaches equilibrium.

III. Common Challenges and Sources of Irreproducibility

Even with a well-defined protocol, several factors can lead to a lack of reproducibility in experiments with this compound.

Diagram of Factors Affecting Reproducibility

reproducibility_factors cluster_compound Compound-Related cluster_assay Assay-Related cluster_data Data Analysis A Purity Variations Irreproducibility Irreproducible Results A->Irreproducibility B Degradation/Instability B->Irreproducibility C Inaccurate Concentration C->Irreproducibility D Cell Line Passage Number D->Irreproducibility E Assay Buffer Composition E->Irreproducibility F Incubation Time/Temperature F->Irreproducibility G Inappropriate Statistical Model G->Irreproducibility H Lack of Outlier Analysis H->Irreproducibility

Caption: Key Factors Contributing to Experimental Irreproducibility.

IV. Comparison with Alternative Serotonin Receptor Modulators

This compound is one of many compounds that can modulate serotonin receptors. A critical aspect of robust research is understanding how a chosen compound compares to other available tools.

Table 2: Comparison of this compound with Alternative 5-HT₂A Receptor Agonists

CompoundChemical ClassKnown Receptor ProfilePotential AdvantagesPotential Disadvantages
This compound TryptaminePresumed 5-HT₂A agonist activity.Structurally related to endogenous tryptamines.Limited pharmacological data available; potential for off-target effects.[6]
5-Methoxytryptamine (5-MeO-T) TryptaminePotent agonist at multiple 5-HT receptors, including 5-HT₂A.[7]Well-characterized pharmacology.Lacks receptor subtype selectivity.
DOI (2,5-Dimethoxy-4-iodoamphetamine) PhenethylaminePotent and selective 5-HT₂A/₂C receptor agonist.High affinity and selectivity for the 5-HT₂ receptor family.Structurally distinct from endogenous ligands; potential for different signaling bias.
Psilocin TryptamineAgonist at multiple 5-HT receptors, with high affinity for 5-HT₂A.Natural product with a long history of study.Schedule I controlled substance in many jurisdictions.

V. Conclusion and Recommendations

The reproducibility of experimental results with this compound hinges on a meticulous and multi-faceted approach. From the initial synthesis and rigorous purity assessment to the careful execution of well-validated assays, every step demands attention to detail. By understanding the potential sources of variability and implementing the strategies outlined in this guide, researchers can enhance the reliability of their findings and contribute to a more robust and progressive understanding of serotonergic signaling.

Key Recommendations:

  • Always characterize your compound: Never assume the purity of a synthesized compound. Perform thorough analytical testing on every new batch.

  • Use validated assays: Whenever possible, adapt and validate existing, well-documented experimental protocols.

  • Control for variability: Be mindful of all potential sources of variability in your experiments, from cell culture conditions to data analysis methods.

  • Consider your alternatives: Carefully evaluate the pharmacological profile of your chosen compound in the context of other available tools.

By embracing these principles of scientific integrity, we can collectively improve the quality and reproducibility of research in the field of drug discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Methoxygramine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a foundational pillar of this responsibility. This guide provides a comprehensive, technically grounded protocol for the disposal of 6-methoxygramine, an indole alkaloid derivative. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, we will adopt a precautionary principle, building our procedure on data from the parent compound, gramine, its structural analogs, and established hazardous waste management regulations.

Hazard Assessment and Waste Characterization

Therefore, in alignment with the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), this compound must be presumptively classified and handled as a hazardous chemical waste.[5] This conservative classification is a self-validating safety measure, ensuring that potential hazards are not underestimated.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [6]
Melting Point 92-96°C[1]
Appearance Solid[7]

Essential Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE is dictated by the potential hazards identified in the parent compound's safety data.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8]Protects against accidental splashes and contact with dust, which could cause severe eye irritation or damage.[2]
Skin Protection Chemical-resistant nitrile rubber gloves and a fully buttoned laboratory coat.[8]Prevents direct skin contact, which can lead to irritation or chemical burns.[2]
Respiratory Protection A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.[8]Prevents inhalation of airborne particles that may cause respiratory tract irritation.[2]

Step-by-Step Disposal Protocol

The only acceptable method for the final disposal of this compound is through a licensed professional waste disposal service.[2][8] Under no circumstances should this chemical be disposed of in household garbage or allowed to enter sanitary sewer systems. [8]

Step 1: Waste Segregation and Collection

The principle of waste stream segregation is fundamental to safe and compliant laboratory practice.

  • Designate a Waste Stream: Dedicate a specific waste container for solid this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves).

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams, particularly halogenated solvents, aqueous waste, or reactive chemicals.[9][10] This prevents unknown and potentially hazardous reactions and simplifies the disposal process for the waste management contractor.

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by federal and local regulations.[5][10]

  • Choose a Compatible Container: Collect the waste in a clearly marked, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[8] Ensure the container has a tightly sealing screw-top cap.

  • Affix a Hazardous Waste Label: As soon as the first item of waste is placed in the container, it must be labeled. The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • Accumulation Start Date (the date the first waste is added)

    • The specific hazard characteristics (e.g., Irritant, Toxic)

    • Principal Investigator's Name and Laboratory information

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Secure the Container: Always keep the waste container tightly sealed except when adding waste.[9]

  • Provide Secondary Containment: Store the container in a secondary bin or tray that is chemically resistant and capable of holding the container's entire volume in case of a leak.

  • Store Safely: The SAA should be located at or near the point of generation and away from sources of ignition or incompatible materials.[8]

Step 4: Arranging for Professional Disposal
  • Schedule Pickup: Once the container is 75% full or within six months of the accumulation start date, arrange for pickup from your institution's Environmental Health & Safety (EHS) office or its contracted hazardous waste disposal service.[9]

  • Maintain Records: Keep a copy of all waste manifests and disposal records as required by the EPA's Land Disposal Restrictions (LDR) program.[11]

Emergency Procedures for Spills

In the event of an accidental spill, a swift and correct response is crucial to mitigate hazards.[8]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting any cleanup, put on the full PPE as specified in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent dust formation. Place the material into a suitable container for disposal.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent and cleaning materials.

  • Containerize Cleanup Debris: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.[2][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Final Disposal A Waste Generation (this compound) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Handling D Segregate Waste (Solids Only) B->D Initiate Disposal C Select & Label HDPE Waste Container E Store in Satellite Accumulation Area C->E Storage D->C Containment F Container Full or >6 Months? E->F F->E No G Contact EHS for Pickup F->G Yes H Licensed Hazardous Waste Disposal G->H Transport

References

Navigating the Safe Handling of 6-Methoxygramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Necessary Extrapolation

Due to the absence of a dedicated SDS for 6-Methoxygramine, we must extrapolate its potential hazards from its parent compound, Gramine. Gramine is classified as a skin and eye irritant, and in some contexts, corrosive.[1] The addition of a methoxy group at the 6-position of the indole ring may alter its reactivity and toxicological profile; therefore, a cautious approach is paramount.

Recent toxicological studies on Gramine suggest a relatively low toxicity profile at lower doses, with some research even pointing to potential neuroprotective actions.[2] However, other studies indicate toxicity at higher concentrations.[3][4] Given this, and the compound's classification as an alkaloid, it is prudent to treat this compound with a high degree of caution, assuming it may cause skin, eye, and respiratory irritation.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O[1]
Molar Mass 204.27 g/mol [1]
Melting Point 92-96°C[5]
Appearance Solid[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 or EN 166 standards.Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Regularly inspect gloves for any signs of degradation or puncture before and during use.
Skin and Body Protection A properly fitting lab coat, buttoned completely.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a chemical fume hood or if there is a risk of aerosolization.Minimizes the risk of inhaling fine particles.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be tightly sealed.

Handling and Use
  • Engineering Controls: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all waste materials, including contaminated gloves, weigh boats, and absorbent materials, in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this compound in standard laboratory trash or down the drain.[7][8]

Visualizing the Workflow

To further clarify the handling process, the following diagram outlines the key decision points and actions required for the safe management of this compound in the laboratory.

SafeHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Need to handle This compound ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weighing and Transfer fume_hood->weigh experiment Experimental Use weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate and Label Hazardous Waste decontaminate->waste disposal Arrange for Professional Waste Disposal waste->disposal end End disposal->end

Caption: A workflow for the safe handling of solid this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate this compound into their research endeavors, ensuring the well-being of all laboratory personnel and the integrity of their scientific work.

References

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6-Methoxygramine

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